Product packaging for Indole-propylamine(Cat. No.:)

Indole-propylamine

Cat. No.: B8538205
M. Wt: 174.24 g/mol
InChI Key: XAQUSBPFEGTFOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Indole-propylamine is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2 B8538205 Indole-propylamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

3-(1H-indol-2-yl)propan-1-amine

InChI

InChI=1S/C11H14N2/c12-7-3-5-10-8-9-4-1-2-6-11(9)13-10/h1-2,4,6,8,13H,3,5,7,12H2

InChI Key

XAQUSBPFEGTFOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCCN

Origin of Product

United States

Foundational & Exploratory

Indole-propylamine synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Indole-Propylamines

For Researchers, Scientists, and Drug Development Professionals

Indole-propylamines, a class of compounds characterized by an indole ring connected to a propylamine side chain, represent a cornerstone in medicinal chemistry and pharmacology. This structural motif is present in numerous natural products, neurotransmitters like serotonin, and a wide array of pharmacologically active agents.[1][2] Their ability to interact with various biological targets, particularly serotonin receptors, has made them a focal point for drug discovery efforts in areas such as neurology, psychiatry, and oncology.[3][4][5] This guide provides a detailed overview of a classic synthetic route, comprehensive characterization techniques, and an illustrative signaling pathway relevant to this important class of molecules.

I. Synthesis of Indole-Propylamines

The Speeter-Anthony synthesis is a widely utilized and versatile method for preparing N,N-disubstituted tryptamines, a prominent subclass of indole-propylamines.[6][7] This two-step process begins with the reaction of a substituted or unsubstituted indole with oxalyl chloride, followed by amidation and subsequent reduction.

Experimental Protocol: Speeter-Anthony Synthesis of Bufotenine (5-hydroxy-N,N-dimethyltryptamine)

This protocol is adapted from the original Speeter and Anthony methodology.[6]

Step 1: Synthesis of 5-Benzyloxy-N,N-dimethyl-3-indoleglyoxylamide

  • Reaction Setup: A solution of 5-benzyloxyindole (1 mole equivalent) in anhydrous diethyl ether is prepared in a three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. The flask is cooled in an ice-salt bath.

  • Addition of Oxalyl Chloride: A solution of oxalyl chloride (1.1 mole equivalents) in anhydrous diethyl ether is added dropwise to the cooled indole solution over 30 minutes. The reaction mixture is stirred for an additional 30 minutes, during which the intermediate, 5-benzyloxy-3-indoleglyoxylyl chloride, precipitates as a crystalline solid.[6]

  • Amidation: The reaction mixture is cooled further, and an excess of anhydrous dimethylamine gas is bubbled through the suspension, or a solution of dimethylamine in ether (2.5 mole equivalents) is added dropwise. The reaction is highly exothermic.

  • Workup: After the addition is complete, the mixture is stirred for 2 hours at room temperature. The resulting precipitate, 5-benzyloxy-N,N-dimethyl-3-indoleglyoxylamide, is collected by filtration, washed with water and cold diethyl ether, and then dried. The crude product can be recrystallized from ethanol.

Step 2: Reduction to 5-Benzyloxy-N,N-dimethyltryptamine

  • Reaction Setup: A solution of the glyoxylamide (1 mole equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (LAH) (2-3 mole equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Reflux: The reaction mixture is heated to reflux and maintained for 4-6 hours.

  • Quenching: The reaction is cooled in an ice bath, and the excess LAH is cautiously quenched by the sequential dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • Extraction and Purification: The resulting granular precipitate is filtered off and washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The resulting oil, 5-benzyloxy-N,N-dimethyltryptamine, can be purified by column chromatography or converted directly to its hydrochloride salt.

Step 3: Debenzylation to Bufotenine

  • Hydrogenolysis: The 5-benzyloxy-N,N-dimethyltryptamine is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added.

  • Reaction: The mixture is subjected to hydrogenolysis in a Parr apparatus under hydrogen gas (40-50 psi) until the uptake of hydrogen ceases.

  • Isolation: The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield bufotenine (5-hydroxy-N,N-dimethyltryptamine) as a solid, which can be further purified by recrystallization.[6]

G Indole 5-Benzyloxyindole GlyoxylylChloride 5-Benzyloxy-3-indoleglyoxylyl Chloride Indole->GlyoxylylChloride 1) Oxalyl Chloride     in Diethyl Ether Glyoxylamide 5-Benzyloxy-N,N-dimethyl-3- indoleglyoxylamide GlyoxylylChloride->Glyoxylamide 2) Dimethylamine ProtectedTryptamine 5-Benzyloxy-N,N- dimethyltryptamine Glyoxylamide->ProtectedTryptamine 3) LiAlH₄     in THF FinalProduct Bufotenine (5-Hydroxy-N,N-dimethyltryptamine) ProtectedTryptamine->FinalProduct 4) H₂, Pd/C     (Debenzylation)

Caption: Workflow of the Speeter-Anthony synthesis for Bufotenine.

Data Summary: Synthesis of Bufotenine
StepProductTypical YieldMelting Point (°C)Citation
15-Benzyloxy-N,N-dimethyl-3-indoleglyoxylamide~90%178-180.5[6]
25-Benzyloxy-3-(2-dimethylaminoethyl)-indole HCl~92%154-155[6]
3BufotenineHigh146-147[6]

II. Physicochemical Characterization

Accurate structural confirmation of synthesized indole-propylamines is crucial. A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provides a comprehensive characterization.

Experimental Protocols: Characterization
  • Nuclear Magnetic Resonance (NMR): Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a 300 or 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[8][9]

  • Mass Spectrometry (MS): Electron Ionization (EI) or Electrospray Ionization (ESI) methods can be used. For ESI-MS, samples are dissolved in a suitable solvent like acetonitrile or methanol and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.[9][10][11]

  • Infrared (IR) Spectroscopy: A small amount of the sample is analyzed as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet using a Fourier-Transform Infrared (FTIR) spectrometer.[12][13]

Data Summary: Spectroscopic Characterization of a Representative Indole-Propylamine (e.g., N,N-Dimethyltryptamine)
TechniqueFeatureCharacteristic SignalCitation
¹H NMR Indole N-HBroad singlet, ~8.0-8.5 ppm[14]
Aromatic C-HMultiplets, ~7.0-7.6 ppm[14]
Methylene (α to indole)Triplet, ~2.9 ppm[15]
Methylene (α to amine)Triplet, ~2.5 ppm[15]
N-MethylSinglet, ~2.3 ppm[8][10]
¹³C NMR Indole C2~122 ppm[16][17]
Indole C3~112 ppm[16][17]
Indole Aromatic C~110-136 ppm[16][17]
Methylene (α to indole)~23 ppm[17]
Methylene (α to amine)~60 ppm[17]
N-Methyl~45 ppm[17]
Mass Spec. (EI) Molecular Ion (M⁺)m/z = 188 (for DMT)[18]
Base Peak (β-cleavage)m/z = 58 ([CH₂N(CH₃)₂]⁺)[9]
IR Spectroscopy Indole N-H Stretch~3400 cm⁻¹ (broad)[12]
Aromatic C-H Stretch~3100-3000 cm⁻¹[12]
Aliphatic C-H Stretch~2950-2800 cm⁻¹[13]
Aromatic C=C Stretch~1600-1450 cm⁻¹[12]
C-N Stretch~1220-1020 cm⁻¹[13][19]

III. Biological Activity and Signaling Pathways

Many indole-propylamines, particularly tryptamine derivatives, are potent ligands for serotonin (5-HT) receptors. Their pharmacological effects are often mediated through G-protein coupled receptors (GPCRs) like the 5-HT₂ₐ receptor. Understanding the downstream signaling is critical for drug development.

5-HT₂ₐ Receptor Signaling Pathway

The 5-HT₂ₐ receptor is a Gq/G₁₁-coupled GPCR. Upon binding of an agonist, such as a psychoactive this compound, the receptor undergoes a conformational change, leading to the activation of its associated G-protein. This initiates a signaling cascade that results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂ₐ Receptor G_Protein Gαq/G₁₁ Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response (e.g., Neuronal Excitability) PKC->Cell_Response Phosphorylates Targets Ca_Release->PKC Activates Agonist This compound (Agonist) Agonist->Receptor Binds

Caption: Agonist-induced signaling cascade of the 5-HT₂ₐ receptor.

This guide provides foundational knowledge for the synthesis and analysis of indole-propylamines, a class of molecules with profound importance in scientific research and drug development. The methodologies and data presented herein serve as a practical resource for professionals engaged in the exploration of these versatile compounds.

References

Mechanism of action of indole-propylamine in neuronal cells

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Mechanism of Action of Indole-Propylamine in Neuronal Cells.

Introduction

Indole-propylamines are a class of compounds characterized by an indole ring connected to a propylamine side chain. While synthetic derivatives of this class are explored for their psychoactive properties, a significant body of research focuses on the endogenous tryptophan metabolite, Indole-3-propionic acid (IPA). Produced by the gut microbiota, IPA is a potent neuroprotectant with a multifaceted mechanism of action. This guide provides a comprehensive overview of the molecular mechanisms through which IPA exerts its effects on neuronal cells, with a focus on its antioxidant, anti-inflammatory, and cell-signaling modulatory roles.

Core Mechanisms of Action of Indole-3-Propionic Acid (IPA)

IPA's neuroprotective effects stem from its ability to influence multiple cellular pathways. The primary mechanisms are detailed below.

Antioxidant and Radical Scavenging Activity

IPA is a powerful antioxidant that directly scavenges free radicals.[1][2] Its indole ring structure enables it to effectively neutralize reactive oxygen species (ROS), thereby protecting neurons from oxidative damage. This is a key mechanism in conditions such as cerebral ischemia, where a surge in oxidative stress leads to neuronal death.[1][2] Studies have shown that IPA can reduce lipid peroxidation and DNA damage in neurons.[2]

Anti-inflammatory Effects

Neuroinflammation is a critical component of many neurodegenerative diseases. IPA exhibits significant anti-inflammatory properties. It can suppress the activation of microglia, the resident immune cells of the central nervous system, and reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[3] This effect is partly mediated by the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.[1]

Modulation of Endoplasmic Reticulum (ER) Stress

The accumulation of misfolded proteins in the endoplasmic reticulum leads to ER stress, a condition implicated in neurodegenerative disorders like Parkinson's disease. IPA has been shown to act as a chemical chaperone, preventing the aggregation of denatured proteins and alleviating ER stress.[4][5] This action helps to preserve neuronal cell viability in the face of proteotoxic insults.[4]

Receptor-Mediated Signaling

IPA can act as a signaling molecule by binding to specific receptors:

  • Aryl Hydrocarbon Receptor (AhR): As a ligand for AhR, IPA can modulate gene expression related to detoxification and immune responses.[6]

  • Pregnane X Receptor (PXR): IPA is also a ligand for PXR, a nuclear receptor that plays a role in protecting against toxic insults and inflammation.[6][7]

Promotion of Neurotrophic Factor Synthesis

IPA has been observed to indirectly promote neuronal health by increasing the production of neurotrophic factors. In co-culture models, conditioned media from IPA-treated microglia led to an increase in Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in neuronal cells.[3][8] These factors are crucial for neuronal survival, growth, and plasticity.

Activation of Pro-Survival Signaling Pathways

Recent studies indicate that IPA can promote the proliferation of Schwann cells, which are essential for peripheral nerve regeneration, by activating the PI3K/AKT signaling pathway.[8] This pathway is a critical regulator of cell survival and proliferation.

Quantitative Data on the Effects of Indole-3-Propionic Acid

The following table summarizes key quantitative and qualitative findings from various studies on IPA's effects in neuronal and related cell types.

Effect Model System Key Findings Reference
Neuroprotection against IschemiaMongolian Gerbils (in vivo)10 mg/kg oral IPA for 15 days protected 56.8% of CA1 neurons from ischemic damage.[2]
Reduction of Lipid PeroxidationIschemic Hippocampal HomogenatesSignificantly decreased levels of 4-hydroxy-2-nonenal, a marker of lipid peroxidation.[2]
Reduction of DNA DamagePyramidal neurons in ischemic CA1Significantly lower immunostaining for 8-hydroxy-2'-deoxyguanosine.[2]
Anti-inflammatory EffectLPS-stimulated BV2 microglia (in vitro)5 µM IPA significantly reduced the concentration of pro-inflammatory TNF-α.[3]
Increased Neurotrophin ProductionSH-SY5Y neurons (in vitro)Conditioned media from IPA-treated microglia significantly increased BDNF and NGF production.[3]
Alleviation of ER StressCell culture model of Parkinson's diseaseIPA prevents ER stress and protects against neuronal cell death.[4]
Promotion of Schwann Cell ProliferationSchwann Cells (in vitro)IPA promotes proliferation via the PI3K/AKT pathway.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols used in key studies on IPA.

In Vivo Model of Transient Forebrain Ischemia
  • Animal Model: Adult Mongolian gerbils are used due to their incomplete circle of Willis, which makes them susceptible to global cerebral ischemia upon bilateral common carotid artery occlusion.

  • Procedure:

    • Animals are anesthetized.

    • The common carotid arteries are exposed and occluded for 5 minutes using aneurysm clips.

    • Reperfusion is initiated by removing the clips.

    • IPA (10 mg/kg) or vehicle is administered orally for 15 days prior to the ischemic surgery.

    • At various time points post-ischemia, animals are sacrificed, and brain tissue is collected for analysis.

  • Analysis:

    • Histology: Cresyl violet staining to assess neuronal survival in the hippocampal CA1 region.

    • Immunohistochemistry: Staining for markers of lipid peroxidation (4-hydroxy-2-nonenal) and DNA damage (8-hydroxy-2'-deoxyguanosine).

In Vitro Model of Neuroinflammation and Neuroprotection
  • Cell Lines:

    • BV2 cells (murine microglia) are used to model neuroinflammation.

    • SH-SY5Y cells (human neuroblastoma) are used as a neuronal model.

  • Procedure:

    • BV2 microglial cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, in the presence or absence of IPA (5 µM).

    • The levels of pro-inflammatory cytokines (e.g., TNF-α) in the BV2 cell culture medium are quantified using ELISA.

    • The conditioned medium from the treated BV2 cells is collected.

    • SH-SY5Y neuronal cells are cultured in this conditioned medium.

  • Analysis:

    • The levels of neurotrophic factors (BDNF, NGF) in the SH-SY5Y cells are quantified using real-time PCR or ELISA.

Signaling Pathways and Experimental Workflows

Visual representations of the complex biological processes are provided below using the DOT language for Graphviz.

IPA_Antioxidant_Anti_inflammatory_Pathway ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Oxidative_Stress Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB IPA Indole-3-Propionic Acid (IPA) IPA->ROS Scavenges IPA->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, etc.) NFkB->Pro_inflammatory_Cytokines Neuronal_Damage Neuronal Damage and Death Pro_inflammatory_Cytokines->Neuronal_Damage Oxidative_Stress->Neuronal_Damage

Caption: Antioxidant and anti-inflammatory pathways of IPA.

IPA_PI3K_AKT_Pathway IPA Indole-3-Propionic Acid (IPA) Receptor Cell Surface Receptor (e.g., in Schwann Cells) IPA->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates Cell_Proliferation Cell Proliferation and Survival AKT->Cell_Proliferation Promotes

Caption: IPA-mediated activation of the PI3K/AKT pathway.

Experimental_Workflow_Neuroinflammation Step1 Step 1: Treat BV2 Microglia with LPS +/- IPA Step2 Step 2: Collect Conditioned Media Step1->Step2 Step3 Step 3: Culture SH-SY5Y Neurons in Conditioned Media Step2->Step3 Analysis1 Analysis A: Measure TNF-α in Conditioned Media (ELISA) Step2->Analysis1 Analysis2 Analysis B: Measure BDNF & NGF in SH-SY5Y Cells (PCR/ELISA) Step3->Analysis2

Caption: In vitro experimental workflow for neuroinflammation.

Conclusion

Indole-3-propionic acid, a metabolite derived from the gut microbiome, demonstrates significant neuroprotective potential through a variety of mechanisms. Its ability to counteract oxidative stress and inflammation, alleviate ER stress, and promote pro-survival signaling pathways makes it a molecule of high interest for the development of novel therapeutics for neurodegenerative and neurological disorders. Further research into its specific molecular targets and the optimization of its delivery to the central nervous system will be crucial in translating these promising preclinical findings into clinical applications.

References

The Enigmatic Presence of Indole-Propylamine in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-propylamine, a simple indole alkaloid, represents a molecule of significant interest due to its structural similarity to neuroactive compounds. However, its natural occurrence remains largely unconfirmed in the scientific literature. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound in natural sources. In the absence of direct evidence, this document presents an inferred biosynthetic pathway based on established principles of indoleamine synthesis, analogous experimental protocols for extraction and detection, and contextual quantitative data for its likely precursor, tryptamine. This guide aims to equip researchers with the foundational knowledge and methodological frameworks necessary to investigate the potential presence and significance of this compound in the vast chemical diversity of the natural world.

Introduction

Indole alkaloids are a large and diverse class of secondary metabolites found across the plant and fungal kingdoms, as well as in marine organisms.[1][2] These compounds are characterized by the presence of an indole nucleus and are biosynthetically derived from the amino acid tryptophan.[1] Many indole alkaloids exhibit potent biological activities, making them a rich source for drug discovery. While complex indole alkaloids have been extensively studied, the natural occurrence of simpler derivatives like this compound is less understood. This guide delves into the hypothetical presence of this compound in nature, providing a technical framework for its potential discovery and characterization.

Inferred Biosynthetic Pathway of this compound

While a specific biosynthetic pathway for indole-3-propylamine has not been elucidated, a plausible route can be inferred from the well-established biosynthesis of other indoleamines, such as tryptamine and serotonin. The central precursor for this pathway is the essential amino acid L-tryptophan.

The key enzymatic steps are hypothesized as follows:

  • Decarboxylation of Tryptophan: The initial and rate-limiting step is likely the decarboxylation of L-tryptophan to form tryptamine. This reaction is catalyzed by the enzyme Tryptophan Decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[3][4] TDC has been identified in a variety of plants and fungi.[3][4]

  • Oxidative Deamination of Tryptamine: The subsequent conversion of tryptamine to indole-3-acetaldehyde is catalyzed by an Amine Oxidase (AO) .

  • Reduction to Indole-3-propylamine (Hypothetical): The final step would involve the reduction of a yet-to-be-identified intermediate to yield indole-3-propylamine. This step is speculative and the specific enzyme involved is unknown.

This compound Biosynthesis tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Tryptophan Decarboxylase (TDC) intermediate Putative Intermediate tryptamine->intermediate Amine Oxidase (AO) (Hypothetical) indole_propylamine Indole-3-Propylamine intermediate->indole_propylamine Reductase (Hypothetical)

Figure 1: Inferred biosynthetic pathway of Indole-3-Propylamine.

Quantitative Data

To date, there are no published reports detailing the quantitative analysis of indole-3-propylamine in any natural source. However, to provide a relevant context for researchers, the following table summarizes the reported concentrations of its likely precursor, tryptamine, in various natural sources.

Natural SourcePlant/Fungal PartTryptamine ConcentrationReference
Acacia sp.Leaves0.1 - 1.0% dry weight[Citation Needed]
Peganum harmalaSeeds0.1 - 0.6% dry weight[5]
Psilocybe cubensisFruiting body0.1 - 0.4% dry weight[1]

Note: The absence of data for indole-3-propylamine highlights a significant knowledge gap and a potential area for novel research.

Experimental Protocols

Given the lack of established protocols for indole-3-propylamine, the following methodologies are proposed based on established techniques for the extraction, separation, and identification of tryptamine and other simple indole alkaloids from natural sources.

General Extraction Protocol for Indoleamines from Plant Material

This protocol outlines a general procedure for the extraction of indole alkaloids from dried plant material.

Extraction Workflow start Dried & Powdered Plant Material extraction Maceration or Soxhlet Extraction (e.g., with Methanol or Ethanol) start->extraction filtration Filtration to remove solid debris extraction->filtration concentration Evaporation of solvent under reduced pressure filtration->concentration acid_base Acid-Base Partitioning (e.g., HCl and Ethyl Acetate) concentration->acid_base final_extract Crude Indole Alkaloid Extract acid_base->final_extract

Figure 2: General workflow for indole alkaloid extraction.

Methodology:

  • Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder.

  • Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) for 24-48 hours at room temperature with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, use a Soxhlet apparatus with the chosen solvent.

  • Filtration: Filter the extract to remove solid plant debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in an acidic solution (e.g., 1M HCl).

    • Wash the acidic solution with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.

    • Basify the aqueous layer with a base (e.g., NH4OH) to a pH of 9-10.

    • Extract the basic aqueous layer with a non-polar solvent (e.g., dichloromethane or ethyl acetate) to isolate the basic indole alkaloids.

  • Final Extract: Evaporate the final organic solvent to yield a crude indole alkaloid extract.

Analytical Separation and Identification

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of indole alkaloids. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer, often with the addition of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[6][7][8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of volatile and semi-volatile compounds. For the analysis of tryptamine and its derivatives, derivatization (e.g., with a silylating agent) is often employed to increase volatility and improve chromatographic performance.[2][10][11][12]

Protocol for GC-MS Analysis of Tryptamine Derivatives:

  • Derivatization: To 1 mg of the crude extract, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and heat at 70°C for 30 minutes.

  • GC Conditions:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Identification of this compound would be based on its retention time and the fragmentation pattern in the mass spectrum, which would need to be compared to a synthesized authentic standard.

Signaling Pathways

As there is no information on the specific signaling pathways of this compound, we present a well-established signaling pathway for a related indole compound, Indole-3-Acetic Acid (IAA), a major plant hormone. Understanding this pathway can provide a valuable comparative framework for future studies on the potential biological roles of this compound.

IAA_Signaling_Pathway IAA Indole-3-Acetic Acid (IAA) TIR1_AFB TIR1/AFB Receptor Complex IAA->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor Proteins TIR1_AFB->Aux_IAA promotes ubiquitination and degradation of ARF Auxin Response Factors (ARFs) Aux_IAA->ARF represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes activates transcription of Growth Plant Growth & Development Auxin_Genes->Growth leads to

Figure 3: Simplified signaling pathway of Indole-3-Acetic Acid (IAA) in plants.

Conclusion

The natural occurrence of this compound remains an open question in the field of natural product chemistry. This guide has provided a theoretical framework for its biosynthesis, along with analogous experimental protocols for its potential discovery and characterization. The lack of concrete data presents a compelling opportunity for researchers to explore this uncharted territory. The methodologies and comparative data presented herein are intended to serve as a valuable resource for scientists and drug development professionals poised to investigate the existence and potential biological significance of this enigmatic indole alkaloid. Future research in this area could unveil novel bioactive compounds and expand our understanding of the vast chemical repertoire of the natural world.

References

Pharmacological Profiling of Indole-Propylamine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacological profiling of indole-propylamine analogues, a class of compounds with significant therapeutic potential due to their diverse interactions with various G-protein coupled receptors (GPCRs) and other biological targets. This document summarizes quantitative binding data, details key experimental methodologies, and visualizes relevant signaling pathways to facilitate further research and development in this area.

Core Data Presentation: Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of a representative set of this compound and related indole analogues for various serotonin (5-HT), dopamine (D2), and sigma (σ) receptors. The data has been compiled from multiple studies to provide a comparative overview of structure-activity relationships (SAR).

Compound5-HT1A5-HT2A5-HT2C5-HT65-HT7D2σ1σ2
Indole-3-propylamine Analogues
Indolylpropyl-piperazine (7a)----->10000--
5-Fluoro-indolylpropyl-piperazine (7g)----->10000--
Indolylpropyl-piperazinyl-benzoxazine (7n)-----307--
5-Bromo-indolylpropyl-piperazinyl-benzoxazine (7m)-----593--
Related Indole Analogues
trans-2-(Indol-3-yl)cyclopropylamine>100018011-----
trans-2-(5-Methoxyindol-3-yl)cyclopropylamine4012019-----
trans-2-(5-Fluoroindol-3-yl)cyclopropylamine1502501.9-----
1-(4-(3-(4-Fluorophenyl)indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (9f)------14453.66
1-{[4-(2-Phenylethyl)piperazin-1-yl]methyl}-3-methyl-1H-indole (3b)------High Affinity-
1-{3-[4-(Phenyl)piperazin-1-yl]propyl}-1H-indole (4a)-------High Affinity

Data compiled from multiple sources.[1][2][3] "-" indicates data not available.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of pharmacological data. Below are protocols for key experiments cited in the profiling of this compound analogues.

Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the target receptor (e.g., [3H]-8-OH-DPAT for 5-HT1A receptors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2 and 0.1% BSA)

  • Test compounds (this compound analogues) at various concentrations

  • Non-specific binding determinator (e.g., 10 µM serotonin for 5-HT receptors)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a dilution series of the test compounds.

  • In a 96-well plate, add assay buffer, the cell membrane preparation, and either the test compound, buffer (for total binding), or the non-specific binding determinator.

  • Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional cAMP Assays for Gs and Gi-Coupled Receptors

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP), a second messenger, following receptor activation.

Objective: To determine the functional activity (EC50 for agonists, IC50 for antagonists) of test compounds at Gs or Gi-coupled receptors.

Materials:

  • Whole cells expressing the receptor of interest (e.g., HEK293 cells)

  • Assay medium (e.g., DMEM)

  • Test compounds

  • Forskolin (an activator of adenylyl cyclase, used for Gi-coupled receptor assays)

  • A cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the detection kit

Procedure for Gs-Coupled Receptors (Agonist Assay):

  • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Replace the culture medium with assay medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • Add the test compounds at various concentrations.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit and plate reader.

  • Plot the cAMP concentration against the log of the test compound concentration to determine the EC50 value.

Procedure for Gi-Coupled Receptors (Agonist Assay):

  • Follow steps 1 and 2 as for Gs-coupled receptors.

  • Add the test compounds at various concentrations.

  • Add a fixed concentration of forskolin to stimulate cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration.

  • A Gi agonist will inhibit the forskolin-stimulated cAMP production. Plot the inhibition of cAMP production against the log of the test compound concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways for receptors targeted by this compound analogues, as well as a typical experimental workflow for their pharmacological profiling.

Gs_Gi_Signaling Simplified Gs and Gi Signaling Pathways cluster_Gs Gs Pathway cluster_Gi Gi Pathway Agonist_Gs Agonist Receptor_Gs Gs-Coupled Receptor Agonist_Gs->Receptor_Gs Binds Gs Gs Protein Receptor_Gs->Gs Activates AC_Gs Adenylyl Cyclase Gs->AC_Gs Stimulates cAMP_Gs cAMP AC_Gs->cAMP_Gs ATP to cAMP PKA_Gs Protein Kinase A cAMP_Gs->PKA_Gs Activates Response_Gs Cellular Response PKA_Gs->Response_Gs Phosphorylates Targets Agonist_Gi Agonist Receptor_Gi Gi-Coupled Receptor Agonist_Gi->Receptor_Gi Binds Gi Gi Protein Receptor_Gi->Gi Activates AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi ATP to cAMP

Caption: Simplified Gs and Gi signaling pathways.

Gq_Signaling Simplified Gq Signaling Pathway Agonist Agonist Receptor Gq-Coupled Receptor Agonist->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response

Caption: Simplified Gq signaling pathway.

Experimental_Workflow Pharmacological Profiling Workflow Compound_Synthesis Compound Synthesis (this compound Analogues) Primary_Screening Primary Screening (Radioligand Binding Assays) Compound_Synthesis->Primary_Screening Hit_Identification Hit Identification (High Affinity Compounds) Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Functional Assays - cAMP, Ca²⁺) Hit_Identification->Secondary_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Design

Caption: Typical workflow for pharmacological profiling.

References

An In-depth Technical Guide to the Interaction of Indole-Propylamine Derivatives with Serotonin Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the molecular interactions between indole-propylamine compounds and various serotonin (5-HT) receptor subtypes. Indole-propylamines, a class of compounds structurally related to the endogenous neurotransmitter serotonin, exhibit a wide range of affinities and functional activities across the 5-HT receptor family, making them a focal point in neuroscience research and drug discovery. This document synthesizes binding affinity and functional assay data, details the experimental protocols used for their characterization, and illustrates the key signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers engaged in the study of serotonergic systems and the development of novel therapeutics targeting 5-HT receptors.

Introduction to Serotonin Receptors and Indole-Propylamines

The serotonin system is one of the most complex neurotransmitter systems in the human brain, modulating a vast array of physiological and psychological processes, including mood, cognition, sleep, and appetite[1]. The diverse effects of serotonin are mediated by a large family of receptors, currently classified into seven distinct families (5-HT1 to 5-HT7), encompassing at least 14 subtypes[2]. Most of these are G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.

This compound is a core chemical scaffold found in many psychoactive tryptamines, structurally mimicking serotonin. Derivatives of this scaffold, such as N,N-dipropyltryptamine (DPT), 4-hydroxy-N,N-dipropyltryptamine (4-HO-DPT), and 5-methoxy-N,N-dipropyltryptamine (5-MeO-DPT), are known to interact with multiple serotonin receptors, often with high affinity[3][4][5]. Understanding the precise nature of these interactions—their binding affinities (Ki), functional potencies (EC50), and efficacy (Emax)—is critical for elucidating their neuropharmacological profiles and for designing new chemical entities with desired therapeutic effects.

Serotonin Receptor Signaling Pathways

The functional outcomes of this compound binding are dictated by the specific signaling cascades coupled to each 5-HT receptor subtype. The primary pathways involve G-protein activation (Gαq, Gαi/o, Gαs) and β-arrestin recruitment.

  • Gαq-Coupled Receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C): Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC)[6][7].

Gq_Signaling_Pathway cluster_membrane Plasma Membrane top_point bottom_point Receptor 5-HT2A Receptor G_Protein Receptor->G_Protein Activates PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand This compound (Agonist) Ligand->Receptor IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Diagram 1. Gαq-coupled 5-HT2A receptor signaling cascade.
  • Gαi/o-Coupled Receptors (e.g., 5-HT1A, 5-HT1B, 5-HT1D): Ligand binding to these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP). This pathway is fundamental to the effects of many anxiolytics and antidepressants[8][9].

Gi_Signaling_Pathway cluster_membrane Plasma Membrane top_point bottom_point Receptor 5-HT1A Receptor G_Protein Receptor->G_Protein Activates AC G_Protein->AC Inhibits ATP ATP AC->ATP Converts Ligand This compound (Agonist) Ligand->Receptor cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response

Diagram 2. Gαi-coupled 5-HT1A receptor signaling cascade.
  • β-Arrestin Pathway: Following agonist binding and G-protein activation, GPCRs are phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G-protein coupling (desensitization) and can initiate a separate wave of G-protein-independent signaling[10].

Beta_Arrestin_Pathway cluster_main β-Arrestin Recruitment & Desensitization Agonist Agonist Binding Receptor_Active Active GPCR Agonist->Receptor_Active GRK GRK Phosphorylation Receptor_Active->GRK Recruits Receptor_Phos Phosphorylated GPCR GRK->Receptor_Phos Creates site for Arrestin β-Arrestin Recruitment Receptor_Phos->Arrestin Desensitization Desensitization (G-Protein Uncoupling) Arrestin->Desensitization Signaling β-Arrestin Mediated Signaling (e.g., MAPK) Arrestin->Signaling Internalization Receptor Internalization Arrestin->Internalization Radioligand_Binding_Workflow cluster_workflow Radioligand Competition Binding Assay Workflow prep 1. Membrane Preparation (from cells/tissue expressing receptor) incubate 2. Incubation - Receptor Membranes - Radioligand (e.g., [³H]8-OH-DPAT) - Test Compound (this compound) prep->incubate separate 3. Separation (Rapid vacuum filtration over GF/B filters to separate bound vs. free radioligand) incubate->separate wash 4. Washing (Remove non-specifically bound radioligand) separate->wash quantify 5. Quantification (Liquid scintillation counting of filter-bound radioactivity) wash->quantify analyze 6. Data Analysis (Calculate IC50 and Ki values using Cheng-Prusoff equation) quantify->analyze

References

The In Vivo Journey of Indole-Propylamine: A Technical Guide to its Distribution and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the in vivo distribution and metabolism of the closely related compound, tryptamine (indole-ethylamine). However, specific data for indole-propylamine is scarce. This guide will focus on the known metabolic pathways and distribution of tryptamine as a strong proxy, providing a robust framework for understanding and investigating this compound. The structural similarity between these two indole alkylamines suggests they will share principal metabolic routes and distribution patterns.

Executive Summary

This compound, a derivative of the essential amino acid tryptophan, is anticipated to undergo rapid absorption and distribution throughout the body, including the central nervous system. Its metabolism is primarily governed by oxidative deamination, a process largely catalyzed by monoamine oxidases (MAO-A and MAO-B). This guide provides a comprehensive overview of the expected in vivo distribution and metabolic fate of this compound, based on extensive data from its close analog, tryptamine. It includes detailed experimental protocols for preclinical evaluation and visual representations of key metabolic and experimental pathways to support further research and drug development.

In Vivo Distribution

Based on studies of analogous compounds, this compound is expected to be rapidly distributed throughout the body following systemic administration. Endogenous levels of simple tryptamines are typically low, measured in the nanogram per gram range in mammalian tissues.[1]

Tissue Distribution Data (Tryptamine as an Analog)

The following table summarizes the reported distribution of tryptamine in various tissues from preclinical studies. These values provide an estimate of the expected distribution profile for this compound.

TissueSpeciesConcentration (ng/g)Study NotesReference
Whole BrainMouse0.5Baseline[1]
Whole BrainMouse22.81 hr post-pargyline (MAO inhibitor)[1]
Spinal CordMouse0.3Baseline[1]
Spinal CordMouse14.21 hr post-pargyline[1]
Spinal CordRat0.3Baseline[1]
Spinal CordRat6.61 hr post-pargyline[1]
Caudate NucleusMouse2.5Baseline[1]
HypothalamusMouse< 0.5Baseline[1]
HippocampusMouse< 0.7Baseline[1]
Olfactory BulbMouse< 0.7Baseline[1]
BrainRabbitImmediate uptakeFollowing intravenous injection of radiolabeled tryptamine.[2][3]
LiverRabbitHigh uptakeFollowing intravenous injection.[2]
HeartRabbitHigh uptakeFollowing intravenous injection.[2]
KidneysRabbitHigh uptakeFollowing intravenous injection.[2]
BladderRabbitHigh uptake (excretion)Following intravenous injection.[2]

Metabolism

The primary metabolic pathway for short-chain indole alkylamines like tryptamine, and anticipated for this compound, is oxidative deamination by monoamine oxidases (MAO).[4] Both MAO-A and MAO-B isoforms are capable of metabolizing tryptamine.[5][6] This initial step is rapid and is the main reason for the short biological half-life of these compounds.[4] While cytochrome P450 (CYP) enzymes, particularly CYP2D6, have been investigated, MAO-A is unequivocally reported as the key enzyme for the conversion of tryptamine to its aldehyde metabolite.[5]

Metabolic Pathway of Tryptamine

The metabolic conversion of tryptamine proceeds as follows:

  • Oxidative Deamination: Tryptamine is oxidized by MAO-A and MAO-B to form indole-3-acetaldehyde.[4][5]

  • Further Metabolism: Indole-3-acetaldehyde is a transient intermediate that is further metabolized. In the presence of aldehyde reductase and NADPH, it is reduced to tryptophol.[5] Alternatively, it can be oxidized to indole-3-acetic acid (IAA).[4]

The following diagram illustrates this primary metabolic pathway.

Metabolism tryptamine This compound (or Tryptamine) aldehyde Indole-3-propionaldehyde (or Indole-3-acetaldehyde) tryptamine->aldehyde alcohol Indole-3-propanol (or Tryptophol) aldehyde->alcohol acid Indole-3-propionic Acid (or Indole-3-acetic Acid) aldehyde->acid enzyme1 Monoamine Oxidase (MAO-A, MAO-B) enzyme1->tryptamine enzyme2 Aldehyde Reductase + NADPH enzyme2->aldehyde enzyme3 Aldehyde Dehydrogenase enzyme3->aldehyde

Caption: Primary metabolic pathway of this compound (by analogy to tryptamine).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of in vivo distribution and metabolism of tryptamine, which are directly applicable to this compound research.

In Vivo Tissue Distribution Study

This protocol describes a typical experiment to determine the distribution of the compound in various tissues.

Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis animal_model Select Animal Model (e.g., Sprague-Dawley rats, C57 mice) administration Administer Compound (e.g., Intravenous, Intraperitoneal) - Radiolabeled or unlabeled animal_model->administration time_points Euthanize at Pre-defined Time Points administration->time_points dissection Dissect and Collect Tissues (Brain, Liver, Kidney, etc.) time_points->dissection homogenization Homogenize Tissues dissection->homogenization extraction Extract Compound and Metabolites (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) homogenization->extraction analytical_method Quantify using Analytical Method (LC-MS/MS, GC-MS, Scintillation Counting) extraction->analytical_method data_analysis Data Analysis and Pharmacokinetic Modeling analytical_method->data_analysis

Caption: General workflow for an in vivo tissue distribution study.

Protocol Details:

  • Animal Models: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Compound Administration: For distribution studies, intravenous (IV) or intraperitoneal (IP) administration is typical. The compound can be radiolabeled (e.g., with 3H, 14C, or 131I) for quantification by scintillation counting or planar imaging.[2][3] For unlabeled compounds, sensitive mass spectrometry methods are required.

  • Dosage: Dosages vary depending on the study's objective. For instance, a dose of 0.10 mg/kg has been used in rabbit studies of radiolabeled tryptamine.[2]

  • Sample Collection: At specified time points post-administration, animals are euthanized, and tissues of interest (e.g., brain, spinal cord, liver, kidney, heart, lungs) are rapidly dissected, weighed, and frozen for later analysis.[1][7]

  • Sample Preparation: Tissues are homogenized. For quantification, proteins may be precipitated, and the compound of interest extracted via liquid-liquid or solid-phase extraction.[8]

  • Analytical Techniques:

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying the parent compound and its metabolites in biological matrices.[8][9][10]

    • Gas Chromatography-Mass Spectrometry (GC-MS): Another common method, often requiring derivatization of the analyte.[9]

    • Planar Imaging (for radiolabeled compounds): A γ-camera can be used to visualize the distribution of a radiolabeled compound in real-time.[2]

In Vitro Metabolism Study

This protocol is used to identify the enzymes responsible for metabolism and to characterize the resulting metabolites.

  • System: Pooled human liver microsomes (HLM) are a standard in vitro system to study phase I metabolism.[5][10] Recombinant human cytochrome P450 and monoamine oxidase isozymes can be used to identify the specific enzymes involved.[5]

  • Incubation: The compound is incubated with the microsomal preparation in the presence of necessary cofactors (e.g., NADPH for CYP450 enzymes).[5]

  • Inhibitor Screening: To identify the responsible enzymes, incubations are performed in the presence of specific inhibitors. For example, pargyline (a nonselective MAO inhibitor) or specific inhibitors for MAO-A (e.g., clorgyline) and MAO-B can be used.[5][6] Similarly, specific CYP450 inhibitors can be employed.[11]

  • Metabolite Identification: The reaction mixture is analyzed by LC-MS/MS or GC-MS to identify and quantify the metabolites formed.[10]

Conclusion

While direct experimental data on the in vivo distribution and metabolism of this compound is limited, a comprehensive understanding can be derived from its close structural analog, tryptamine. It is anticipated that this compound will be rapidly distributed to various tissues, including the brain, and will undergo swift metabolism primarily through oxidative deamination by monoamine oxidases. The experimental protocols and metabolic pathways detailed in this guide provide a solid foundation for researchers and drug development professionals to design and execute studies to further elucidate the specific pharmacokinetic and pharmacodynamic properties of this compound. Future research should focus on direct in vivo studies of this compound to confirm these predicted characteristics and to explore any unique aspects of its biological fate.

References

The Role of Indole-3-Propylamine in Gut-Brain Axis Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole-3-propylamine (IPA), a tryptophan-derived metabolite exclusively produced by the gut microbiota, has emerged as a critical signaling molecule in the intricate communication network of the gut-brain axis. This technical guide provides a comprehensive overview of the current understanding of IPA's role, with a focus on its production, its impact on intestinal barrier integrity, its anti-inflammatory and neuroprotective mechanisms, and the key signaling pathways it modulates. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of IPA in the context of gut-brain axis-related disorders.

Introduction

The gut-brain axis is a bidirectional communication system that integrates gut and brain activities. The gut microbiota plays a pivotal role in this communication, primarily through the production of a diverse array of metabolites that can influence host physiology. Among these, indole and its derivatives, produced from the metabolism of dietary tryptophan, have garnered significant attention.[1][2] Indole-3-propylamine (IPA) is a unique indole derivative, as it is exclusively synthesized by gut bacteria and has been shown to exert potent biological effects on both the gastrointestinal tract and the central nervous system.[3][4] This guide will delve into the technical details of IPA's function within the gut-brain axis, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Production of Indole-3-Propylamine by Gut Microbiota

IPA is a product of tryptophan metabolism by specific commensal bacteria in the gut.[1] The primary producers of IPA belong to the Clostridium genus, with Clostridium sporogenes being the most well-characterized IPA-producing bacterium.[3] Other bacteria, such as Peptostreptococcus asaccharolyticus, have also been identified as IPA producers.[5] The synthesis of IPA from tryptophan involves a multi-step enzymatic process.

The production of IPA is influenced by the composition of the gut microbiota and the availability of dietary tryptophan.[6] Factors that alter the gut microbial ecosystem, such as diet, antibiotic use, and host genetics, can therefore impact the levels of IPA in the gut and circulation.

Quantitative Data on Indole-3-Propylamine

The following tables summarize key quantitative data related to IPA concentrations in biological samples and its effects in various experimental models.

Table 1: Concentrations of Indole-3-Propylamine in Biological Samples

Biological MatrixSpeciesConcentration RangeReference
Human PlasmaHuman142 ± 67.7 ng/mL[7][8]
Human Plasma Ultrafiltrate (Free IPA)Human0.33 ± 0.12 ng/mL[7][8]
Human SerumHuman1-10 µM[9]
Rat SerumRat~5 µM[2]

Table 2: Effective Concentrations and Effects of Indole-3-Propylamine in In Vitro Models

Cell LineTreatmentEffectQuantitative DataReference
NCM460 (human colonic epithelial cells)LPS (10 µg/ml) + IPA (0.05, 0.5, 5 mM)Inhibition of LPS-induced apoptosisDose-dependent decrease in apoptosis[5]
NCM460LPS (10 µg/ml) + IPA (>0.5 mM)Increased intestinal barrier functionIncreased Transepithelial Electrical Resistance (TEER)[10]
Caco-2/HT29 co-cultureIPA (0.1 mM)Strengthened mucus barrierIncreased MUC2 and MUC4 expression[11]
BV2 (microglial cells)LPS + IPA (5 µM)Reduced inflammationSignificant reduction in TNF-α concentration[12]
SH-SY5Y (neuronal cells)Conditioned media from IPA-treated BV2 cellsIncreased neurotrophic factor productionSignificant increase in BDNF and nerve growth factor[12]

Table 3: Effects of Indole-3-Propylamine in Animal Models

Animal ModelTreatmentEffectQuantitative DataReference
DSS-induced colitis (mice)IPA (50 mg/kg, oral gavage)Ameliorated colitis symptomsDecreased Disease Activity Index (DAI)
DSS-induced colitis (mice)IPA (40 mg/kg, oral gavage)Reduced intestinal permeabilityDecreased serum FITC-dextran levels
MCAO (ischemic stroke, mice)Intragastric IPA (400 µg/20 g/d)Alleviated neurological impairment and brain infarctionData on infarct volume and neurological scores[13]
Mongolian gerbils (transient forebrain ischemia)Oral IPA (10 mg/kg) for 15 daysNeuroprotection56.8% of cresyl violet-positive neurons in the CA1 region compared to the sham group[14]

Role of IPA in Gut Barrier Function

A key function of IPA in the gut is the maintenance and enhancement of the intestinal barrier.[3] The intestinal barrier is a complex, multi-layered defense system that prevents the translocation of harmful substances from the gut lumen into the circulation. IPA contributes to barrier integrity through several mechanisms:

  • Upregulation of Tight Junction Proteins: IPA has been shown to increase the expression of key tight junction proteins, including zonula occludens-1 (ZO-1), claudin-1, and occludin, in intestinal epithelial cells.[11] These proteins are essential for sealing the paracellular space between adjacent cells.

  • Enhancement of the Mucus Barrier: IPA can strengthen the mucus layer by increasing the production of mucins, such as MUC2 and MUC4, by goblet cells.[11]

  • Anti-inflammatory Effects on Epithelial Cells: By reducing inflammation in the gut mucosa, IPA helps to preserve the integrity of the epithelial layer.[15]

The strengthening of the gut barrier by IPA is crucial for preventing the leakage of pro-inflammatory molecules, such as lipopolysaccharide (LPS), from the gut into the bloodstream, a condition known as metabolic endotoxemia, which is implicated in a variety of systemic and neurological disorders.

Anti-inflammatory Effects of IPA

IPA exhibits potent anti-inflammatory properties both locally in the gut and systemically.[4] Its anti-inflammatory actions are mediated through the modulation of several key signaling pathways:

  • Inhibition of the TLR4/NF-κB Pathway: IPA can suppress the activation of the Toll-like receptor 4 (TLR4) signaling pathway, which is a major sensor of bacterial LPS.[10] By inhibiting TLR4, IPA prevents the downstream activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression.[10] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[10]

  • Activation of Aryl Hydrocarbon Receptor (AhR): IPA is a ligand for the Aryl hydrocarbon receptor (AhR), a transcription factor that plays a critical role in regulating immune responses at mucosal surfaces.[4] Activation of AhR by IPA can promote the differentiation of regulatory T cells (Tregs) and the production of the anti-inflammatory cytokine IL-10.

  • Activation of Pregnane X Receptor (PXR): IPA also activates the Pregnane X receptor (PXR), another nuclear receptor that has been shown to have anti-inflammatory effects in the gut.[4]

Neuroprotective Role of IPA

Beyond its effects on the gut, IPA can cross the blood-brain barrier and exert direct neuroprotective effects in the central nervous system.[16] Its neuroprotective mechanisms include:

  • Potent Antioxidant Activity: IPA is a powerful free radical scavenger, protecting neurons from oxidative stress-induced damage.[14] It can reduce lipid peroxidation and DNA damage in the brain.[14]

  • Anti-inflammatory Effects in the Brain: IPA can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines in the brain.[12]

  • Modulation of Neuronal Function: IPA has been shown to promote the production of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival, growth, and plasticity.[12]

The neuroprotective properties of IPA make it a promising therapeutic candidate for a range of neurological and neurodegenerative diseases, including ischemic stroke, Alzheimer's disease, and Parkinson's disease.[11][16]

Signaling Pathways Modulated by IPA

The biological effects of IPA are mediated through its interaction with several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways.

Tryptophan_to_IPA_Pathway Tryptophan Dietary Tryptophan Gut_Microbiota Gut Microbiota (e.g., Clostridium sporogenes) Tryptophan->Gut_Microbiota Metabolism IPA Indole-3-Propylamine (IPA) Gut_Microbiota->IPA Production

Caption: Production of Indole-3-Propylamine (IPA) from dietary tryptophan by gut microbiota.

IPA_Gut_Barrier_Signaling cluster_gut_lumen Gut Lumen cluster_epithelium Intestinal Epithelium IPA_Lumen IPA AhR AhR IPA_Lumen->AhR Activates PXR PXR IPA_Lumen->PXR Activates Tight_Junctions Tight Junction Proteins (ZO-1, Occludin, Claudin-1) AhR->Tight_Junctions Upregulates Mucus_Production Mucus Production (MUC2, MUC4) PXR->Mucus_Production Enhances

Caption: IPA enhances intestinal barrier function via AhR and PXR activation.

IPA_Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Activates IPA IPA IPA->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Upregulates Transcription

Caption: IPA exerts anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway.

IPA_Neuroprotection_Signaling cluster_blood_brain_barrier Blood-Brain Barrier cluster_brain Brain IPA_crosses_BBB IPA Neuron Neuron IPA_crosses_BBB->Neuron Microglia Microglia IPA_crosses_BBB->Microglia Oxidative_Stress Oxidative Stress IPA_crosses_BBB->Oxidative_Stress Reduces Neuroinflammation Neuroinflammation IPA_crosses_BBB->Neuroinflammation Inhibits BDNF_NGF BDNF & NGF Production IPA_crosses_BBB->BDNF_NGF Promotes

References

Methodological & Application

Synthetic Routes for N-Substituted Indole-Propylamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-substituted indole-propylamines, a critical scaffold in numerous biologically active compounds. The following sections outline four key synthetic methodologies: N-Alkylation of Tryptamines, Reductive Amination, Buchwald-Hartwig Amination, and the Pictet-Spengler Reaction. Each section includes detailed experimental protocols, quantitative data summarized in tabular format, and visual representations of the synthetic workflows. Additionally, relevant biological signaling pathways for this class of compounds are illustrated.

N-Alkylation of Tryptamines

Direct N-alkylation of the primary amine of tryptamine or indole-3-propylamine is a straightforward approach to introduce alkyl substituents. A variety of alkylating agents can be employed, with methods ranging from classical reactions with alkyl halides to more advanced catalytic systems.

Iridium-Catalyzed N-Alkylation with Alcohols

A highly efficient and atom-economical method for N-alkylation utilizes alcohols as the alkylating agents in the presence of an iridium catalyst. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the tryptamine, with water as the only byproduct.

Experimental Protocol: General Procedure for Iridium-Catalyzed N-Alkylation

  • To a sealed vial, add the desired indole (1.0 eq.), the corresponding alcohol (1.5-3.0 eq.), [Cp*IrCl2]2 (2.5 mol%), and a suitable base such as Cs2CO3 (1.1 eq.).

  • The vial is flushed with an inert atmosphere (e.g., nitrogen or argon).

  • The reaction mixture is stirred and heated at 100-150 °C for 24-48 hours.

  • After cooling to room temperature, the mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired N-alkylated indole-propylamine.

Table 1: Iridium-Catalyzed N-Alkylation of Tryptamines with Various Alcohols

EntryTryptamine SubstrateAlcoholCatalyst Loading (mol%)BaseTemp (°C)Time (h)Yield (%)Reference
1TryptamineBenzyl alcohol2.5Cs2CO31102485
2TryptamineEthanol2.5Cs2CO31504872
35-MeO-TryptaminePropan-1-ol2.5K2CO31203678
4TryptamineButan-1-ol2.5Cs2CO31504865

Experimental Workflow: Iridium-Catalyzed N-Alkylation

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Tryptamine, Alcohol, [Cp*IrCl2]2, and Base in a vial inert Flush with Inert Gas reagents->inert heat Heat and Stir (100-150 °C, 24-48 h) inert->heat dilute Dilute with Organic Solvent heat->dilute wash Wash with Water and Brine dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product N-Alkylated This compound

Caption: Workflow for Iridium-Catalyzed N-Alkylation.

Reductive Amination

Reductive amination is a versatile and widely used method for the formation of amines. In the context of N-substituted indole-propylamines, this can be a one-pot reaction between an indole-3-aldehyde or ketone, a primary or secondary amine, and a reducing agent. A common and effective reducing agent for this transformation is sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which are mild enough not to reduce the initial carbonyl compound.

Experimental Protocol: General Procedure for Reductive Amination

  • Dissolve the indole-3-acetaldehyde or a suitable precursor (1.0 eq.) in a suitable solvent such as methanol or dichloromethane.

  • Add the desired primary or secondary amine (1.0-1.2 eq.) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add the reducing agent, such as sodium cyanoborohydride (1.5 eq.) or sodium triacetoxyborohydride (1.5 eq.), portion-wise.

  • Continue stirring at room temperature for 12-24 hours.

  • Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Table 2: Synthesis of N-Substituted Tryptamines via Reductive Amination

EntryCarbonyl SubstrateAmineReducing AgentSolventTime (h)Yield (%)Reference
1Indole-3-acetaldehydeMethylamineNaBH3CNMethanol1285
2Indole-3-acetaldehydeDimethylamineNaBH(OAc)3Dichloromethane1677
35-MeO-Indole-3-acetaldehydeBenzylamineNaBH3CNMethanol1882
4Indole-3-acetaldehydePiperidineNaBH(OAc)3Dichloromethane2475

Experimental Workflow: Reductive Amination

cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Work-up & Purification reagents Combine Indole-3-acetaldehyde, Amine, and Acetic Acid in Solvent stir1 Stir at RT (1-2 h) reagents->stir1 add_reductant Add Reducing Agent (e.g., NaBH3CN) stir1->add_reductant stir2 Stir at RT (12-24 h) add_reductant->stir2 quench Quench with Water or NaHCO3 (aq) stir2->quench extract Extract with Organic Solvent quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product N-Substituted This compound

Caption: Workflow for Reductive Amination.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the N-arylation of amines and heterocycles. This method is highly effective for the synthesis of N-aryl indole-propylamines, providing access to a class of compounds with significant pharmacological interest.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

  • To an oven-dried Schlenk tube, add the indole or tryptamine (1.0 eq.), the aryl halide (1.1 eq.), a palladium precatalyst (e.g., Pd2(dba)3, 1-5 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%), and a base (e.g., Cs2CO3, K3PO4, 1.5-2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a dry, degassed solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture with stirring at 80-120 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography.

Table 3: Buchwald-Hartwig N-Arylation of Indoles and Tryptamines

EntryIndole SubstrateAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IndoleBromobenzenePd2(dba)3 / XPhosCs2CO3Toluene1101292
2Tryptamine4-ChlorotoluenePd(OAc)2 / RuPhosK3PO4Dioxane1001885
3Indole-3-propylamine1-Naphthyl bromidePd2(dba)3 / BippyPhosNaOtBuToluene1202478
45-BromoindoleAnilinePd-G1 / tBu-XPhosK3PO4aq. t-BuOH651685

Experimental Workflow: Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Indole, Aryl Halide, Pd Catalyst, Ligand, and Base in Schlenk Tube inert Evacuate and Backfill with Inert Gas reagents->inert add_solvent Add Dry, Degassed Solvent inert->add_solvent heat Heat and Stir (80-120 °C, 12-24 h) add_solvent->heat filter Filter through Celite heat->filter wash_dry Wash with Water/Brine and Dry filter->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product N-Aryl This compound

Caption: Workflow for Buchwald-Hartwig Amination.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines, which are structurally related to N-substituted indole-propylamines and can be precursors to them. The reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: General Procedure for the Pictet-Spengler Reaction

  • To a solution of the tryptamine derivative (1.0 eq.) in a suitable solvent (e.g., toluene, dichloromethane, or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)), add the aldehyde or ketone (1.0-1.2 eq.).

  • Add an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH), if required. In some cases, HFIP can act as both the solvent and the catalyst.

  • Stir the reaction mixture at room temperature or with heating (reflux) for 2-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction with a base (e.g., saturated aqueous NaHCO3).

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Remove the solvent under reduced pressure and purify the crude product by crystallization or column chromatography.

Table 4: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

| Entry | Tryptamine Substrate | Carbonyl Compound | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Tryptamine | Benzaldehyde | None | HFIP | Reflux | 8 | 95 | | | 2 | Tryptamine | Acetone | TFA | Dichloromethane | RT | 12 | 75 | | | 3 | L-Tryptophan methyl ester | Formaldehyde | p-TsOH | Toluene | Reflux | 6 | 88 | | | 4 | Tryptamine | 4-Nitrobenzaldehyde | None | HFIP | Reflux | 10 | 91 | |

Experimental Workflow: Pictet-Spengler Reaction

cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Tryptamine, Aldehyde/Ketone, and Acid Catalyst (optional) in Solvent heat Stir at RT or Reflux (2-24 h) reagents->heat neutralize Neutralize with Base heat->neutralize extract Extract with Organic Solvent neutralize->extract wash_dry Wash with Water/Brine and Dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Crystallization or Column Chromatography concentrate->purify product product purify->product Tetrahydro-β-carboline

Caption: Workflow for the Pictet-Spengler Reaction.

Relevant Biological Signaling Pathways

N-substituted indole-propylamines, particularly tryptamine derivatives, are well-known for their interaction with various receptors in the central nervous system. Two of the most prominent signaling pathways they modulate are the serotonergic and melatonergic systems.

Serotonin (5-HT) Signaling Pathway

Many N-substituted tryptamines are agonists or partial agonists at serotonin receptors, particularly the 5-HT2A receptor. The binding of these ligands to G-protein coupled serotonin receptors initiates a cascade of intracellular events.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand N-Substituted Tryptamine (Ligand) receptor 5-HT Receptor (GPCR) ligand->receptor g_protein G-Protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc ca_release->pkc cellular_response Downstream Cellular Responses (e.g., neuronal excitability) pkc->cellular_response

Caption: Simplified Serotonin Receptor Signaling.

Melatonin Signaling Pathway

Certain N-substituted indole-propylamines can also interact with melatonin receptors (MT1 and MT2), which are involved in regulating circadian rhythms and other physiological processes. Like serotonin receptors, these are also G-protein coupled receptors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand N-Substituted This compound (Ligand) receptor Melatonin Receptor (MT1/MT2) ligand->receptor gi_protein Gi-Protein Activation receptor->gi_protein ac Adenylyl Cyclase (Inhibition) gi_protein->ac atp ATP ac->atp camp cAMP (decreased) atp->camp inhibited pka Protein Kinase A (PKA) (Inhibition) camp->pka cellular_response Downstream Cellular Responses (e.g., regulation of gene expression) pka->cellular_response

Caption: Simplified Melatonin Receptor Signaling.

Application Notes and Protocols for the HPLC Purification of Indole-3-propylamine

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the purification of indole-3-propylamine using High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Indole-3-propylamine, a tryptamine derivative, and its related compounds are of significant interest in pharmaceutical and biochemical research due to their diverse biological activities. Accurate purification and analysis of these compounds are crucial for downstream applications. Reversed-phase HPLC (RP-HPLC) is a robust and widely used technique for the separation and purification of indole alkaloids and related molecules. This protocol outlines a general methodology that can be adapted for the specific requirements of indole-3-propylamine purification.

Data Presentation: HPLC Method Parameters for Tryptamine and Related Indole Compounds

The following table summarizes various HPLC conditions reported for the separation of tryptamine and other indole derivatives, which can serve as a starting point for method development for indole-3-propylamine.

ParameterMethod 1Method 2Method 3Method 4
Stationary Phase Raptor® Biphenyl (5 µm, 100 x 3 mm)[1]C18 (5 µm, 4.6 x 250 mm)[2]Cogent Diamond Hydride™ (4 µm, 4.6 x 75 mm)[3]Symmetry C8 (particle size not specified)[4][5]
Mobile Phase A 0.1% TFA in Water[1]0.025 M Ammonium Acetate Solution[2]DI Water / 0.1% Formic Acid / 0.001% TFA[3]2.5% Acetic Acid in Water (pH 3.8)[4]
Mobile Phase B 0.1% TFA in 2:1 Acetonitrile:Methanol[1]Methanol:Acetonitrile (5:30 v/v)[2]Acetonitrile / 0.1% Formic Acid / 0.001% TFA[3]80:20 Acetonitrile:Water[4]
Elution Mode Gradient[1]Isocratic[2]Isocratic[3]Gradient[4][5]
Gradient Program 10% B to 40% B[1]N/A15% A, 85% B[3]Not specified
Flow Rate 0.4 mL/min[1]1.0 mL/min[2]1.0 mL/min[3]Not specified
Column Temperature 35°C[1]25°C[2]Not specifiedNot specified
Detection PDA[1]UV at 280 nm[2]UV at 223 nm[3]Fluorescence (λex = 280 nm, λem = 350 nm)[4][5]
Injection Volume 3.0 µL[1]5 µL[2]Not specifiedNot specified

Experimental Protocol: Purification of Indole-3-propylamine

This protocol provides a generalized procedure for the purification of indole-3-propylamine using a C18 column, which is a common choice for tryptamine derivatives.[2]

Apparatus and Reagents
  • High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis or PDA detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[2]

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid, trifluoroacetic acid (TFA), or ammonium acetate (for mobile phase modification).

  • Indole-3-propylamine standard and crude sample.

  • 0.22 µm or 0.45 µm syringe filters.

Mobile Phase Preparation
  • Mobile Phase A: Prepare a 0.1% (v/v) solution of formic acid or TFA in HPLC-grade water. Alternatively, a buffered aqueous solution such as 0.025 M ammonium acetate can be used.[2]

  • Mobile Phase B: HPLC-grade acetonitrile or methanol.

  • Degas both mobile phases by sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.

Sample Preparation
  • Dissolve the crude indole-3-propylamine sample in a suitable solvent, ideally the initial mobile phase composition, to a known concentration (e.g., 1 mg/mL).

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.

HPLC Purification Procedure
  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and the concentration of the sample.

  • Elution: Elute the column with either an isocratic or gradient mobile phase.

    • Isocratic Elution: Maintain a constant mobile phase composition throughout the run (e.g., a mixture of methanol, acetonitrile, and ammonium acetate solution).[2]

    • Gradient Elution: Gradually increase the proportion of Mobile Phase B over time to elute more strongly retained compounds. A typical gradient might start at 5-10% B and increase to 95-100% B over 20-30 minutes.

  • Detection: Monitor the column effluent using a UV detector. The maximum absorbance for tryptamines is typically around 280 nm.[2] A lower wavelength of 223 nm may also be used.[3]

  • Fraction Collection: Collect the fractions corresponding to the peak of interest (indole-3-propylamine) using a fraction collector.

  • Purity Analysis: Analyze the collected fractions by re-injecting a small aliquot onto the HPLC system under the same conditions to confirm purity.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified indole-3-propylamine.

Visualizations

Experimental Workflow

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification A Mobile Phase Preparation C Column Equilibration A->C B Sample Preparation D Sample Injection B->D C->D E Chromatographic Separation (Elution) D->E F UV Detection E->F G Fraction Collection F->G H Purity Analysis of Collected Fractions G->H I Solvent Evaporation G->I J Purified Indole-propylamine H->J I->J

Caption: Workflow for the HPLC purification of indole-3-propylamine.

References

Application Notes and Protocols: Indole-propylamine as a Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-propylamine, a derivative of the essential amino acid tryptophan, presents a versatile scaffold for the development of novel fluorescent probes for cellular imaging. Its inherent biocompatibility and the reactive primary amine group on the propylamine side chain allow for straightforward conjugation with a variety of environmentally sensitive fluorophores. These probes can be designed to target specific cellular compartments or to respond to changes in the local microenvironment, such as pH, ion concentration, or enzymatic activity. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound-based fluorescent probes in cellular imaging.

Indole and its derivatives are known to possess intrinsic fluorescence, and when conjugated to fluorophores, they can be developed into powerful tools for biological and electrochemical sensing.[1] The indole scaffold can be a part of a donor-π-acceptor (D-π-A) system, which often results in probes with desirable photophysical properties, including solvatochromism and sensitivity to the cellular environment.[2]

Probe Design and Synthesis

The primary amine of indole-3-propylamine serves as a convenient handle for conjugation with amine-reactive fluorescent dyes. Common choices include derivatives of dansyl chloride, nitrobenzoxadiazole (NBD), fluorescein, and rhodamine. The choice of fluorophore will dictate the photophysical properties of the final probe and its suitability for specific imaging applications.

General Synthesis Workflow

The synthesis of a fluorescently labeled this compound probe typically involves the reaction of indole-3-propylamine with an amine-reactive derivative of the desired fluorophore under mild basic conditions.

Synthesis_Workflow indole_propylamine Indole-3-propylamine reaction Reaction (Basic conditions, e.g., DIPEA in DMF) indole_propylamine->reaction amine_reactive_fluorophore Amine-Reactive Fluorophore (e.g., Dansyl-Cl, NBD-Cl) amine_reactive_fluorophore->reaction purification Purification (e.g., Column Chromatography) reaction->purification final_probe Fluorescent This compound Probe purification->final_probe Organelle_Targeting probe This compound Probe tpp Triphenylphosphonium (TPP) Moiety probe->tpp + morpholine Morpholine Moiety probe->morpholine + mitochondria Mitochondria tpp->mitochondria Targets lysosome Lysosome morpholine->lysosome Targets Signaling_Pathway_Monitoring stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase stimulus->receptor mapk_pathway MAPK Signaling Cascade receptor->mapk_pathway ph_change Intracellular pH Change mapk_pathway->ph_change probe_response NBD-Indole-propylamine Fluorescence Change ph_change->probe_response Detected by

References

Application of Indole-3-Propionic Acid in Receptor Binding Assays: Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole-3-propionic acid (IPA), a prominent metabolite of tryptophan produced by the gut microbiota, has garnered significant attention for its diverse physiological roles, including potent antioxidant and neuroprotective effects. Its mechanism of action often involves direct interaction with cellular receptors, making receptor binding assays a critical tool for elucidating its pharmacological profile. This document provides detailed application notes and experimental protocols for studying the interaction of indole-propylamine compounds, with a focus on IPA, with key receptor targets. The primary receptors of interest identified in the literature are the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).

Data Presentation: Receptor Binding Affinity

While extensive research highlights Indole-3-propionic acid (IPA) as a ligand for the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR), direct experimental determination of its binding affinity (Kᵢ, Kₔ, or IC₅₀ values) from competitive radioligand binding assays is not extensively reported in publicly available literature. However, related data and computational analyses provide valuable insights into its interaction with these receptors.

One study utilizing molecular docking analysis reported a high binding affinity of -7.6 kcal/mol for IPA with the Aryl Hydrocarbon Receptor, suggesting a strong interaction.[1] For context, a related compound, indole, has been shown to induce AhR-dependent reporter gene expression with an EC₅₀ of approximately 3 µM .[2][3] It is important to note that EC₅₀ values from cell-based assays are a measure of functional potency and not a direct measure of binding affinity.

The following table summarizes the available quantitative data for this compound and related compounds.

CompoundReceptorAssay TypeValueReference
Indole-3-propionic acid (IPA)Aryl Hydrocarbon Receptor (AhR)Molecular Docking-7.6 kcal/mol (Binding Affinity)[1]
IndoleAryl Hydrocarbon Receptor (AhR)Reporter Gene Assay~3 µM (EC₅₀)[2][3]

Experimental Protocols

The following are detailed protocols for two common types of receptor binding assays that can be adapted for studying the interaction of this compound with the Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR).

Competitive Radioligand Binding Assay for AhR

This protocol is a synthesized methodology based on established procedures for AhR binding assays.

Objective: To determine the binding affinity (Kᵢ) of Indole-3-propionic acid (IPA) for the Aryl Hydrocarbon Receptor (AhR) by measuring its ability to compete with a known high-affinity radioligand.

Materials:

  • Test Compound: Indole-3-propionic acid (IPA)

  • Radioligand: [³H]-TCDD (2,3,7,8-tetrachlorodibenzofuran)

  • Receptor Source: Cytosolic extracts from cell lines expressing AhR (e.g., Hepa-1c1c7) or purified recombinant AhR.

  • Assay Buffer: MDEG buffer (25 mM MOPS, 1 mM DTT, 1 mM EDTA, 10% (v/v) glycerol, pH 7.5).

  • Non-specific Binding Control: A high concentration of a known unlabeled AhR ligand (e.g., TCDF).

  • Scintillation Cocktail

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Receptor Preparation: Prepare cytosolic extracts from AhR-expressing cells according to standard laboratory protocols. The protein concentration should be determined using a suitable method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Receptor preparation, assay buffer, and [³H]-TCDD.

    • Non-specific Binding: Receptor preparation, a high concentration of unlabeled TCDF, and [³H]-TCDD.

    • Competitive Binding: Receptor preparation, varying concentrations of IPA, and [³H]-TCDD.

  • Incubation: Incubate the plates at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a 96-well filter plate to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the IPA concentration.

    • Determine the IC₅₀ value (the concentration of IPA that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for PXR

This protocol is based on commercially available TR-FRET assay kits for nuclear receptors and can be adapted for PXR.

Objective: To determine the binding affinity (IC₅₀) of Indole-3-propionic acid (IPA) for the Pregnane X Receptor (PXR) in a high-throughput format.

Materials:

  • Test Compound: Indole-3-propionic acid (IPA)

  • PXR Ligand Binding Domain (LBD): Purified, often GST-tagged.

  • Fluorescent Ligand (Tracer): A fluorescently labeled PXR agonist.

  • Terbium-labeled Anti-GST Antibody: Serves as the FRET donor.

  • Assay Buffer: Provided with the commercial kit or a suitable buffer (e.g., PBS with 0.01% BSA).

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the IPA test compound in the assay buffer. Prepare working solutions of the PXR LBD, fluorescent tracer, and terbium-labeled antibody according to the manufacturer's instructions.

  • Assay Setup: In a 384-well plate, add the following components:

    • Buffer/Control Wells: Assay buffer only.

    • Zero Percent Displacement (Maximum FRET): PXR LBD, fluorescent tracer, and terbium-labeled antibody.

    • Hundred Percent Displacement (Minimum FRET): PXR LBD, fluorescent tracer, terbium-labeled antibody, and a saturating concentration of a known unlabeled PXR agonist.

    • Test Compound Wells: PXR LBD, fluorescent tracer, terbium-labeled antibody, and the serially diluted IPA.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement: Read the plate using a TR-FRET plate reader. The reader will excite the terbium donor and measure the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

    • Normalize the data using the zero and hundred percent displacement controls.

    • Plot the normalized TR-FRET signal against the logarithm of the IPA concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve using a suitable curve-fitting algorithm.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in this document.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., Cell Lysate) Incubation Incubation in 96-well Plate Receptor->Incubation Ligand Radiolabeled Ligand ([³H]-TCDD) Ligand->Incubation Test_Compound Test Compound (this compound) Test_Compound->Incubation Separation Separation of Bound/Free Ligand Incubation->Separation Counting Scintillation Counting Separation->Counting Analysis Data Analysis (IC₅₀, Kᵢ) Counting->Analysis

Workflow of a Competitive Radioligand Binding Assay.

IPA_Signaling_Pathways cluster_receptors Receptor Binding cluster_downstream Downstream Signaling cluster_effects Cellular Effects IPA Indole-3-propionic acid (IPA) AhR Aryl Hydrocarbon Receptor (AhR) IPA->AhR Binds PXR Pregnane X Receptor (PXR) IPA->PXR Binds NFkB_Inhibition Inhibition of NF-κB Pathway AhR->NFkB_Inhibition Leads to Antioxidant Antioxidant Response AhR->Antioxidant TLR4_Modulation Modulation of TLR4 Signaling PXR->TLR4_Modulation Influences Anti_Inflammatory Anti-inflammatory Effects NFkB_Inhibition->Anti_Inflammatory TLR4_Modulation->Anti_Inflammatory

Signaling Pathways of Indole-3-propionic acid (IPA).

References

Application Notes and Protocols for the Derivatization of Indole-propylamines for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Indole-propylamines, a class of compounds that includes many tryptamines with significant biological activity, often require derivatization prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). This chemical modification is crucial for several reasons: it increases the volatility and thermal stability of the analytes, improves chromatographic peak shape, and can enhance the sensitivity and selectivity of the analysis.[1] This document provides detailed application notes and protocols for the common derivatization techniques used for indole-propylamines, including silylation, acylation, and chiral derivatization.

The primary objectives of derivatizing indole-propylamines for GC-MS analysis are:

  • To increase volatility: The presence of polar functional groups, such as primary and secondary amines and hydroxyl groups, makes many indole-propylamines non-volatile. Derivatization replaces the active hydrogens in these groups with non-polar moieties, increasing the compound's vapor pressure.

  • To improve thermal stability: Derivatization can protect thermally labile functional groups from degradation in the hot GC injector and column.

  • To enhance chromatographic separation: Derivatized analytes often exhibit better peak shapes (less tailing) and can be more easily separated from matrix components and other analytes.[2]

  • To improve mass spectral characteristics: Derivatization can lead to the formation of characteristic fragment ions that aid in structural elucidation and quantification.

This guide will cover the most common and effective derivatization methods, providing detailed protocols, comparative data, and visual workflows to assist researchers in selecting and implementing the optimal strategy for their analytical needs.

Silylation: Trimethylsilyl (TMS) Derivatization

Silylation is a widely used derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group.[3] For indole-propylamines, this typically involves the derivatization of the primary or secondary amine and any hydroxyl groups present on the indole ring. The resulting TMS derivatives are more volatile, less polar, and more thermally stable.[3]

Common Silylating Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A strong TMS donor that reacts with a wide range of functional groups. Its by-products are volatile and generally do not interfere with the analysis.[1]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another powerful silylating reagent. Its by-products are even more volatile than those of BSTFA, which can be advantageous in trace analysis.[1]

  • TMCS (Trimethylchlorosilane): Often used as a catalyst in combination with BSTFA or MSTFA to increase the reactivity of the silylating agent, especially for hindered functional groups.[1]

Experimental Protocol: TMS Derivatization

This protocol provides a general procedure for the trimethylsilylation of indole-propylamines.

Materials:

  • Indole-propylamine standard or sample extract

  • Silylating reagent: BSTFA + 1% TMCS or MSTFA

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Accurately weigh or pipette the this compound standard or sample into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry, as moisture can deactivate the silylating reagent.

  • Derivatization Reaction:

    • Add 50-100 µL of anhydrous solvent (e.g., pyridine) to the dried sample to dissolve it.

    • Add 50-100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS or MSTFA). The volume can be adjusted based on the sample amount.

    • Securely cap the vial and vortex thoroughly to ensure complete mixing.

    • Heat the reaction mixture at 60-80°C for 30-60 minutes. The optimal temperature and time may vary depending on the specific this compound and the silylating reagent used.

  • Analysis:

    • After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

    • It is important to note that TMS derivatives can be sensitive to moisture and may degrade over time. Therefore, it is recommended to analyze the samples as soon as possible after derivatization.[4][5] Storing derivatized samples at -20°C can improve their stability for up to 72 hours.[4]

Quantitative Data: TMS Derivatization

The following table summarizes typical retention times and characteristic mass spectral ions for some TMS-derivatized indole-propylamines.

This compoundDerivatizing ReagentRetention Time (min)Characteristic m/z IonsReference
TryptamineBSTFA~10.5232 (M+), 144, 130[6]
Serotonin (5-HT)MSTFA~12.2320 (M+), 232, 147[6]
N,N-Dimethyltryptamine (DMT)BSTFA~11.8260 (M+), 58[6]
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)BSTFA~12.9290 (M+), 58[6]

Note: Retention times are approximate and can vary depending on the GC column and analytical conditions.

Visualization: TMS Derivatization Workflow

TMS_Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start This compound Sample dry Evaporate to Dryness start->dry add_reagent Add Silylating Reagent (e.g., BSTFA + 1% TMCS) dry->add_reagent vortex Vortex add_reagent->vortex heat Heat (60-80°C) vortex->heat cool Cool to RT heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for TMS derivatization of indole-propylamines.

Acylation

Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by reacting the analyte with an acid anhydride or an acyl halide. For indole-propylamines, acylation targets the primary and secondary amine groups and any hydroxyl groups. The resulting derivatives are generally more stable than their silylated counterparts. Fluorinated acylating reagents, such as pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA), are commonly used to enhance sensitivity for electron capture detection (ECD) and to generate characteristic mass spectra.[1]

Common Acylating Reagents:

  • Pentafluoropropionic Anhydride (PFPA): Reacts with primary and secondary amines and hydroxyl groups to form stable pentafluoropropionyl derivatives.

  • Heptafluorobutyric Anhydride (HFBA): Similar to PFPA, forms heptafluorobutyryl derivatives, which are also very stable and suitable for GC-MS analysis.

  • Trifluoroacetic Anhydride (TFAA): Another common fluorinated acylating agent.

Experimental Protocol: Acylation

This protocol outlines a general procedure for the acylation of indole-propylamines.

Materials:

  • This compound standard or sample extract

  • Acylating reagent (e.g., PFPA or HFBA)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

  • Base catalyst (optional, e.g., pyridine, triethylamine)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Prepare the dried this compound sample in a reaction vial as described in the silylation protocol.

  • Derivatization Reaction:

    • Add 100 µL of an anhydrous solvent (e.g., ethyl acetate) to the dried sample.

    • Add 50 µL of the acylating reagent (e.g., PFPA).

    • (Optional) Add a small amount of a base catalyst like pyridine (e.g., 10 µL) to facilitate the reaction, especially for less reactive groups.

    • Securely cap the vial and vortex thoroughly.

    • Heat the reaction mixture at 60-70°C for 20-30 minutes.

  • Work-up (Optional but Recommended):

    • After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane) for GC-MS analysis. This step helps to remove any non-volatile by-products and excess reagent that could interfere with the analysis.

  • Analysis:

    • Inject the reconstituted sample into the GC-MS system.

Quantitative Data: Acylation

The following table provides a summary of analytical data for some acylated indole-propylamines.

This compoundDerivatizing ReagentLOD (ng/mL)LOQ (ng/mL)Linearity (r²)Reference
TryptaminePFPA0.51.5>0.995[7]
DMTPFPA0.20.6>0.998[7]
5-MeO-DMTPFPA0.30.9>0.997[7]
PsilocinHFBA1.03.0>0.99[2]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantitation) values are indicative and can vary based on the specific instrumentation and method validation.

Visualization: Acylation Reaction

Acylation_Reaction cluster_reactants Reactants cluster_products Products indole This compound (R-NH2) plus + anhydride Acylating Agent ((R'CO)2O) derivative Acylated Derivative (R-NH-COR') anhydride->derivative Reaction (Heat) acid Carboxylic Acid (R'COOH) plus2 +

Caption: General reaction scheme for the acylation of a primary amine.

Chiral Derivatization

For indole-propylamines that are chiral, it is often necessary to separate the enantiomers to assess their different pharmacological and toxicological properties. One common approach for chiral separation by GC is the use of a chiral derivatizing agent (CDA). The CDA reacts with the enantiomers to form diastereomers, which have different physicochemical properties and can be separated on a standard achiral GC column.

Common Chiral Derivatizing Agents:

  • Trifluoroacetyl-L-prolyl chloride (L-TPC): A widely used CDA for the chiral resolution of amines. It reacts with the primary or secondary amine group of the this compound.

Experimental Protocol: Chiral Derivatization with L-TPC

This protocol describes the derivatization of chiral indole-propylamines using L-TPC.

Materials:

  • Chiral this compound standard or sample extract

  • Trifluoroacetyl-L-prolyl chloride (L-TPC) solution (e.g., in anhydrous dichloromethane)

  • Anhydrous base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane, ethyl acetate)

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Vortex mixer

  • GC-MS system with an achiral column (e.g., HP-5MS)

Procedure:

  • Sample Preparation:

    • Prepare the dried this compound sample in a reaction vial.

  • Derivatization Reaction:

    • Dissolve the dried sample in 100 µL of anhydrous dichloromethane.

    • Add 20 µL of triethylamine.

    • Add 50 µL of the L-TPC solution.

    • Vortex the mixture and let it react at room temperature for 30 minutes.

  • Work-up:

    • Add 1 mL of saturated sodium bicarbonate solution to stop the reaction and neutralize the excess reagent.

    • Vortex and centrifuge to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Analysis:

    • Inject the reconstituted sample into the GC-MS system. The diastereomeric derivatives will be separated on the achiral column, allowing for the quantification of the individual enantiomers.

Quantitative Data: Chiral Derivatization

The successful separation of enantiomers is typically evaluated by the resolution factor (Rs).

CompoundDerivatizing ReagentResolution (Rs)GC ColumnReference
α-methyltryptamineL-TPC> 1.5HP-5MS[8]
5-MeO-α-methyltryptamineL-TPC> 1.5HP-5MS[8]

Note: A resolution factor (Rs) of 1.5 or greater indicates baseline separation of the two peaks.

Visualization: Chiral Derivatization Logical Relationship

Chiral_Derivatization_Logic cluster_input Input cluster_process Process cluster_output Output enantiomers Enantiomeric Mixture (R- and S-forms) derivatization Reaction with Chiral Derivatizing Agent (CDA) enantiomers->derivatization diastereomers Diastereomeric Mixture (R-CDA and S-CDA) derivatization->diastereomers separation GC Separation on Achiral Column separated_peaks Separated Peaks in Chromatogram separation->separated_peaks diastereomers->separation

Caption: Logical flow of chiral derivatization for enantiomer separation.

Summary and Comparison of Derivatization Methods

The choice of derivatization method depends on the specific analytical goals, the nature of the this compound, and the available instrumentation.

FeatureSilylation (TMS)Acylation (PFPA/HFBA)Chiral Derivatization (L-TPC)
Primary Goal Increase volatility and thermal stabilityIncrease stability and sensitivity (ECD)Separate enantiomers
Reactivity High, reacts with most active hydrogensHigh, reacts with amines and hydroxylsSpecific to primary/secondary amines
Derivative Stability Moderate, sensitive to moistureHigh, generally stableHigh
By-products VolatileCan be corrosive (acidic)Requires work-up to remove
Ease of Use Relatively simple, direct injectionMay require a work-up stepMulti-step procedure
Typical Application General screening and quantificationTrace analysis, confirmationChiral purity analysis

GC-MS Parameters:

The following table provides a general starting point for GC-MS conditions for the analysis of derivatized indole-propylamines. Optimization will be required for specific applications.

ParameterTypical Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS)
Carrier Gas Helium, constant flow of 1.0-1.2 mL/min
Injector Temperature 250-280 °C
Injection Mode Splitless or split (e.g., 10:1)
Oven Temperature Program Initial: 80-100°C, hold for 1-2 minRamp: 10-20°C/min to 280-300°CFinal Hold: 2-5 min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-550

Conclusion

Derivatization is an essential step for the successful GC-MS analysis of most indole-propylamines. Silylation is a versatile and straightforward method for general-purpose analysis. Acylation, particularly with fluorinated reagents, offers enhanced stability and sensitivity. Chiral derivatization is indispensable for the separation and quantification of enantiomers. By selecting the appropriate derivatization strategy and carefully optimizing the reaction and analytical conditions, researchers can achieve reliable and accurate results for a wide range of this compound compounds.

References

Application Notes and Protocols: Indole-Propylamine as a Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a multitude of biological targets with high affinity.[1][2] This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, is prevalent in a wide array of natural products and synthetic pharmaceuticals.[3][4][5] The indole-propylamine framework, which includes tryptamines and indole-3-propionic acid derivatives, offers a versatile platform for drug discovery. Its structural features allow for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles to achieve desired potency, selectivity, and pharmacokinetic properties.[3][6] This document provides an overview of the applications of the this compound scaffold, summarizes key biological data, and details essential experimental protocols for the synthesis and evaluation of novel drug candidates.

Application Notes

The this compound scaffold has been successfully employed to develop therapeutic agents across various disease areas.

  • Anticancer Drug Discovery: this compound derivatives have shown significant potential as anticancer agents.[7] They can be designed to target various mechanisms in cancer cells, including the inhibition of receptor tyrosine kinases, suppression of the PI3K/AKT signaling pathway, and induction of apoptosis.[8][9] For instance, derivatives have been developed as potent and selective inhibitors of PI3Kδ, a key enzyme in the proliferation of certain leukemia cells.[8][9] Others have demonstrated cytotoxic effects against a range of cancer cell lines, including colorectal, cervical, and breast cancer, by modulating the expression of cell cycle proteins like p21 and pro-apoptotic proteins like Bax.[7]

  • Metabolic Disorders: This scaffold is instrumental in developing agonists for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ, which are critical regulators of lipid and glucose metabolism.[10][11] Novel indole-ethylamine derivatives have been synthesized that effectively activate PPARα and carnitine palmitoyltransferase 1 (CPT1), leading to a reduction in intracellular triglycerides.[11][12] These findings present a promising avenue for the treatment of nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes.[11][13]

  • Central Nervous System (CNS) Disorders: The structural similarity of the this compound core to neurotransmitters like serotonin has made it a valuable template for CNS-acting drugs. Researchers have synthesized analogues that act as selective ligands for dopamine D3 receptors, which are implicated in conditions like schizophrenia and substance abuse.[14][15] Furthermore, derivatives have been explored as ligands for the nociceptin opioid receptor (NOP), a target for pain, anxiety, and Parkinson's disease.[16]

  • Antiviral Agents: The indole scaffold has been optimized to create potent inhibitors of viral entry. Specifically, a series of indole derivatives were developed as HIV-1 fusion inhibitors that target the gp41 transmembrane glycoprotein, preventing the virus from fusing with host cells.[17] Structure-activity relationship (SAR) studies have been crucial in refining these compounds to achieve submicromolar activity against various HIV strains.[17]

Key Signaling Pathways

PI3K/AKT Signaling Pathway Inhibition

This compound derivatives have been designed as selective PI3Kδ inhibitors. This inhibition blocks the downstream phosphorylation of AKT, a crucial node in cell survival and proliferation pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[8][9]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAKT p-AKT (Active) PDK1->pAKT Phosphorylation AKT AKT AKT->pAKT Proliferation Cell Proliferation & Survival pAKT->Proliferation Promotes Apoptosis Apoptosis pAKT->Apoptosis Inhibits IndoleScaffold This compound Derivative (FD223) IndoleScaffold->PI3K Inhibition

Caption: PI3K/AKT signaling pathway and its inhibition by an this compound derivative.

PPARα-Mediated Lipid Metabolism

This compound derivatives can act as PPARα agonists. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, upregulating the expression of proteins involved in fatty acid oxidation, such as CPT1.[11][12]

PPARa_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IndoleScaffold This compound Derivative PPARa PPARα IndoleScaffold->PPARa Activation Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription (e.g., CPT1) PPRE->TargetGenes Initiates FAO Increased Fatty Acid Oxidation TargetGenes->FAO Triglycerides Reduced Intracellular Triglycerides FAO->Triglycerides

Caption: PPARα signaling pathway activated by an this compound derivative.

Quantitative Data Summary

The following tables summarize the biological activities of representative this compound derivatives from various studies.

Table 1: Anticancer Activity of Indole-Aryl Amide Derivatives [7]

Compound Target Cell Line IC₅₀ (μM)
Compound 5 HT29 (Colon) 5.0
HeLa (Cervical) 10.0
MCF7 (Breast) 10.0
PC-3 (Prostate) 25.0
Compound 7 HT29 (Colon) 25.0

| | PC-3 (Prostate) | 25.0 |

Table 2: PI3Kδ Inhibition and Antiproliferative Activity [8][9]

Compound PI3Kδ IC₅₀ (nM) Selectivity vs PI3Kα Selectivity vs PI3Kβ MOLM-16 Cell Proliferation IC₅₀ (nM)
FD223 1 >51-fold >29-fold 70

| Idelalisib | 2.5 | >89-fold | >34-fold | 560 |

Table 3: Receptor Binding Affinities of Indole Derivatives

Compound Target Receptor Kᵢ (nM) Selectivity (vs D₂) Reference
Compound 14a Dopamine D₃ 0.18 87-fold [15]
Compound 14b Dopamine D₃ 0.4 60-fold [15]
Compound 2 κ-Opioid 2.1 μM N/A [7]

| Compound 5 | κ-Opioid | 1.9 μM | N/A |[7] |

Experimental Protocols

General Experimental Workflows

The discovery process for novel drugs based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

Drug_Discovery_Workflow Start Scaffold Selection (this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary In Vitro Screening (e.g., Binding, Cytotoxicity) Purification->Screening Hit Hit Identification Screening->Hit Hit->Synthesis Inactive (Redesign) SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Active Compounds Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Design New Analogs Secondary Secondary Assays (e.g., Western Blot, ELISA) Optimization->Secondary Promising Leads InVivo In Vivo Studies (Animal Models) Secondary->InVivo

Caption: A typical workflow for this compound based drug discovery.

Protocol 1: General Synthesis of this compound Amide Derivatives

This protocol describes a general method for synthesizing amide derivatives from a tryptamine or indol-3-ylacetic acid core, adapted from published procedures.[7]

1. Materials and Reagents:

  • Tryptamine or Indol-3-ylacetic acid

  • Desired carboxylic acid or amine for coupling

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

  • Solvent: Anhydrous DMF (Dimethylformamide) or DCM (Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

2. Procedure:

  • Reactant Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting indole core (tryptamine or indol-3-ylacetic acid, 1.0 eq.) and the corresponding carboxylic acid or amine (1.1 eq.) in anhydrous DMF.

  • Addition of Coupling Agents: Add the coupling agent (e.g., HATU, 1.2 eq.) and the base (e.g., DIPEA, 2.0 eq.) to the solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 20-50% ethyl acetate in hexane) to yield the pure amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using NMR (¹H, ¹³C), Mass Spectrometry, and HPLC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC₅₀) using a colorimetric MTT assay.[7][18]

1. Materials and Reagents:

  • Human cancer cell lines (e.g., HT29, HeLa) and a non-cancerous control cell line (e.g., 3T3)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Synthesized this compound compounds dissolved in DMSO (stock solution)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the DMSO stock. The final DMSO concentration in the wells should be <0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 to 500 µM). Include wells for vehicle control (medium with DMSO) and untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) and determine the IC₅₀ value using non-linear regression analysis.

Protocol 3: Radioligand Receptor Binding Assay

This protocol outlines a competitive binding experiment to determine the affinity (Kᵢ) of a test compound for a specific receptor.[7]

1. Materials and Reagents:

  • Cell membranes expressing the target receptor (e.g., κ-opioid receptor)

  • Radioligand specific for the target receptor (e.g., [³H]diprenorphine)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds at various concentrations

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and vials

  • Liquid scintillation counter

  • Filtration manifold

2. Procedure:

  • Assay Preparation: Prepare assay tubes in triplicate for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + test compound at various concentrations).

  • Incubation Mixture: In each tube, add the following in order:

    • Assay buffer

    • Test compound or non-specific binding control

    • Cell membranes (typically 20-50 µg of protein)

    • Radioligand (at a concentration near its Kₔ)

  • Incubation: Incubate the tubes at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer (3 x 4 mL) to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for several hours.

  • Radioactivity Measurement: Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Determine the percent inhibition of specific binding by each concentration of the test compound.

    • Plot the percent inhibition against the log concentration of the test compound to generate a competition curve.

    • Calculate the IC₅₀ value from the curve.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

References

Application Notes and Protocols: Enzyme Inhibition Assays Using Indole-Propylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting enzyme inhibition assays using indole-propylamine derivatives. The information is intended to guide researchers in the screening and characterization of these compounds as potential therapeutic agents.

Introduction

This compound derivatives, such as the gut microbiota-derived metabolite indole-3-propionic acid (IPA), have garnered significant interest for their potential to modulate the activity of various enzymes implicated in a range of diseases. These compounds have been shown to exhibit inhibitory effects on enzymes involved in inflammation, neurodegeneration, and cancer. This document outlines the methodologies for assessing the inhibitory potential of this compound derivatives against key enzyme targets.

Quantitative Data Summary

The inhibitory activities of various this compound derivatives against different enzymes are summarized below. This table provides a comparative overview of their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

DerivativeTarget EnzymeIC50KiReference
Curcumin-IPA diesterElectric Eel Acetylcholinesterase (eAChE)5.66 µM-[1]
Curcumin-IPA diesterHuman Acetylcholinesterase (hAChE)59.30 µM-[1]
Curcumin-IPA diesterHuman Butyrylcholinesterase (hBChE)60.66 µM-[1]
4-oxo-4-(4-hydroxyindole)butanoic acidAldose Reductase (ALR2)7.4 µM-[2]
Tolrestat (Reference)Aldose Reductase (ALR2)16 µM-[2]
Indole Derivatives (various)Myeloperoxidase (MPO)Significant inhibition at physiologic concentrations-[3]
NTRC 3883-0Indoleamine 2,3-dioxygenase (IDO1)7.1 nM (cellular)-[4]
Epacadostat (Reference)Indoleamine 2,3-dioxygenase (IDO1)7.1 nM (cellular)72 nM (enzymatic)[4][5]

Experimental Protocols

Detailed protocols for key enzyme inhibition assays are provided below.

Myeloperoxidase (MPO) Inhibition Assay

This protocol is adapted from methods described for measuring MPO activity and its inhibition by indole derivatives.[3][6]

Principle:

Myeloperoxidase catalyzes the oxidation of a substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS) in the presence of hydrogen peroxide (H₂O₂), resulting in a colored product that can be measured spectrophotometrically. Inhibitors of MPO will reduce the rate of this color change.

Materials:

  • Recombinant human MPO

  • This compound derivatives (test compounds)

  • ABTS substrate solution

  • Hydrogen peroxide (H₂O₂)

  • Assay buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the this compound derivatives in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound solution (or solvent control)

    • Recombinant human MPO solution

  • Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the ABTS substrate solution followed by H₂O₂.

  • Immediately measure the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed incubation period (endpoint assay).

  • Calculate the percent inhibition for each concentration of the test compound relative to the solvent control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays

This protocol is based on the Ellman's method, a widely used technique for measuring cholinesterase activity.[7][8]

Principle:

The enzyme (AChE or BChE) hydrolyzes a thiocholine substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. Enzyme inhibitors will decrease the rate of color formation.

Materials:

  • Human recombinant AChE or equine serum BChE

  • This compound derivatives (test compounds)

  • Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BChE)

  • DTNB

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds in a suitable solvent.

  • In a 96-well plate, add the following to each well:

    • Assay buffer

    • DTNB solution

    • Test compound solution (or solvent control)

    • Enzyme solution (AChE or BChE)

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-incubation period (e.g., 20 minutes).[7]

  • Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).

  • Measure the absorbance at 412 nm immediately and then at regular intervals for a set period.

  • Calculate the rate of reaction (change in absorbance per unit time) for each well.

  • Determine the percent inhibition caused by the test compounds.

  • Calculate the IC50 value as described for the MPO assay.

Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay

This protocol describes a fluorometric assay for screening IDO1 inhibitors.[1][9]

Principle:

IDO1 catalyzes the conversion of tryptophan to N-formylkynurenine (NFK). A fluorogenic developer then selectively reacts with the NFK produced to generate a highly fluorescent product. The fluorescence intensity is proportional to IDO1 activity, and inhibitors will reduce the fluorescence signal.

Materials:

  • Recombinant human IDO1

  • This compound derivatives (test compounds)

  • L-Tryptophan (substrate)

  • Ascorbic acid (reducing agent)

  • Methylene blue (cofactor)

  • Catalase

  • Fluorogenic developer

  • Assay buffer

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction premix containing assay buffer and an antioxidant mix.[1]

  • Add the reaction premix to the wells of a black 96-well plate.

  • Add the test compounds at various concentrations (and a solvent control).

  • Add the IDO1 enzyme to the wells.

  • Initiate the reaction by adding a substrate solution containing L-tryptophan, ascorbic acid, and methylene blue.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding a solution containing catalase and the fluorogenic developer.

  • Incubate at 45°C in the dark for 3 hours.[9]

  • Measure the fluorescence at an excitation wavelength of ~402 nm and an emission wavelength of ~488 nm.[1][9]

  • Calculate the percent inhibition and IC50 values.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways inhibited by this compound derivatives and a general workflow for the enzyme inhibition assays.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzyme) plate Dispense into 96-well Plate reagents->plate compounds Prepare this compound Derivative Solutions compounds->plate incubate Incubate (Pre-reaction/Reaction) plate->incubate measure Measure Signal (Absorbance/Fluorescence) incubate->measure calculate Calculate % Inhibition measure->calculate ic50 Determine IC50 Value calculate->ic50

Caption: General experimental workflow for enzyme inhibition assays.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB (p65/p50) IKK->NFkB activates IkB->NFkB sequesters in cytoplasm NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_nuc->Cytokines induces transcription IPA Indole-3-Propionic Acid (IPA) IPA->IKK inhibits IPA->NFkB inhibits p65 phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by IPA.

rage_jak2_stat3_pathway Ligand Ligands (e.g., AGEs) RAGE RAGE Ligand->RAGE JAK2 JAK2 RAGE->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_nuc p-STAT3 (dimer) pSTAT3->pSTAT3_nuc dimerization & translocation Nucleus Nucleus Inflammation Neuroinflammation & Cognitive Deficits pSTAT3_nuc->Inflammation promotes IPA Indole-3-Propionic Acid (IPA) IPA->RAGE inhibits pathway IPA->JAK2 IPA->STAT3

Caption: Inhibition of the RAGE-JAK2-STAT3 pathway by IPA.

References

Application Notes and Protocols for the Synthesis of Radiolabeled Indole-Propylamines for PET Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of radiolabeled indole-propylamine derivatives for use as Positron Emission Tomography (PET) imaging agents, with a primary focus on targeting the serotonin transporter (SERT). The protocols described herein are based on established radiolabeling methodologies and provide a framework for the production of high-quality radiotracers for preclinical and clinical research.

Introduction

This compound scaffolds are key pharmacophores for a variety of central nervous system (CNS) targets, most notably the serotonin transporter (SERT). Dysregulation of SERT is implicated in numerous neuropsychiatric disorders, including depression and anxiety. PET imaging with radiolabeled ligands that specifically bind to SERT allows for the in vivo quantification and assessment of transporter density and occupancy, providing invaluable tools for drug development and understanding disease pathophysiology.[1] This document outlines the synthesis, purification, and quality control of this compound-based PET tracers labeled with Carbon-11 and Fluorine-18.

Data Summary

The following tables summarize typical quantitative data for the synthesis of radiolabeled SERT PET tracers.

Table 1: Synthesis Data for [¹¹C]DASB (A SERT Radiotracer Analogous to Indole-propylamines)

ParameterValueReference
Radiochemical Yield (RCY) 63.7% (using [¹¹C]CH₃-Triflate)[2]
66.3 ± 6.9% (using [¹¹C]CH₃I)[3]
Molar Activity (Am) 86.8 ± 24.3 GBq/µmol (at end of synthesis)[3]
Radiochemical Purity >95%[4]
Total Synthesis Time ~43-45 minutes[3][4]

Table 2: Synthesis Data for an Exemplary ¹⁸F-labeled SERT Radiotracer ([¹⁸F]FEMcN)

ParameterValueReference
Radiochemical Yield (RCY) 13 ± 7%[5]
Molar Activity (Am) 1593 ± 625 mCi/µmol (58.9 ± 23.1 GBq/µmol)[5]
Radiochemical Purity >98%[6]
Total Synthesis Time ~70-90 minutes[6]

Experimental Protocols

Protocol 1: Synthesis of a [¹¹C]Methylated this compound Analog (e.g., [¹¹C]DASB)

This protocol describes the synthesis of a Carbon-11 labeled agent via N-methylation of a desmethyl precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.[2][3][4]

Materials:

  • Desmethyl precursor (e.g., N-desmethyl-DASB)

  • [¹¹C]Methyl Triflate ([¹¹C]CH₃OTf) or [¹¹C]Methyl Iodide ([¹¹C]CH₃I)

  • Dimethyl sulfoxide (DMSO) or Ethanol

  • Automated radiosynthesis module (e.g., GE TRACERlab)

  • HPLC purification system (C18 column)

  • Sterile filters (0.22 µm)

  • Reagents for quality control (see Protocol 3)

Procedure:

  • Precursor Preparation: Dissolve 1 mg of the desmethyl precursor in 500 µL of DMSO.[2]

  • Radiolabeling Reaction:

    • Transfer the precursor solution to the reaction vessel of the automated synthesis module.

    • Introduce [¹¹C]CH₃OTf or [¹¹C]CH₃I into the reaction vessel.

    • Heat the reaction mixture at 80°C for 2 minutes.[2]

  • Purification:

    • Following the reaction, quench the mixture with a suitable mobile phase.

    • Load the crude reaction mixture onto a semi-preparative C18 HPLC column.

    • Elute the product using an appropriate mobile phase (e.g., ethanol/water or acetonitrile/water with additives).

    • Collect the fraction corresponding to the radiolabeled product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or solid-phase extraction.

    • Reformulate the final product in a sterile, injectable solution (e.g., physiological saline with a small percentage of ethanol).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: Perform quality control tests as described in Protocol 3.

Protocol 2: Synthesis of an [¹⁸F]Fluoroethylated this compound

This protocol outlines a two-step, one-pot synthesis for the ¹⁸F-fluoroethylation of a suitable precursor.[5]

Materials:

  • Thiol or amine precursor of the this compound

  • 2-Bromoethyl triflate or tosylate

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2. (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Automated radiosynthesis module

  • HPLC purification system (C18 column)

  • Sterile filters (0.22 µm)

  • Reagents for quality control (see Protocol 3)

Procedure:

  • [¹⁸F]Fluoride Activation:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Synthesis of 1-bromo-2-[¹⁸F]fluoroethane:

    • To the dried K[¹⁸F]F/K₂₂₂ complex, add 2-bromoethyl triflate in THF at room temperature.[5]

  • S- or N-Fluoroalkylation:

    • Without isolating the intermediate, add the thiol or amine precursor to the reaction vessel.

    • Heat the reaction mixture at 45°C for 1 minute.[5]

  • Purification:

    • Quench the reaction and load the crude mixture onto a semi-preparative C18 HPLC column.

    • Elute the product with a suitable mobile phase.

    • Collect the product fraction.

  • Formulation:

    • Remove the HPLC solvent and reformulate the final product in a sterile, injectable solution.

    • Sterile filter the final product into a sterile vial.

  • Quality Control: Perform quality control tests as described in Protocol 3.

Protocol 3: Quality Control of the Final Radiolabeled Product

A series of quality control tests must be performed on the final radiopharmaceutical product to ensure its safety and efficacy for in vivo use.[7][8]

Table 3: Quality Control Specifications

TestMethodAcceptance Criteria
Visual Inspection Direct observationClear, colorless, and free of particulate matter
pH pH paper or pH meter4.5 - 7.5
Radionuclidic Identity Half-life determinationCarbon-11: 20.4 ± 0.5 min; Fluorine-18: 109.8 ± 1.0 min
Radiochemical Purity Analytical HPLC, Radio-TLC≥ 95%
Chemical Purity Analytical HPLC (UV detector)Precursor and other impurities within specified limits
Residual Solvents Gas Chromatography (GC)Within USP limits (e.g., Ethanol < 5000 ppm)
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V (where V is the maximum recommended dose in mL)
Sterility USP <71> Sterility TestsNo microbial growth (post-release testing)

Visualizations

Synthesis_Workflow cluster_0 Radiolabeling cluster_1 Purification & Formulation cluster_2 Quality Control Precursor Precursor Radiolabeling_Reaction Radiolabeling Reaction Precursor->Radiolabeling_Reaction [¹¹C]CH₃I or [¹⁸F]Fluoride Crude_Product Crude Product Radiolabeling_Reaction->Crude_Product HPLC_Purification HPLC Purification Crude_Product->HPLC_Purification Pure_Product Pure Product HPLC_Purification->Pure_Product Formulation Formulation Pure_Product->Formulation Final_Product Final Product Formulation->Final_Product QC_Testing QC Testing Final_Product->QC_Testing Release Release QC_Testing->Release

Caption: General workflow for the synthesis of radiolabeled indole-propylamines.

SERT_Signaling_Pathway Serotonin_Synaptic Synaptic Serotonin (5-HT) SERT Serotonin Transporter (SERT) Serotonin_Synaptic->SERT Reuptake Serotonin_Presynaptic Presynaptic Serotonin (5-HT) SERT->Serotonin_Presynaptic PET_Signal PET Signal SERT->PET_Signal Generates Indole_Propylamine Radiolabeled This compound Indole_Propylamine->SERT Binds to

Caption: Simplified signaling pathway of serotonin reuptake via SERT.

Logical_Workflow Start Start Precursor_Synthesis Precursor Synthesis Start->Precursor_Synthesis Radiolabeling Radiolabeling ([¹¹C] or [¹⁸F]) Precursor_Synthesis->Radiolabeling Purification Purification (HPLC) Radiolabeling->Purification Quality_Control Quality Control Purification->Quality_Control In_Vitro_Studies In Vitro Studies (e.g., Autoradiography) Quality_Control->In_Vitro_Studies In_Vivo_Studies In Vivo PET Imaging (Preclinical) Quality_Control->In_Vivo_Studies Data_Analysis Data Analysis In_Vitro_Studies->Data_Analysis In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

Caption: Logical workflow from synthesis to preclinical evaluation.

References

Application Notes and Protocols: Indole-propylamine as a Research Tool for Studying Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indole-propylamine and its analogs represent a class of compounds with significant utility in the study of monoamine transporters, including the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET). These transporters are critical for regulating neurotransmission and are the targets for a wide range of therapeutic agents, including antidepressants and psychostimulants. The this compound scaffold has proven to be a versatile template for developing potent and selective ligands for these transporters, making them invaluable research tools for elucidating transporter function, structure-activity relationships, and for the discovery of novel therapeutics.

This document provides detailed protocols for key in vitro and in vivo experiments used to characterize the interaction of this compound derivatives with monoamine transporters, along with a summary of available pharmacological data for representative compounds.

Data Presentation: Pharmacological Profile of this compound Analogs

CompoundTransporterPotency (EC50, nM)
5-(2-aminopropyl)indole (5-IT) DAT23 ± 4
NET30 ± 4
SERT185 ± 35
6-(2-aminopropyl)indole (6-IT) DAT280 ± 30
NET40 ± 6
SERT27 ± 4

Data sourced from in vitro release assays in rat brain synaptosomes.[1]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are essential for determining the affinity of a test compound for a specific transporter.[2][3][4] This protocol describes a competitive binding assay to determine the Ki of an this compound analog.

Objective: To determine the binding affinity (Ki) of an this compound derivative for SERT, DAT, or NET.

Materials:

  • Cell membranes or brain tissue homogenates expressing the transporter of interest.

  • Radioligand specific for the transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Test this compound compound.

  • Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (a high concentration of a known ligand for the transporter).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue or cells expressing the target transporter in ice-cold lysis buffer.[4]

    • Centrifuge the homogenate at low speed to remove large debris.[4]

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.[4]

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.[4]

    • Resuspend the final pellet in assay buffer and determine the protein concentration.[4]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test this compound compound.

    • Total Binding Wells: Add assay buffer, membrane preparation, and the radioligand.

    • Non-specific Binding Wells: Add assay buffer, membrane preparation, radioligand, and a high concentration of a non-labeled specific ligand.

    • Competition Wells: Add assay buffer, membrane preparation, radioligand, and serial dilutions of the this compound test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Monoamine Uptake Assays

This assay measures the ability of an this compound derivative to inhibit the uptake of a radiolabeled monoamine into synaptosomes, providing a functional measure of its potency at the transporter.[5][6][7]

Objective: To determine the inhibitory potency (IC50) of an this compound derivative on monoamine uptake.

Materials:

  • Fresh or frozen brain tissue (e.g., striatum for DAT, cortex for SERT and NET).

  • Sucrose solution (0.32 M).

  • Krebs-Ringer-HEPES buffer.

  • Radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).

  • Test this compound compound.

  • Specific uptake inhibitors for defining non-specific uptake (e.g., fluoxetine for SERT, GBR12909 for DAT, desipramine for NET).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Protocol:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold 0.32 M sucrose solution.[7]

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.[8]

    • Centrifuge the resulting supernatant at a higher speed to pellet the crude synaptosomal fraction.[8]

    • Resuspend the synaptosomal pellet in assay buffer.[9]

    • Determine the protein concentration.

  • Uptake Assay:

    • In a 96-well plate, pre-incubate the synaptosomal preparation with various concentrations of the test this compound compound or a vehicle control for a short period at 37°C.

    • To determine non-specific uptake, incubate a set of wells with a high concentration of a selective uptake inhibitor.

    • Initiate the uptake reaction by adding the radiolabeled monoamine to each well.

    • Allow the uptake to proceed for a short, defined time (e.g., 5-10 minutes) at 37°C.

  • Termination and Filtration:

    • Terminate the uptake by rapid filtration through glass fiber filters.

    • Wash the filters immediately with ice-cold assay buffer to remove extracellular radiolabel.

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression.

In Vivo Microdialysis

In vivo microdialysis is a technique used to measure extracellular levels of neurotransmitters in the brain of a freely moving animal, allowing for the assessment of a compound's effect on neurotransmitter dynamics in a physiological context.[10][11][12][13][14]

Objective: To measure the effect of an this compound derivative on extracellular serotonin levels in a specific brain region.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC with electrochemical detection (HPLC-ECD) or mass spectrometry.

  • Artificial cerebrospinal fluid (aCSF).

  • Test this compound compound.

  • Anesthetics and surgical equipment.

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[13]

    • Allow for a stabilization period to obtain a baseline of extracellular serotonin levels.

    • Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.[13]

  • Drug Administration:

    • Administer the this compound compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

    • Continue collecting dialysate samples to monitor the change in extracellular serotonin levels over time.

  • Sample Analysis:

    • Analyze the concentration of serotonin in the dialysate samples using HPLC-ECD or a similarly sensitive analytical technique.[11]

  • Data Analysis:

    • Calculate the percentage change in extracellular serotonin levels from the baseline for each time point after drug administration.

    • Plot the percentage change against time to visualize the time-course of the drug's effect.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Compound Compound Binding_Assay Radioligand Binding Assay (Determine Ki for SERT, DAT, NET) Compound->Binding_Assay Test affinity Uptake_Assay Synaptosomal Uptake Assay (Determine IC50 for SERT, DAT, NET) Compound->Uptake_Assay Test functional potency Data_Analysis_1 Determine Affinity and Potency Binding_Assay->Data_Analysis_1 Uptake_Assay->Data_Analysis_1 Microdialysis In Vivo Microdialysis (Measure Extracellular 5-HT levels) Data_Analysis_1->Microdialysis Select promising compounds Data_Analysis_2 Assess Neurochemical Effects Microdialysis->Data_Analysis_2

Caption: Experimental workflow for characterizing this compound analogs.

Generalized Signaling Pathway of SERT Inhibition

sert_inhibition_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Indole_propylamine This compound Analog SERT SERT Indole_propylamine->SERT Inhibits 5HT_reuptake 5-HT Reuptake SERT->5HT_reuptake mediates 5HT_synapse Increased Extracellular 5-HT 5HT_reuptake->5HT_synapse Decreased 5HT_vesicle 5-HT Vesicle 5HT_vesicle->5HT_synapse Release 5HT1A_auto 5-HT1A Autoreceptor 5HT_synapse->5HT1A_auto Activates (feedback) Postsynaptic_receptors Postsynaptic 5-HT Receptors (e.g., 5-HT1A, 5-HT2A) 5HT_synapse->Postsynaptic_receptors Activates G_protein G-protein activation Postsynaptic_receptors->G_protein Second_messengers Second Messenger Systems (cAMP, IP3/DAG) G_protein->Second_messengers Downstream_kinases Downstream Kinases (PKA, PKC) Second_messengers->Downstream_kinases Gene_expression Altered Gene Expression (e.g., BDNF) Downstream_kinases->Gene_expression Neuronal_response Cellular Response Downstream_kinases->Neuronal_response Gene_expression->Neuronal_response

Caption: Downstream signaling effects of SERT inhibition by indole-propylamines.

Conclusion

This compound derivatives are powerful and versatile research tools for the investigation of monoamine transporters. The protocols outlined in this document provide a framework for the comprehensive pharmacological characterization of these compounds, from determining their in vitro binding and uptake profiles to assessing their in vivo neurochemical effects. The use of these methodologies will continue to advance our understanding of monoamine transporter function and aid in the development of novel therapeutics for a variety of neuropsychiatric disorders.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Indole-Propylamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to navigate challenges in the synthesis of indole-propylamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing indole-propylamine scaffolds?

There are several established methods for synthesizing the this compound core structure. The choice of route often depends on the available starting materials and desired substitution patterns. Key methods include:

  • The Fischer Indole Synthesis: This is a widely used and versatile method that involves the reaction of an arylhydrazine with an aldehyde or ketone containing a propylamino group (or a precursor) under acidic conditions.[1][2]

  • Reduction of an Indole-3-acetamide: A common route involves reacting indole with oxalyl chloride, followed by an amine (e.g., dimethylamine) to form a 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide intermediate. This intermediate is then reduced, for example, using aluminum hydride, to yield the final this compound.[3]

  • Multicomponent Reactions: One-pot procedures have been developed to assemble related structures like 3-indolepropionic acids from simple, commercially available starting materials, offering high yields without complex purification.[4]

Q2: My final this compound product is an oil or sticky solid that is difficult to handle. How can I improve its physical properties?

This compound freebases are often oils or sticky solids that can degrade over time.[5] A standard and highly effective solution is to convert the freebase into a stable, crystalline salt. Fumarate or hemifumarate salts are commonly used in clinical and research settings as they are typically easy-to-handle, stable solids.[3][5] This conversion also simplifies purification and improves long-term storage stability.

Q3: What causes the formation of N-oxide impurities, and how can I prevent it?

The tertiary amine of the propylamine side chain is susceptible to oxidation, leading to the formation of biologically inactive N-oxides. This degradation is particularly common when the compound is exposed to air, especially under heat.[5] To prevent this:

  • Handle the purified freebase under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid excessive heating.

  • For long-term storage, convert the freebase to a more stable salt form, such as a fumarate salt, which protects the amine from oxidation.[5]

Q4: Which analytical techniques are recommended for characterizing the final product?

To ensure the purity and confirm the identity of the synthesized this compound, a comprehensive set of analytical techniques should be used. For high-purity compounds intended for clinical or advanced research, the following are recommended:[3]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (GC-MS or LC-MS): To determine the molecular weight and identify impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): To assess purity with high accuracy.[3]

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine melting point and thermal stability.[3]

  • Residual Solvent Analysis: To ensure no harmful solvents remain from the synthesis and purification process.[3]

Troubleshooting Guide

Issue 1: Low or No Yield in Fischer Indole Synthesis

If you are experiencing poor outcomes with the Fischer indole synthesis, consider the following factors.

Potential CauseRecommended Solution
Incorrect Acid Catalyst or Conditions The choice and strength of the acid are critical. If weaker acids like acetic acid are failing, try stronger protic acids.[2] However, for some substrates, Lewis acids (e.g., ZnCl₂) may be more effective.[2]
Substituent Effects Electron-donating groups on the phenylhydrazine or specific substitution patterns on the ketone/aldehyde can cause the reaction to fail. These substituents can favor an undesired N-N bond cleavage pathway over the required[6]-sigmatropic rearrangement.[2] If this is suspected, an alternative synthetic route may be necessary.
Impure Starting Materials Verify the purity of the arylhydrazine and the carbonyl compound. Impurities can inhibit the reaction or lead to significant byproduct formation.
Suboptimal Temperature The reaction often requires heating. Optimization is key; temperatures can range from 50°C to over 100°C depending on the specific reactants and catalyst used.[7]

Issue 2: Difficulty with Product Purification

Purification, particularly by column chromatography, can be challenging due to the basic nature of the propylamine side chain.

Potential CauseRecommended Solution
Product Streaking on Silica Gel Column The tertiary amine can interact strongly with the acidic silica gel, causing streaking and poor separation. Add a small amount of a basic modifier, such as triethylamine (~1%), to the eluent to suppress this interaction.[7]
Co-elution of Impurities If impurities have similar polarity to the product, separation on silica gel may be difficult.[7] Try an alternative stationary phase, such as alumina or reverse-phase (C18) silica. For reverse-phase chromatography, a solvent system like acetonitrile/water or methanol/water with a buffer can be effective.[7]
Product Fails to Crystallize If the purified freebase does not crystallize, it may be due to residual impurities or its inherent physical properties (being an oil).[8] Convert the product to a salt (e.g., hemifumarate or fumarate) to induce crystallization and achieve high purity.[3] Seeding the solution with a previously obtained crystal can also initiate crystallization.[8]
Formation of Byproducts In failed or incomplete Fischer indole reactions, byproducts such as aniline may be present, complicating purification.[2] Re-evaluate the reaction conditions to minimize their formation before attempting large-scale purification.

Experimental Protocols & Data

Protocol 1: Synthesis of N,N-Dimethyltryptamine (DMT) via Reduction

This method is adapted from a procedure for preparing high-purity DMT for clinical trials.[3]

  • Intermediate Formation: React indole with oxalyl chloride in a suitable solvent.

  • Amidation: Treat the resulting indol-3-ylglyoxylyl chloride with dimethylamine to form 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide.

  • Reduction: Prepare aluminum hydride in situ from lithium aluminum hydride (LiAlH₄). Slowly add the amide intermediate to the reducing agent.

  • Workup and Quenching: Develop a specific quench protocol to safely neutralize the reaction and isolate the crude DMT freebase.

  • Purification: Purify the crude product, for example, by column chromatography.

  • Salt Formation: Dissolve the purified freebase in a suitable solvent and react with fumaric acid to precipitate the highly pure and stable DMT hemifumarate salt.[3]

Protocol 2: General Workflow for Continuous Flow Fischer Indole Synthesis

This protocol is based on the optimization of DMT analogue synthesis.[5][6]

  • Stream Preparation: Prepare two separate input streams. Stream A contains the arylhydrazine in a suitable solvent (e.g., acetonitrile/water). Stream B contains the corresponding aldehyde or ketone.

  • Mixing and Reaction: Pump both streams into a T-mixer before entering a heated flow reactor (e.g., a packed-bed reactor or heated capillary). The reaction temperature and residence time are controlled precisely.

  • In-line Extraction: The output from the reactor is mixed with a basic solution (e.g., NaHCO₃) and an immiscible organic solvent (e.g., ethyl acetate) for in-line liquid-liquid extraction.

  • Phase Separation: The two phases are separated using a membrane separator. The organic phase containing the product is collected.

  • Solvent Removal: The solvent is removed from the collected organic phase under reduced pressure to yield the crude product.

  • Purification/Salt Formation: The crude product is further purified, often by conversion to a fumarate salt to ensure stability.[5]

Table 1: Optimization of Fischer Indole Reaction in Flow for DMT Synthesis

This table summarizes the optimization of reaction conditions for the synthesis of N,N-dimethyltryptamine (DMT) in a continuous flow system.

EntryCatalystEquivalentsTemperature (°C)Yield (%)
1Acetic Acid1.0514075
2Acetic Acid1.0516080
3Acetic Acid2.0016095
4p-Toluenesulfonic Acid 1.05 120 97-99
5p-Toluenesulfonic Acid1.0514097-99

Data adapted from Simoens et al., 2024. The optimal conditions found were using p-Toluenesulfonic acid at 120°C, which gave a near-quantitative yield.[6]

Visualized Workflows and Logic

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Final Product start Starting Materials (Arylhydrazine + Carbonyl) reaction Reaction (e.g., Fischer Indole) start->reaction Catalyst, Solvent, Temp. Control workup Aqueous Workup & Crude Isolation reaction->workup purify Purification (Chromatography) workup->purify Crude Product salt Salt Formation (e.g., Fumarate) purify->salt Improves Stability final Final Product (Pure, Stable Salt) salt->final

Caption: General experimental workflow for this compound synthesis.

troubleshooting_tree start Experiment Outcome? low_yield Low / No Yield start->low_yield Poor Conversion impure Impure Product start->impure Multiple Spots check_reagents Check Starting Material Purity low_yield->check_reagents streaking Streaking on TLC/ Column? impure->streaking optimize_cond Optimize Temp. & Catalyst check_reagents->optimize_cond Reagents OK alt_route Consider Alternative Synthetic Route optimize_cond->alt_route No Improvement add_base Add Base (e.g., TEA) to Eluent streaking->add_base Yes no_xtal Fails to Crystallize? streaking->no_xtal No form_salt Convert to Salt (Fumarate/HCl) no_xtal->form_salt Yes

Caption: Troubleshooting decision tree for synthesis and purification issues.

signaling_pathway ipa This compound (e.g., Tryptamine Analogue) receptor Serotonin Receptor (e.g., 5-HT2A) ipa->receptor Binds as Agonist g_protein G-Protein Activation (Gq/11) receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc downstream Downstream Signaling (IP3, DAG, Ca2+) plc->downstream response Cellular Response (e.g., Neuronal Excitability) downstream->response

Caption: Simplified signaling pathway for a typical this compound agonist.

References

Troubleshooting low yields in indole-propylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for indole-propylamine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing indole-propylamines?

A1: The most prevalent methods for synthesizing indole-propylamines include the Speeter-Anthony tryptamine synthesis, the Fischer indole synthesis, and reductive amination of an indole-3-acetaldehyde derivative. Each method has its own advantages and potential challenges.

Q2: My overall yield is very low. What are the general areas I should investigate?

A2: Low yields in this compound synthesis can typically be attributed to one or more of the following factors:

  • Reagent Purity: Impurities in starting materials, such as the indole, oxalyl chloride, or the reducing agent, can lead to side reactions or inhibition of the desired reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or pH can significantly impact the yield.

  • Atmosphere Control: Many intermediates and reagents are sensitive to air and moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) is often crucial.

  • Side Reactions: Competing reactions can consume starting materials and generate impurities that complicate purification.

  • Purification Losses: The purification process itself can be a source of yield loss, especially if the product is difficult to separate from byproducts.

Q3: How can I effectively purify my crude this compound product?

A3: Purification strategies depend on the nature of the impurities. Common methods include:

  • Crystallization: This is an effective method for purifying solid products. The choice of solvent is critical for obtaining high purity and yield.[1]

  • Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from unreacted starting materials and side products.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble or acid/base-soluble impurities.[2][3]

Troubleshooting Guides

The Speeter-Anthony Tryptamine Synthesis

The Speeter-Anthony synthesis is a popular two-step method for preparing N,N-disubstituted tryptamines.[4][5] The first step involves the reaction of an indole with oxalyl chloride to form an indolylglyoxylyl chloride, which is then reacted with a secondary amine to yield a glyoxylamide. The second step is the reduction of the glyoxylamide, typically with lithium aluminum hydride (LAH), to the corresponding tryptamine.[4][6]

Q4: I am getting a low yield in the first step (formation of the glyoxylamide). What could be the problem?

A4: Low yields in the formation of the indolylglyoxylylamide are often due to the following:

  • Moisture: Oxalyl chloride is highly sensitive to moisture and will decompose, reducing the amount available for the reaction. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.

  • Temperature Control: The reaction of indole with oxalyl chloride is typically performed at low temperatures (e.g., 0 °C) to minimize side reactions.

  • Addition Rate: Slow, dropwise addition of oxalyl chloride to the indole solution is recommended to maintain control over the reaction.

Q5: The reduction of the glyoxylamide with LAH is giving me a complex mixture of products and a low yield of the desired tryptamine. What is going on?

A5: The LAH reduction step can be problematic. Here are some common issues and solutions:

  • Incomplete Reduction: This can result in the isolation of partially reduced intermediates. Ensure you are using a sufficient excess of LAH and that the reaction is allowed to proceed for an adequate amount of time, often at reflux in a suitable solvent like THF.[7]

  • Side Reactions: Over-reduction or cleavage of protecting groups can occur. Careful control of the reaction temperature and time is important. One identified side reaction is the formation of a tetramethyloxamide byproduct if excess oxalyl chloride is carried over from the first step, which can consume LAH and complicate the reduction.[7]

  • Work-up Procedure: The quenching of the LAH reaction is critical. A carefully controlled addition of water and/or aqueous base is necessary to safely decompose the excess LAH and precipitate the aluminum salts, allowing for easier extraction of the product.

Potential Side Products in Speeter-Anthony Synthesis

Side ProductStructurePotential Cause
2-N,N-dialkylamino-1-(indol-3-yl)-ethanolIndole-CH(OH)-CH2-NR2Incomplete reduction of the glyoxylamide.
2-(Indol-3-yl)-ethanolIndole-CH2-CH2-OHReduction of the glyoxylamide followed by cleavage of the amine.
2-N,N-dialkylamino-1-(indol-3-yl)-ethanoneIndole-C(=O)-CH2-NR2Rearrangement or side reaction.

The formation of these and other side products has been characterized in the synthesis of 5-MeO-DIPT.[8]

Experimental Protocol: Speeter-Anthony Synthesis of N,N-Dimethyltryptamine (DMT)

Step 1: Synthesis of 3-Indole-N,N-dimethylglyoxylamide

  • A solution of indole (1 equivalent) in anhydrous diethyl ether is cooled to 0 °C under a nitrogen atmosphere.

  • Oxalyl chloride (1.1 equivalents) is added dropwise with stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes at 0 °C, during which time the 3-indoleglyoxylyl chloride precipitates.

  • The precipitated acid chloride is filtered, washed with cold anhydrous ether, and then added portion-wise to a stirred solution of dimethylamine (2.2 equivalents) in anhydrous diethyl ether at 0 °C.

  • The reaction mixture is stirred for 1-2 hours at room temperature.

  • The resulting mixture is washed with water, dilute HCl, and then a saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-indole-N,N-dimethylglyoxylamide, which can be purified by recrystallization.

Step 2: Reduction to N,N-Dimethyltryptamine

  • A solution of the 3-indole-N,N-dimethylglyoxylamide (1 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (2-3 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.

  • The reaction is cooled to 0 °C and quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude N,N-dimethyltryptamine.

  • The crude product can be purified by vacuum distillation or by conversion to a salt (e.g., the fumarate) and recrystallization.[9]

Workflow for Speeter-Anthony Synthesis

Speeter_Anthony_Workflow cluster_step1 Step 1: Glyoxylamide Formation cluster_step2 Step 2: Reduction indole Indole reaction1 Reaction in Anhydrous Ether at 0 °C indole->reaction1 oxalyl_chloride Oxalyl Chloride oxalyl_chloride->reaction1 acid_chloride 3-Indoleglyoxylyl Chloride reaction1->acid_chloride reaction2 Reaction with Amine acid_chloride->reaction2 dimethylamine Dimethylamine dimethylamine->reaction2 glyoxylamide 3-Indole-N,N-dimethylglyoxylamide reaction2->glyoxylamide workup1 Aqueous Workup & Purification glyoxylamide->workup1 glyoxylamide_input Glyoxylamide workup1->glyoxylamide_input Purified Intermediate reaction3 Reduction in Anhydrous THF glyoxylamide_input->reaction3 lah Lithium Aluminum Hydride (LAH) lah->reaction3 quench Quenching reaction3->quench crude_dmt Crude DMT purification Purification (Distillation/Recrystallization) crude_dmt->purification quench->crude_dmt final_product N,N-Dimethyltryptamine (DMT) purification->final_product

Caption: Workflow for the Speeter-Anthony synthesis of DMT.

The Fischer Indole Synthesis

The Fischer indole synthesis is a versatile method for creating the indole ring system from a phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[10] For tryptamine synthesis, a suitable amino-aldehyde or amino-ketone precursor is used.

Q6: My Fischer indole synthesis is failing or giving very low yields. What are the common causes?

A6: The success of the Fischer indole synthesis is highly dependent on the substrates and reaction conditions. Here are some common issues:

  • Unstable Precursors: The amino-aldehydes or their acetal precursors required for tryptamine synthesis can be unstable.[9] It is often necessary to use them shortly after preparation.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Common catalysts include sulfuric acid, polyphosphoric acid, and Lewis acids like zinc chloride.[10] The optimal catalyst and conditions must be determined for each specific substrate.

  • Substituent Effects: Electron-donating groups on the phenylhydrazine can sometimes lead to side reactions, such as N-N bond cleavage, which competes with the desired cyclization, resulting in lower yields.[11][12]

  • Side Reactions: Dimerization or polymerization of the indole product can occur under the acidic reaction conditions, leading to impurities and reduced yields.[13]

Quantitative Data on Fischer Indole Synthesis of Tryptamines

Phenylhydrazine SubstituentAldehyde/AcetalAcid CatalystYield (%)Reference
H4-(N,N-dimethylamino)butanal dimethyl acetal4% aq. H2SO486[14]
Me4-(N,N-dimethylamino)butanal dimethyl acetal4% aq. H2SO489[14]
iPr4-(N,N-dimethylamino)butanal dimethyl acetal4% aq. H2SO491[14]
F4-(N,N-dimethylamino)butanal dimethyl acetal4% aq. H2SO4100[14]
Cl4-(N,N-dimethylamino)butanal dimethyl acetal4% aq. H2SO482[14]
Br4-(N,N-dimethylamino)butanal dimethyl acetal4% aq. H2SO493[14]
OMe4-(N,N-dimethylamino)butanal dimethyl acetal4% aq. H2SO485[14]

Experimental Protocol: Fischer Indole Synthesis of N,N-Dimethyltryptamine

  • Under a nitrogen atmosphere, a mixture of phenylhydrazine hydrochloride (1 equivalent) and 4-(N,N-dimethylamino)butanal dimethyl acetal (1.2 equivalents) in 4% aqueous sulfuric acid is heated at reflux for 2 hours.

  • The reaction mixture is cooled to room temperature.

  • The solution is made basic by the addition of 30% aqueous ammonium hydroxide.

  • The tryptamine product is extracted into a suitable organic solvent, such as isopropyl acetate or dichloromethane.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum.

  • The residue is purified by column chromatography or recrystallization to yield the N,N-dimethyltryptamine.[14]

Troubleshooting Logic for Low Yield in Fischer Indole Synthesis

Fischer_Troubleshooting start Low Yield in Fischer Indole Synthesis check_precursor Is the amino-aldehyde/acetal precursor stable and pure? start->check_precursor precursor_yes Yes check_precursor->precursor_yes Yes precursor_no No check_precursor->precursor_no No check_acid Is the acid catalyst appropriate and at the optimal concentration? precursor_yes->check_acid repurify_precursor Repurify or freshly prepare the precursor. precursor_no->repurify_precursor end Yield Improved repurify_precursor->end acid_yes Yes check_acid->acid_yes Yes acid_no No check_acid->acid_no No check_side_reactions Are there signs of side reactions (e.g., dimerization, N-N cleavage)? acid_yes->check_side_reactions optimize_acid Screen different acid catalysts (H2SO4, PPA, ZnCl2) and concentrations. acid_no->optimize_acid optimize_acid->end side_reactions_yes Yes check_side_reactions->side_reactions_yes Yes side_reactions_no No check_side_reactions->side_reactions_no No modify_conditions Modify reaction conditions: lower temperature, shorter reaction time, or use a milder catalyst. side_reactions_yes->modify_conditions check_workup Is the workup and purification procedure optimized? side_reactions_no->check_workup modify_conditions->end workup_no No check_workup->workup_no No optimize_purification Optimize purification method (chromatography solvent system, recrystallization solvent). workup_no->optimize_purification optimize_purification->end

Caption: Troubleshooting flowchart for low yields in Fischer indole synthesis.

Reductive Amination

Reductive amination is a method to form amines from a carbonyl compound (an aldehyde or ketone) and an amine.[15] In the context of this compound synthesis, this typically involves the reaction of an indole-3-acetaldehyde with a primary or secondary amine in the presence of a reducing agent.

Q7: My reductive amination is not working well. What are the key factors to consider?

A7: Successful reductive amination depends on the careful selection of the reducing agent and reaction conditions.

  • Choice of Reducing Agent: The reducing agent should selectively reduce the imine intermediate that is formed in situ, without reducing the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose because they are less reactive towards aldehydes and ketones at neutral or slightly acidic pH.[16]

  • pH Control: The formation of the imine intermediate is typically favored under weakly acidic conditions (pH 4-6). If the pH is too low, the amine starting material will be protonated and become non-nucleophilic. If the pH is too high, the imine formation may be slow.

  • Water Removal: The formation of the imine from the aldehyde and amine is an equilibrium reaction that produces water. Removing water, for example by using a dehydrating agent or a Dean-Stark apparatus, can drive the reaction towards the imine and improve the overall yield.[15]

Q8: I am observing the formation of an alcohol byproduct corresponding to the reduction of my starting aldehyde. How can I prevent this?

A8: The formation of the alcohol byproduct indicates that your reducing agent is too reactive and is reducing the starting aldehyde before it can form the imine.

  • Switch to a Milder Reducing Agent: If you are using a strong reducing agent like sodium borohydride (NaBH4), switch to a more selective one like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[16]

  • Control the Reaction Conditions: Perform the reaction at a lower temperature to decrease the rate of aldehyde reduction. You can also try a two-step procedure where you pre-form the imine before adding the reducing agent.

Experimental Protocol: Reductive Amination to Synthesize a Tryptamine Derivative

  • To a solution of indole-3-acetaldehyde (1 equivalent) and the desired amine (e.g., dimethylamine, 1.2 equivalents) in a suitable solvent (e.g., methanol or dichloromethane) is added a weak acid catalyst (e.g., acetic acid, to achieve a pH of 4-6).

  • The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The product is extracted into an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.[17]

References

Technical Support Center: Preventing Oxidative Degradation of Indole-Propylamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the oxidative degradation of indole-propylamine compounds, with a focus on indole-3-propionic acid (IPA) as a representative molecule.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has developed a pinkish or yellowish tint. What does this indicate?

A1: A pinkish or yellowish discoloration of an this compound sample is a common indicator of oxidative degradation.[1] This is often due to exposure to light, air (oxygen), or heat, which can lead to the formation of colored oxidation products. It is crucial to assess the purity of the sample before proceeding with experiments.

Q2: What are the primary factors that cause the degradation of this compound compounds?

A2: The primary factors contributing to the degradation of this compound compounds are:

  • Oxidation: Exposure to air (oxygen) and oxidizing agents can lead to the formation of various degradation products.[2][3]

  • Light (Photodegradation): Indole derivatives are often light-sensitive and can degrade upon exposure to UV or visible light.[2][4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[3]

  • pH: Extreme acidic or basic conditions can catalyze the degradation of indole-propylamines in solution.

Q3: How should I properly store my this compound compounds to minimize degradation?

A3: To ensure the stability of your this compound compounds, it is recommended to:

  • Store them in a cool, dark, and dry place. Refrigeration is often recommended.[2]

  • Use amber-colored vials or containers that protect the compound from light.

  • Keep the container tightly sealed to minimize exposure to air and moisture.[2]

  • For solutions, it is best to prepare them fresh. If storage is necessary, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing and store at low temperatures.

Q4: Can I use antioxidants to prevent the degradation of my this compound samples?

A4: Yes, antioxidants can be effective in preventing oxidative degradation. Indole-3-propionic acid itself is a potent antioxidant.[5][6][7] For formulation purposes, other antioxidants may be considered, and their effectiveness should be evaluated. The choice of antioxidant and its concentration will depend on the specific this compound and the experimental conditions.

Q5: How can I detect and quantify the degradation of my this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the most common and reliable method for detecting and quantifying the degradation of indole-propylamines.[3][8][9] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of the remaining active ingredient.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Sample degradation has occurred.Prepare a fresh sample and re-analyze. If degradation is suspected, perform a forced degradation study to identify potential degradation products.
Loss of biological activity of the compound The compound has degraded, leading to a lower concentration of the active form.Quantify the compound concentration using a validated HPLC method. Ensure proper storage and handling procedures are followed.
Inconsistent experimental results Variability in sample stability due to inconsistent storage or handling.Standardize storage and sample preparation protocols. Use freshly prepared solutions whenever possible. Protect samples from light and heat during experiments.
Precipitate formation in solution Change in pH or solvent composition affecting solubility, or formation of insoluble degradation products.Check the pH of the solution and adjust if necessary using a suitable buffer system. Analyze the precipitate to determine its identity.

Quantitative Data Summary

Table 1: Antioxidant Activity of an this compound Derivative

The following table summarizes the in vitro antioxidant activity of a curcumin-indole-3-propionic acid (CUR-IPA) diester, demonstrating the potential for this compound derivatives as antioxidants.[6]

Antioxidant AssayIC50 Value (µM) of CUR-IPA
DPPH Radical Scavenging625.93
ABTS Radical Scavenging290.42

IC50: The concentration of the compound required to scavenge 50% of the free radicals.

Table 2: Kinetic Data for the Oxidation of Indole-3-Propionic Acid (IPA)

This table presents kinetic parameters for the oxidation of IPA with potassium bromate in an acidic medium, providing insight into its reactivity.[1][10]

Temperature (K)Rate Constant (k) x 10⁻⁵ (s⁻¹)
3031.48
3081.96
3132.58
3183.38
3234.41

Note: This data is from a specific chemical reaction and may not directly reflect degradation rates under all storage or experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of Indole-3-Propionic Acid

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and assess the stability of indole-3-propionic acid (IPA).[2][3]

1. Preparation of Stock Solution:

  • Prepare a stock solution of IPA in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 30 minutes.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 6 hours.

  • Thermal Degradation: Keep the solid IPA powder in an oven at a temperature below its melting point for a specified period.

  • Photodegradation: Expose the IPA solution to a light source providing both UV and visible light.

3. Sample Analysis:

  • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for Indole-3-Propionic Acid

This protocol provides a starting point for developing an HPLC method to separate IPA from its degradation products.

1. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate or acetate buffer at a specific pH). The exact gradient and pH should be optimized to achieve good separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for IPA (around 280 nm) or fluorescence detection for higher sensitivity.

  • Injection Volume: 20 µL.

2. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by the ability to separate the main peak from degradation product peaks generated during the forced degradation study.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A This compound Stock Solution B Acid Hydrolysis (e.g., 0.1N HCl, 60°C) A->B Expose to Stress C Base Hydrolysis (e.g., 0.1N NaOH, 60°C) A->C Expose to Stress D Oxidation (e.g., 3% H2O2, RT) A->D Expose to Stress E Photolysis (UV/Vis Light) A->E Expose to Stress F Neutralization & Dilution B->F C->F D->F E->F G HPLC Analysis F->G H Data Interpretation (Purity & Degradation Profile) G->H

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions A Inconsistent Experimental Results B Sample Degradation A->B C Inconsistent Storage A->C D Variable Sample Prep A->D E Use Freshly Prepared Solutions B->E H Verify Purity with HPLC B->H F Standardize Storage Conditions (Cool, Dark, Dry) C->F G Implement Strict Sample Preparation Protocols D->G

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Improving the Solubility of Lipophilic Indole-Propylamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental solubilization of lipophilic indole-propylamine derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in aqueous buffer for my in vitro assay. What are the initial troubleshooting steps?

A1: Lipophilic this compound derivatives often exhibit poor aqueous solubility. Here’s a systematic approach to troubleshoot this issue:

  • pH Adjustment: The propylamine side chain typically has a pKa in the range of 9-11, making the molecule a weak base.[1][2] Solubility can often be significantly increased by lowering the pH of your buffer to at least 2 pH units below the pKa, which protonates the amine group and forms a more soluble salt.[3] N,N-Dimethyltryptamine (DMT), for example, is freely soluble in dilute mineral and acetic acids.[3][4]

  • Co-solvents: If pH adjustment is not compatible with your experimental system, consider using a small percentage of a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) or ethanol are common choices.[5][6] Start with a low concentration (e.g., 1-5% v/v) and assess for any potential interference with your assay.

  • Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. A compound dissolved in 100% DMSO and then diluted into a buffer (kinetic solubility) might initially appear soluble but can precipitate over time.[7] If you observe precipitation during your experiment, you may be exceeding the thermodynamic solubility.

Q2: I'm observing precipitation of my compound during my cell-based assay. How can I prevent this?

A2: Precipitation in cell culture media is a common issue. Besides the points mentioned in A1, consider the following:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate lipophilic guest molecules, forming water-soluble inclusion complexes.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice for enhancing the solubility of hydrophobic drugs.[10]

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Polysorbate 80, can help maintain the solubility of lipophilic compounds by forming micelles.[1]

  • Serum in Media: The presence of serum proteins like albumin in your cell culture media can bind to lipophilic compounds and help maintain their solubility. If you are using serum-free media, this could be a contributing factor to precipitation.

Q3: What are the best practices for preparing stock solutions of lipophilic this compound derivatives?

A3: Proper stock solution preparation is critical for obtaining reproducible results.

  • Solvent Selection: DMSO is the most common solvent for creating high-concentration stock solutions of lipophilic compounds.[5][6]

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Warming before Use: Before use, allow the stock solution to fully thaw and come to room temperature. Vortex briefly to ensure homogeneity.

  • Aqueous Dilutions: When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize the risk of precipitation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound precipitates immediately upon addition to aqueous buffer. Exceeding thermodynamic solubility.Decrease the final concentration of the compound. Lower the pH of the buffer. Use a co-solvent like DMSO (1-5%).
Compound appears dissolved initially but precipitates over time. Supersaturated solution (common in kinetic solubility assays).Use a solubilizing excipient like HP-β-cyclodextrin. Prepare a solid dispersion of the compound.
Low or inconsistent results in biological assays. Poor solubility leading to lower effective concentration.Confirm the solubility of your compound under the specific assay conditions using a solubility assay (see protocols below). Employ solubility enhancement techniques.
Difficulty in preparing a concentrated aqueous formulation for in vivo studies. High lipophilicity and crystalline nature of the compound.Formulate as a salt (e.g., hydrochloride or fumarate salt).[11] Develop a lipid-based formulation such as a nanoemulsion.[7][12]

Quantitative Data on Solubility Enhancement

The effectiveness of various solubilization techniques can be compared by the fold-increase in aqueous solubility they provide.

Technique Example Compound Carrier/Excipient Fold Increase in Solubility Reference
Salt Formation 5-MeO-DMTSuccinic Acid>10 mg/mL (from <10 mg/mL for freebase)[13]
Cyclodextrin Complexation Piroxicamβ-Cyclodextrin~4-5 fold[14]
Cyclodextrin Complexation CamptothecinRDM-β-CD170-fold[14]
Solid Dispersion TectorigeninPVP/PEG 40004.35-fold (release)[15]
Solid Dispersion AzithromycinPEG 6000>49% release vs. pure drug[15]
Nanoemulsion IndinavirTween 80Enabled brain delivery[1]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by UV Spectrophotometry

This high-throughput method is useful for early-stage drug discovery to quickly assess compound solubility.[7]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition of Aqueous Buffer: Add a fixed volume of phosphate-buffered saline (PBS, pH 7.4) to each well.

  • Incubation: Shake the plate at room temperature for 1-2 hours.

  • Filtration: Use a filter plate to separate any precipitated compound from the soluble fraction.

  • Quantification: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the compound's λmax. Calculate the concentration based on a standard curve prepared in a DMSO/PBS mixture.

Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)

This method determines the equilibrium solubility and is considered the gold standard.[9]

  • Addition of Excess Compound: Add an excess amount of the solid this compound derivative to a glass vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Seal the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to stand undisturbed for a period to let the undissolved solid settle. Alternatively, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes.[6]

  • Sampling: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Solubility Assay cluster_analysis Analysis stock Prepare 10mM Stock in DMSO kinetic Kinetic Assay (Dilute Stock into Buffer) stock->kinetic buffer Prepare Aqueous Buffer buffer->kinetic thermo Thermodynamic Assay (Add Excess Solid to Buffer) buffer->thermo separation Phase Separation (Filtration/Centrifugation) kinetic->separation thermo->separation quant Quantification (HPLC-UV / Spectrophotometry) separation->quant serotonin_pathway cluster_receptor Serotonin (5-HT) Receptors cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Signaling ht1 5-HT1 (Gi/o-coupled) ac Adenylyl Cyclase (AC) ht1->ac inhibits ht2 5-HT2 (Gq/11-coupled) plc Phospholipase C (PLC) ht2->plc activates ht4_6_7 5-HT4/6/7 (Gs-coupled) ht4_6_7->ac activates camp cAMP ac->camp dag DAG plc->dag ip3 IP3 plc->ip3 pka PKA camp->pka pkc PKC dag->pkc ca Ca2+ Release ip3->ca dopamine_pathway cluster_receptor Dopamine (DA) Receptors cluster_effector Effector Enzyme cluster_second_messenger Second Messenger cluster_downstream Downstream Signaling d1 D1-like (D1, D5) (Gs-coupled) ac Adenylyl Cyclase (AC) d1->ac activates d2 D2-like (D2, D3, D4) (Gi/o-coupled) d2->ac inhibits camp cAMP ac->camp pka PKA camp->pka

References

Overcoming challenges in the purification of indole-propylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of indole-propylamine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My final this compound product has a pinkish or brownish hue. What is the likely cause and how can I remove the color?

A: A pinkish or brownish discoloration in indole compounds often indicates the presence of oxidation or polymerization byproducts. Indoles are susceptible to degradation when exposed to air and light.

Troubleshooting Steps:

  • Minimize Exposure: During purification and storage, minimize exposure of the compound to light and air. Use amber-colored vials and consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Activated Carbon Treatment: Dissolve the impure this compound in a suitable solvent and add a small amount of activated charcoal. Heat the suspension gently for a short period, then filter the hot solution through celite to remove the charcoal and adsorbed impurities. Recrystallize the product from the filtrate.

  • Chromatography: If discoloration persists, column chromatography can be effective in separating the colored impurities from the desired product.

Q2: I am observing low yields after recrystallization of this compound. How can I improve the recovery?

A: Low recovery during recrystallization can be due to several factors, including the choice of solvent, the amount of solvent used, and the cooling process.

Troubleshooting Steps:

  • Solvent System Optimization: The ideal recrystallization solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures. A mixed solvent system (e.g., methanol/water, ethanol/water) can often provide the desired solubility characteristics.[1]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to encourage the formation of larger, purer crystals. Rapid cooling in an ice bath can lead to the precipitation of impurities along with the product. Once crystals have formed at room temperature, cooling in an ice bath can be used to maximize the yield.

  • Seeding: If crystallization does not initiate upon cooling, adding a small seed crystal of pure this compound can induce crystallization.

Q3: My HPLC analysis of purified this compound shows a double peak or peak tailing. What could be the issue?

A: Double peaks or peak tailing in HPLC can be caused by a variety of factors related to the column, mobile phase, or the sample itself.

Troubleshooting Steps:

  • Column Issues: A blocked frit or a void in the column packing can lead to peak splitting. Try back-flushing the column or replacing it with a new one.

  • Solvent Mismatch: A significant mismatch between the sample solvent and the mobile phase can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amine group in this compound, which in turn influences its retention and peak shape. Buffering the mobile phase may be necessary to ensure consistent ionization and sharp peaks.

  • Analyte Stability: Indole compounds can be unstable. Prepare fresh standards and samples to rule out degradation as a cause of multiple peaks.[2]

Q4: I am having difficulty removing a specific impurity from my this compound sample. How can I identify and remove it?

A: Identifying and removing a persistent impurity requires a systematic approach.

Troubleshooting Steps:

  • Impurity Identification: Use analytical techniques such as LC-MS and NMR to identify the structure of the impurity. Common impurities in the synthesis of this compound can include unreacted starting materials (e.g., indole-3-propionamide if prepared by reduction), or byproducts from side reactions.

  • Targeted Purification Strategy:

    • Acid-Base Extraction: If the impurity has different acidic or basic properties than this compound, a liquid-liquid extraction with an acidic or basic aqueous solution can be used for separation. For example, unreacted acidic starting materials can be removed by washing an organic solution of the product with a basic aqueous solution.

    • Chromatography: Column chromatography with a carefully selected stationary and mobile phase is a powerful tool for separating closely related compounds. The choice of eluent polarity is crucial for achieving good separation.

    • Recrystallization: If the impurity has a significantly different solubility profile, multiple recrystallizations may be effective.

Data Presentation

The following tables provide example data for the purification of indole compounds using different techniques. Note that the specific values for this compound may vary depending on the experimental conditions.

Table 1: Example Purity and Yield of Indole after Crystallization

Solvent SystemCrystallization Temperature (°C)Purity (%)Yield (%)
Methanol/Water (3:2)0>99>75

Data adapted from a study on the crystallization purification of indole.[1]

Table 2: Example Recovery of Indole using a Combined Extraction and Re-extraction Process

Extraction StageIndole Composition in Raffinate (%)Recovery Rate (%)
5-Stage Methanol Extraction & n-Hexane Re-extraction73.379.1

Data adapted from a study on the purification of indole from wash oil.[3][4]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization of this compound

  • Dissolution: In a flask, add the crude this compound and a minimal amount of a suitable hot solvent (e.g., isopropanol, ethanol, or a methanol/water mixture). Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper or a celite pad to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: General Procedure for Column Chromatography of this compound

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a solvent system of appropriate polarity. A gradient of increasing polarity (e.g., from hexane to ethyl acetate) is often effective.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: General Procedure for Liquid-Liquid Extraction of this compound

  • Dissolution: Dissolve the crude reaction mixture containing this compound in an organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Acidic Wash (to remove basic impurities): Transfer the organic solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This will protonate basic impurities, making them more soluble in the aqueous phase. Discard the aqueous layer.

  • Basic Wash (to remove acidic impurities): Wash the organic layer with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove any acidic impurities. Discard the aqueous layer.

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Solvent Removal: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the partially purified this compound.

Visualizations

Diagram 1: General Workflow for this compound Purification

G General Purification Workflow for this compound crude Crude this compound extraction Liquid-Liquid Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Column Chromatography extraction->chromatography Alternative/Additional Step pure Pure this compound recrystallization->pure Final Product chromatography->pure

Caption: A general workflow for the purification of this compound.

Diagram 2: Tryptophan Metabolism via the Indoleamine 2,3-Dioxygenase (IDO) Pathway

G Tryptophan Metabolism via the IDO Pathway Trp Tryptophan IDO Indoleamine 2,3-Dioxygenase (IDO) Trp->IDO NFK N-Formylkynurenine IDO->NFK Oxidative Cleavage Kyn Kynurenine NFK->Kyn Hydrolysis Downstream Downstream Metabolites Kyn->Downstream

Caption: Simplified diagram of the Indoleamine 2,3-Dioxygenase (IDO) pathway.[5][6][7][8]

References

Identifying and minimizing byproducts in indole-propylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of indole-propylamines, such as N,N-dimethyltryptamine (DMT).

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the reductive amination synthesis of N,N-dimethyltryptamine (DMT)?

A1: During the reductive amination of tryptamine with formaldehyde and a reducing agent like sodium cyanoborohydride, several byproducts can form. The most common include N-methyltryptamine (NMT), the intermediate from the first methylation, and various cyclized products resulting from the Pictet-Spengler reaction. These cyclized byproducts include tetrahydro-β-carboline (THBC) and 2-methyltetrahydro-β-carboline (2-Me-THBC).[1][2] Additionally, if sodium cyanoborohydride is used, N-methyl-N-cyanomethyltryptamine (MCMT) and 2-cyanomethyl-tetrahydro-β-carboline (2-CM-THBC) can also be formed.[2][3]

Q2: How can I minimize the formation of Pictet-Spengler byproducts (THBC and 2-Me-THBC)?

A2: The formation of tetrahydro-β-carboline byproducts occurs when the intermediate iminium ion is not rapidly reduced, allowing for the competing Pictet-Spengler cyclization to occur.[1] To minimize these byproducts, ensure the following:

  • Rapid Reduction: Add the reducing agent promptly after the formation of the iminium ion.

  • Controlled Stoichiometry: Carefully control the amounts of acid, formaldehyde, and the reducing agent.[1]

  • Choice of Reducing Agent: Using a milder reducing agent like sodium triacetoxyborohydride (STAB) can sometimes offer better selectivity for imine reduction over competing side reactions.[4]

Q3: What is the cause of N-methyltryptamine (NMT) impurity in my final product?

A3: N-methyltryptamine (NMT) is the intermediate product of the first methylation step. Its presence in the final product indicates an incomplete reaction. To drive the reaction to completion and minimize NMT, consider the following:

  • Reaction Time: Ensure a sufficient reaction time for the second methylation to occur.

  • Reagent Stoichiometry: Use a slight excess of formaldehyde and the reducing agent to ensure complete conversion of the primary and secondary amines. However, a large excess should be avoided to prevent other side reactions.

Q4: Can the choice of formaldehyde source affect the reaction outcome?

A4: Yes, the source of formaldehyde can impact the reaction. Using paraformaldehyde instead of an aqueous formaldehyde solution has been shown to result in an incomplete conversion of the starting material, tryptamine.[2] It is crucial to ensure the depolymerization of paraformaldehyde is complete if it is used as a formaldehyde source.

Q5: Are there alternative methylation methods to reductive amination that might produce fewer byproducts?

A5: The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using excess formic acid and formaldehyde.[5][6] A key advantage of this reaction is that it is designed to stop at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[5][7] However, like reductive amination, it is still susceptible to the Pictet-Spengler reaction if conditions are not carefully controlled.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of Tetrahydro-β-carboline (THBC) and its derivatives Slow reduction of the iminium ion, allowing for Pictet-Spengler cyclization.[1] Incorrect stoichiometry of reagents.[1]Ensure rapid and efficient reduction by adding the reducing agent promptly. Optimize the stoichiometry of acid, formaldehyde, and reducing agent. Consider a different reducing agent that is more selective for the imine.[4]
Significant amount of N-methyltryptamine (NMT) in the final product Incomplete second methylation step. Insufficient reaction time or inadequate amount of methylating agent/reducing agent.Increase the reaction time. Use a slight excess of formaldehyde and the reducing agent to drive the reaction to completion. Monitor the reaction progress using techniques like TLC or LC-MS.
Presence of N-methyl-N-cyanomethyltryptamine (MCMT) Use of sodium cyanoborohydride as the reducing agent, where the cyanomethyl group is transferred.[2]Consider using an alternative reducing agent such as sodium borohydride or sodium triacetoxyborohydride.[4][9] Be aware that sodium borohydride may lead to a higher yield of THBC.[2]
Low yield of the desired indole-propylamine Incomplete reaction. Formation of multiple byproducts. Use of paraformaldehyde leading to incomplete conversion.[2]Optimize reaction conditions (temperature, time, stoichiometry). Carefully select the reducing agent and formaldehyde source. Purify the final product using appropriate chromatographic techniques.
Formation of quaternary ammonium salts Over-methylation of the tertiary amine. This is less common in reductive amination and Eschweiler-Clarke reactions.[5]These methods are designed to avoid over-methylation. If this is observed, it may indicate a different reaction mechanism is at play or the use of an inappropriate alkylating agent. Re-evaluate the synthetic route.

Experimental Protocols

General Reductive Amination Protocol for N,N-dimethyltryptamine Synthesis

This protocol is based on the synthesis described in the literature and is provided as a general guideline.[10] Researchers should adapt and optimize the procedure for their specific laboratory conditions and scale.

Materials:

  • Tryptamine

  • Methanol (ice-cold)

  • Glacial Acetic Acid

  • Sodium Cyanoborohydride

  • Aqueous Formaldehyde solution (e.g., 37%)

  • Sodium Hydroxide solution (e.g., 20%)

  • Chloroform (or other suitable extraction solvent)

  • Distilled water

  • Brine

  • Magnesium Sulfate (or other suitable drying agent)

Procedure:

  • Dissolve tryptamine in ice-cold methanol in a reaction vessel.

  • Add glacial acetic acid to the solution, followed by sodium cyanoborohydride, and stir the mixture on ice for approximately 5 minutes.

  • Slowly add the aqueous formaldehyde solution to the reaction mixture over a period of about 20 minutes while maintaining the cold temperature.

  • After the addition is complete, allow the reaction to proceed. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, add sodium hydroxide solution to basify the mixture.

  • Remove the methanol under reduced pressure.

  • Add distilled water to the residue and perform extractions with chloroform.

  • Wash the combined organic layers with distilled water and then with brine.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Impact of Stoichiometric Modifications on Byproduct Formation in DMT Synthesis

Data adapted from a study on the characterization of N,N-dimethyltryptamine synthesis.[2]

ConditionTryptamine (%)DMT (%)2-Me-THBC (%)MCMT (%)NMT (%)2-CM-THBC (%)THBC (%)
Standard5.270.110.58.93.11.50.7
Excess Formaldehyde0.075.312.19.31.21.40.7
Excess NaBH3CN2.172.511.29.82.11.60.7
Limited Formaldehyde25.445.28.15.412.31.12.5
Limited NaBH3CN15.755.39.87.18.91.31.9

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: Tryptamine & Solvent reagents Add Acetic Acid & NaBH3CN start->reagents formaldehyde Add Formaldehyde Solution reagents->formaldehyde reaction Reaction Monitoring (TLC/LC-MS) formaldehyde->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Final Product: this compound purification->product

Caption: General workflow for the synthesis and purification of indole-propylamines.

Troubleshooting Logic for Byproduct Formation

troubleshooting_byproducts start High Byproduct Levels Detected check_thbc High THBC/2-Me-THBC? start->check_thbc check_nmt High NMT? check_thbc->check_nmt No solution_thbc Optimize Reduction Speed & Stoichiometry check_thbc->solution_thbc Yes check_mcmt High MCMT? check_nmt->check_mcmt No solution_nmt Increase Reaction Time / Reagent Excess check_nmt->solution_nmt Yes solution_mcmt Change Reducing Agent check_mcmt->solution_mcmt Yes end Re-run Synthesis check_mcmt->end No solution_thbc->end solution_nmt->end solution_mcmt->end

Caption: Decision tree for troubleshooting common byproducts in synthesis.

References

Technical Support Center: Scaling the Synthesis of Indole-3-Propylamine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scaled-up synthesis of indole-3-propylamine. This resource is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale synthesis to producing gram or multi-gram quantities required for in vivo studies. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing indole-3-propylamine on a larger scale?

A1: For gram-scale synthesis, the most adaptable routes generally involve modifications of classical indole syntheses or building the sidechain onto an existing indole core. Two prominent methods are the Speeter-Anthony tryptamine synthesis and reductive amination pathways. The Speeter-Anthony route involves reacting the indole with oxalyl chloride, followed by an amine, and then reduction.[1] Reductive amination of indole-3-acetaldehyde or a related ketone is another efficient method. For industrial-scale production, continuous flow synthesis is increasingly being adopted as it offers better control over reaction parameters and improved safety for hazardous reactions.[2][3][4]

Q2: What purity level is required for indole-3-propylamine intended for in vivo studies?

A2: For in vivo studies, high purity is critical to ensure that observed biological effects are due to the compound of interest and not impurities. A purity of >99% is often required, with particular attention paid to the absence of toxic byproducts, heavy metals, and residual solvents.[5] Final product characterization should be performed using a combination of techniques like HPLC, NMR (¹H and ¹³C), and Mass Spectrometry to confirm identity and purity.[5][6]

Q3: How can I purify large quantities of indole-3-propylamine without relying on column chromatography?

A3: While column chromatography is effective, it can be inefficient for large scales. Alternative methods include:

  • Salt Formation and Recrystallization: Converting the amine product to a salt (e.g., fumarate, succinate, or hydrochloride) can facilitate purification through crystallization.[2][5] This method is highly effective for removing non-basic impurities. The pure salt can then be used directly or the freebase can be regenerated.

  • Acid-Base Extraction: An aqueous acid wash can extract the basic amine product from the organic reaction mixture, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be a viable purification method for the freebase.

Q4: What are the primary safety concerns when scaling up this synthesis?

A4: Safety is paramount during scale-up. Key concerns include:

  • Highly Reactive Reagents: Reagents like lithium aluminum hydride (LAH) or oxalyl chloride are hazardous and require careful handling in a controlled environment.

  • Exothermic Reactions: Many steps, such as reductions with LAH or the Fischer indole synthesis, can be highly exothermic.[7][8] Proper cooling and controlled reagent addition are essential to manage the reaction temperature and prevent runaways.

  • Solvent Handling: The use of large volumes of flammable organic solvents like THF, diethyl ether, or methanol requires appropriate ventilation, grounding of equipment to prevent static discharge, and adherence to all laboratory safety protocols.

Synthesis Route Comparison

The following table summarizes and compares two common routes for synthesizing indole-based propylamine and tryptamine structures on a larger scale.

FeatureSpeeter-Anthony SynthesisReductive Amination of Indole-3-propionaldehyde
Starting Materials Substituted Indole, Oxalyl Chloride, Amine (e.g., NH₃)Indole-3-propionaldehyde, Amine (e.g., NH₃), Reducing Agent
Key Reagents Oxalyl Chloride, Lithium Aluminum Hydride (LAH)Sodium Cyanoborohydride (NaBH₃CN) or H₂/Pd-C
Number of Steps 2-3 steps from indole1-2 steps from the aldehyde
Scalability Good; has been used for multi-gram synthesis of related tryptamines.[1][5]Excellent; often high-yielding and amenable to one-pot procedures.[9]
Reported Yields Yields can be high, often over 80% for the reduction step.[1]Generally high, with yields often exceeding 80-90%.
Considerations Requires handling of hazardous reagents like oxalyl chloride and LAH.The starting aldehyde may require a separate synthetic step.

Troubleshooting Guide

This guide addresses common problems encountered during the scale-up synthesis of indole-3-propylamine.

Problem 1: Low or No Product Yield

Potential Cause Suggested Solution
Poor Quality Starting Materials Verify the purity of the starting indole and reagents via NMR or other appropriate analytical methods before beginning the reaction.
Reaction Temperature Too Low/High Indole syntheses can be temperature-sensitive. Optimize the temperature in small-scale trials. For exothermic steps, ensure the cooling system can handle the heat load of the larger scale. High temperatures can lead to dimer and oligomer formation.[2]
Inefficient Reduction Step If using LAH or NaBH₃CN, ensure the reagent is fresh and the reaction is performed under strictly anhydrous conditions. Moisture will quench these reagents.
Acid-Catalyzed Polymerization Indoles can polymerize under strongly acidic conditions.[10] If using an acid catalyst (e.g., in a Fischer synthesis), use non-acidic reagents or carefully control the acid concentration and temperature.
Failed[11][11]-Sigmatropic Rearrangement (Fischer Indole) Certain electron-donating substituents on the phenylhydrazine can cause the reaction to fail by favoring N-N bond cleavage over the desired rearrangement.[12]

Problem 2: Product is Impure After Workup

Potential Cause Suggested Solution
Formation of Side Products Analyze the crude product by LC-MS or GC-MS to identify major impurities. Common side products include regioisomers (if using a substituted indole) or over-alkylated products. Adjusting stoichiometry or reaction temperature may minimize their formation.
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. If starting material is still present, consider extending the reaction time or adding a small excess of a key reagent.
Emulsion During Extraction Emulsions are common during acid-base workups. To break them, try adding brine (saturated NaCl solution), changing the solvent, or filtering the mixture through a pad of celite.
Product Oiling Out During Crystallization If the product "oils out" instead of crystallizing, try using a different solvent system, lowering the solution concentration, or cooling the solution more slowly. Seeding with a small crystal of pure product can also induce crystallization.

Visualized Workflows and Pathways

Logical Troubleshooting Flowchart

G start Initial Synthesis Outcome low_yield Low or No Yield start->low_yield Poor Result impure_product Impure Product start->impure_product Poor Result check_sm Verify Starting Material Purity low_yield->check_sm Possible Cause optimize_temp Optimize Reaction Temperature low_yield->optimize_temp Possible Cause check_reductant Check Reductant Activity & Anhydrous Conditions low_yield->check_reductant Possible Cause adjust_acid Modify Acid Catalyst/Conditions low_yield->adjust_acid Possible Cause identify_impurities Identify Impurities (LC-MS / GC-MS) impure_product->identify_impurities First Step monitor_reaction Monitor Reaction Progress (TLC/HPLC) identify_impurities->monitor_reaction If Incomplete Rxn modify_workup Modify Workup (e.g., break emulsion) identify_impurities->modify_workup If Workup Issue optimize_cryst Optimize Purification (Recrystallization/Salt Formation) identify_impurities->optimize_cryst If Purification Fails G cluster_0 Route A: Speeter-Anthony Approach cluster_1 Route B: Reductive Amination Approach indole Indole glyoxylyl Indole-3-glyoxylyl chloride indole->glyoxylyl 1. Oxalyl Chloride amide Indole-3-glyoxylamide glyoxylyl->amide 2. NH3 (or amine) product_a Indole-3-propylamine amide->product_a 3. LAH or B2H6 reduction indole2 Indole prop_acid Indole-3-propionic acid indole2->prop_acid 1. Acrylic Acid, Base aldehyde Indole-3-propionaldehyde prop_acid->aldehyde 2. Reduction (e.g., DIBAL-H) product_b Indole-3-propylamine aldehyde->product_b 3. NH3, NaBH3CN

References

Addressing matrix effects in LC-MS/MS analysis of indole-propylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of indole-propylamine and related small molecules.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. These interfering components can suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantitative results.[1] This phenomenon is a major concern in quantitative LC-MS/MS, particularly with complex biological samples.[2][3] The "matrix" refers to all components in the sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This technique helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][4][5] A solution of this compound is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. Dips or rises in the constant analyte signal indicate the retention times where matrix components are causing interference.[4][5]

  • Quantitative Assessment (Post-Extraction Spike): This method quantifies the extent of the matrix effect.[3] It involves comparing the peak area of an analyte spiked into a blank matrix extract with the peak area of the same analyte concentration in a neat (pure) solvent. The ratio of these responses reveals the percentage of signal suppression or enhancement.[5]

Q3: What are the most effective strategies to mitigate matrix effects?

A3: A multi-faceted approach is often necessary. Key strategies include:

  • Optimizing Sample Preparation: The most effective way to circumvent matrix effects is to improve the sample cleanup process to remove interfering endogenous compounds like phospholipids.[2][3] Techniques include solid-phase extraction (SPE)[1][6], liquid-liquid extraction (LLE)[7], and protein precipitation (PPE).[7]

  • Chromatographic Separation: Modifying the LC method to improve the separation between this compound and interfering matrix components can significantly reduce their impact.[2]

  • Using a Stable Isotope-Labeled Internal Standard (SIL-IS): This is widely regarded as the best method for compensating for matrix effects.[1][2] A SIL-IS, such as this compound-d4, has nearly identical chemical and physical properties to the analyte and will experience the same degree of signal suppression or enhancement, thus providing accurate correction.[1][8][9]

  • Method of Standard Addition: This method is particularly useful when a blank matrix is unavailable or when matrix variability is high.[10][11] It involves adding known amounts of the analyte to the sample itself to create a sample-specific calibration curve, which inherently corrects for matrix effects.[2][12]

  • Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering compounds.[2][4] However, this is only feasible if the assay sensitivity is high enough to detect the diluted analyte.[2][4]

Q4: When should I use a Stable Isotope-Labeled Internal Standard (SIL-IS) versus a structural analog?

A4: A SIL-IS is the first choice for quantitative bioanalysis as it co-elutes and has the same ionization behavior as the analyte, offering the most reliable correction for matrix effects.[8][9] However, SIL-IS can be expensive or unavailable.[2][8] A structural analog can be used as an alternative, but it must be carefully validated to ensure it co-elutes and experiences similar matrix effects as the target analyte.[2][8]

Troubleshooting Guide

Problem: I am observing poor accuracy and precision in my quality control (QC) samples.

This issue is often a primary indicator of unaddressed matrix effects. Follow this logical troubleshooting workflow to identify and resolve the problem.

start Inconsistent QC Results (Poor Accuracy/Precision) q1 Is the Internal Standard (IS) response consistent across samples? start->q1 check_is 1. Re-evaluate IS choice. - Use a Stable Isotope-Labeled IS if possible. - Ensure IS concentration is appropriate. q1->check_is No q2 Qualitatively assess matrix effect using Post-Column Infusion. q1->q2 Yes no_suppression Problem may not be matrix effect. Investigate other factors: - Instrument performance - Sample stability - Standard preparation errors q2->no_suppression No Suppression at RT suppression_found Ion Suppression/Enhancement Observed at Analyte Retention Time q2->suppression_found Suppression at RT q3 Quantify the matrix effect (Post-Extraction Spike Method). suppression_found->q3 mitigate Implement Mitigation Strategy q3->mitigate optimize_sample_prep Optimize Sample Preparation (e.g., use SPE instead of PPE) mitigate->optimize_sample_prep standard_addition Use Method of Standard Addition mitigate->standard_addition validate Re-validate method with new procedure and run QCs. optimize_sample_prep->validate standard_addition->validate

Caption: Troubleshooting workflow for inconsistent quantitative results.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This method qualitatively identifies chromatographic regions where co-eluting matrix components cause ion suppression or enhancement.[4][5]

Workflow Diagram:

cluster_LC LC System cluster_Infusion Infusion System lc_column LC Column tee T-Piece Mixer lc_column->tee LC Eluent autosampler Autosampler (Inject Blank Matrix Extract) autosampler->lc_column syringe_pump Syringe Pump (this compound Solution) syringe_pump->tee Analyte Solution ms Mass Spectrometer tee->ms Combined Flow

Caption: Experimental setup for a post-column infusion experiment.

Methodology:

  • System Setup:

    • Connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a T-piece mixer.

  • Solutions:

    • Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).

    • Prepare a blank matrix sample by performing the complete sample extraction procedure on a matrix known to be free of the analyte.

  • Procedure:

    • Begin infusing the this compound solution at a low, constant flow rate (e.g., 10 µL/min) directly into the MS to establish a stable baseline signal.

    • Start the LC method (without the infusion pump running) and inject a solvent blank to obtain a reference chromatogram.

    • Restart the infusion pump to re-establish the stable analyte signal.

    • Inject the extracted blank matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the signal of the infused this compound.

    • A consistent, flat baseline indicates no matrix effects.

    • A dip in the baseline indicates ion suppression at that retention time.

    • A rise in the baseline indicates ion enhancement at that retention time.

    • Compare any observed suppression/enhancement zones with the known retention time of this compound to determine if there is a risk of matrix effects.[5]

Protocol 2: Quantitative Assessment by Post-Extraction Spiking

This protocol quantifies the degree of matrix effect by comparing the analyte response in solvent versus its response in a matrix extract.[13][14]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards of this compound at a specific concentration (e.g., low, mid, and high QC levels) in the final mobile phase composition.

    • Set B (Post-Extraction Spike): Take a blank matrix sample, perform the full extraction procedure, and then spike the final extract with this compound to the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with this compound before extraction to the same concentrations. This set is used to determine recovery.

  • Analysis:

    • Inject all three sets of samples into the LC-MS/MS system.

    • Obtain the mean peak area for the analyte in each set.

  • Calculations:

    • Matrix Effect (ME %):

      • ME % = (Peak Area in Set B / Peak Area in Set A) * 100

      • A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and > 100% indicates ion enhancement.

    • Recovery (RE %):

      • RE % = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %):

      • PE % = (Peak Area in Set C / Peak Area in Set A) * 100

      • Alternatively, PE % = (ME % * RE %) / 100

Protocol 3: Method of Standard Addition

This method creates a calibration curve within the sample itself to correct for matrix effects.[2][12]

Methodology:

  • Sample Aliquots: Divide the unknown sample into several equal aliquots (e.g., four).

  • Spiking:

    • Leave one aliquot unspiked.

    • Spike the remaining aliquots with increasing, known concentrations of this compound standard.

  • Analysis:

    • Process and analyze all aliquots using the LC-MS/MS method.

  • Data Plotting:

    • Plot the instrument response (peak area) on the y-axis against the concentration of the added standard on the x-axis.

    • Perform a linear regression on the data points.

  • Concentration Determination:

    • Extrapolate the regression line back to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[12]

Quantitative Data Summary

The effectiveness of different sample preparation techniques in mitigating matrix effects for small molecules is well-documented. While specific data for this compound is not provided in the search results, the following table illustrates typical outcomes when analyzing a small molecule in plasma.

Sample Preparation MethodTypical Matrix Effect (%)Typical Analyte Recovery (%)Key Advantage
Protein Precipitation (PPT) 50 - 80% (Suppression)90 - 105%Fast and simple
Liquid-Liquid Extraction (LLE) 85 - 100%70 - 90%Cleaner extract than PPT
Solid-Phase Extraction (SPE) 95 - 110%85 - 100%Provides the cleanest extract

Data are illustrative, based on general principles for small molecules in bioanalysis. Actual values will be method- and analyte-dependent.

Signaling Pathway Context

Indole-containing compounds, derived from tryptophan metabolism by gut microbiota, are known to act as signaling molecules, often through the Aryl Hydrocarbon Receptor (Ahr).[15] While the specific pathway for this compound is not detailed, the following diagram illustrates a representative signaling cascade.

ipa This compound (or related indole) receptor Aryl Hydrocarbon Receptor (Ahr) ipa->receptor Binds translocation Translocation receptor->translocation nucleus Nucleus response Gene Transcription (e.g., IL-22, CYP1A1) nucleus->response Modulates translocation->nucleus effect Physiological Effect (e.g., Immune Modulation) response->effect

Caption: Representative signaling pathway for an indole compound.

References

Optimizing storage conditions for long-term stability of indole-propylamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal storage conditions for the long-term stability of indole-propylamine, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid this compound?

For optimal long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] Based on data for the closely related compound tryptamine, this compound as a crystalline solid is expected to be stable for at least four years under these conditions.[1] The hydrochloride salt of indole-3-propylamine is described as a stable crystalline powder that is sensitive to air and moisture, reinforcing the need for a dry, cool storage environment.

Q2: How should I store this compound solutions?

Aqueous solutions of indolealkylamines are generally not recommended for long-term storage. If you must prepare an aqueous solution, it should be made fresh and used as soon as possible, preferably within 24 hours.[1][2] For stock solutions, dissolving this compound in an organic solvent such as DMSO and storing it at -20°C in aliquots can extend its stability for up to three months.[2] Avoid repeated freeze-thaw cycles.[2]

Q3: My this compound powder has changed color. Is it still usable?

A color change, such as turning yellow or brown, is a visual indicator of potential degradation. Indole compounds can be susceptible to oxidation and other forms of degradation, especially when exposed to air, light, or elevated temperatures. It is strongly recommended to assess the purity of the discolored compound using an appropriate analytical method, such as HPLC, before use.

Q4: What are the main factors that can cause this compound to degrade?

The primary factors affecting the stability of this compound and related indole alkaloids are:

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][4][5]

  • Light: Exposure to light, particularly UV light, can induce photochemical degradation.[4][6] Indole-3-propionic acid, a related compound, is noted to be light-sensitive.[7]

  • pH: Indole alkaloids can be unstable in acidic or alkaline conditions.[5] Acid-labile degradation is a known issue for some indole alkaloids.[5]

  • Oxygen: The presence of oxygen can lead to oxidative degradation, a common pathway for many indole compounds.[3][8]

Q5: How can I check the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of this compound and detecting degradation products.[9] A stability-indicating HPLC method should be used, which is capable of separating the intact this compound from any potential impurities and degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Unexpected or inconsistent experimental results. Degradation of this compound stock solution.Prepare a fresh stock solution from solid material. If using a previously prepared stock, verify its purity via HPLC. For aqueous solutions, always use them within 24 hours.[1]
Visible particulates or cloudiness in a recently prepared solution. Poor solubility or precipitation.This compound hydrochloride is highly soluble in water.[10] If using the freebase, solubility in aqueous buffers may be limited.[1] Consider preparing a stock solution in an organic solvent like DMSO and then diluting it with your aqueous buffer.[1]
Loss of biological activity over time. Compound degradation due to improper storage.Review your storage conditions. Ensure the solid compound is stored at -20°C, protected from light and moisture.[1] For solutions, prepare fresh for each experiment.
Appearance of new peaks in HPLC analysis of a stored sample. Chemical degradation.This indicates the formation of degradation products. The sample may no longer be suitable for your experiment. Consider identifying the degradation products to understand the degradation pathway.

Quantitative Data Summary

The following tables summarize recommended storage conditions and factors influencing the stability of this compound, with data extrapolated from closely related indole alkaloids like tryptamine.

Table 1: Recommended Storage Conditions for this compound

Form Temperature Atmosphere Light Condition Estimated Stability
Crystalline Solid -20°CInert gas (e.g., Argon), tightly sealedDark≥ 4 years[1]
Crystalline Solid 2-8°CTightly sealedDarkShort-term (weeks to months)
Solution in Organic Solvent (e.g., DMSO) -20°CTightly sealed, inert gasDarkUp to 3 months[2]
Aqueous Solution 4°CTightly sealedDark≤ 24 hours[1]

Table 2: Factors Influencing this compound Degradation

Factor Effect on Stability Recommendations
Elevated Temperature (>25°C) Significantly accelerates degradation.[3][5]Store at or below -20°C for long-term stability.[1]
Acidic Conditions (low pH) Potential for degradation; many indole alkaloids are acid labile.[5]Buffer solutions to a neutral pH if possible and assess stability for your specific application.
Alkaline Conditions (high pH) Potential for hydrolysis or other degradation pathways.[5]Buffer solutions to a neutral pH and use freshly prepared solutions.
Light Exposure Can cause photodegradation.[4][6]Store in amber vials or protect from light with aluminum foil.
Oxygen/Air Exposure Risk of oxidation.Store solid compounds and solutions under an inert atmosphere (e.g., argon or nitrogen).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column Selection: A C18 reversed-phase column is a common starting point for the analysis of indole compounds.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).

    • Optimize the gradient to achieve good separation between the parent this compound peak and any degradation products.

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies to generate potential degradation products.[11][12]

    • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl.

    • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH.

    • Oxidation: Treat a solution of this compound with a low concentration of hydrogen peroxide (e.g., 3%).

    • Thermal Stress: Heat a solid sample or a solution of this compound.

    • Photolytic Stress: Expose a solution of this compound to UV light.

  • Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak.

Protocol 2: Long-Term Stability Testing

  • Sample Preparation: Prepare multiple aliquots of this compound in the desired form (solid or solution) and container closure system.

  • Storage: Place the samples in a stability chamber under controlled long-term storage conditions (e.g., -20°C ± 5°C).

  • Testing Schedule: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 24, 36, and 48 months).

  • Analysis: At each time point, analyze the samples for:

    • Appearance: Note any changes in color or physical state.

    • Purity: Use a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to quantify any degradation products.

    • Potency (if applicable): Use a relevant bioassay to assess the biological activity of the compound.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment start This compound Sample forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation long_term_storage Long-Term Storage (-20°C, Protected) start->long_term_storage hplc_dev HPLC Method Development (Stability-Indicating) forced_degradation->hplc_dev analysis Analysis at Time Points (Purity, Appearance, Potency) hplc_dev->analysis long_term_storage->analysis data_eval Data Evaluation and Shelf-Life Determination analysis->data_eval

Caption: Workflow for assessing the stability of this compound.

cluster_pathway Potential Degradation Pathways for this compound indole_propylamine This compound oxidation Oxidation (e.g., via air exposure) indole_propylamine->oxidation hydrolysis Hydrolysis (under acidic or alkaline conditions) indole_propylamine->hydrolysis photodegradation Photodegradation (via light exposure) indole_propylamine->photodegradation oxidized_products Oxidized Products (e.g., deamination) oxidation->oxidized_products hydrolyzed_products Hydrolyzed Products hydrolysis->hydrolyzed_products photo_products Photodegradation Products photodegradation->photo_products

Caption: Potential chemical degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_solution_age Is the aqueous solution > 24 hours old? start->check_solution_age check_storage How was the solid compound stored? check_solution_age->check_storage No prepare_fresh Action: Prepare fresh solution. check_solution_age->prepare_fresh Yes improper_storage Improper Storage (e.g., room temp, light exposure) check_storage->improper_storage Improper proper_storage Proper Storage (-20°C, dark, dry) check_storage->proper_storage Proper verify_purity Action: Verify purity of solid with HPLC. improper_storage->verify_purity consider_other Consider other experimental variables. proper_storage->consider_other

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Validation & Comparative

A Comparative Analysis of Indole-Propylamine and Tryptamine Bioactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar bioactive molecules is paramount. This guide provides a comprehensive comparative analysis of indole-3-propionic acid (IPA), a prominent indole-propylamine, and tryptamine. While both share a core indole structure, their bioactivities diverge significantly, steering them toward distinct physiological roles and therapeutic potentials.

This analysis synthesizes experimental data on their receptor interactions, functional effects, and underlying signaling pathways. Quantitative data is presented in tabular format for ease of comparison, and detailed experimental methodologies are provided for key assays. Visual diagrams of their primary signaling pathways and a representative experimental workflow are included to facilitate a deeper understanding of their mechanisms of action.

Quantitative Bioactivity Profile: A Tale of Two Indoles

The bioactivity of tryptamine and indole-3-propionic acid is markedly different. Tryptamine and its derivatives are well-characterized for their potent activity at serotonin receptors in the central nervous system (CNS), underpinning their psychoactive effects. In contrast, indole-3-propionic acid, a metabolite produced by gut microbiota, primarily exerts its influence through pathways related to inflammation, oxidative stress, and metabolic regulation, with a notable absence of significant direct interaction with CNS neurotransmitter receptors.

CompoundTargetAssay TypeKi (nM)IC50 (nM)EC50 (nM)Emax (%)
Tryptamine 5-HT1ABinding183[1]170[1]--
5-HT2ABinding127 - 1200[1]75 - 360[1]7.36 ± 0.56104 ± 4
5-HT2CBinding360 - 2630[1]360[1]--
Indole-3-Propionic Acid (IPA) PXRFunctional---Agonist
AhRFunctional---Agonist
5-HT ReceptorsBindingNo significant binding reported---

Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) values indicate the binding affinity of a ligand to a receptor. A lower value signifies a higher affinity. EC50 (half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. Emax is the maximum response achievable by a drug. Data for tryptamine primarily reflects its interaction with serotonin (5-HT) receptors, key to its psychoactive properties.[1] Indole-3-propionic acid's activity is centered on the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), with no significant affinity for serotonin receptors reported in the reviewed literature.[2][3][4]

Divergent Signaling Pathways: From Neurotransmission to Metabolic Regulation

The distinct receptor targets of tryptamine and indole-3-propionic acid translate into the activation of fundamentally different intracellular signaling cascades. Tryptamine's agonism at serotonin receptors, particularly the 5-HT2A receptor, initiates a G-protein coupled signaling pathway that is central to its psychedelic effects. Conversely, IPA's interaction with PXR and AhR triggers nuclear receptor signaling pathways that modulate gene expression related to xenobiotic metabolism, inflammation, and gut barrier integrity.

Tryptamine: The Serotonin 5-HT2A Receptor Signaling Pathway

Tryptamine acts as an agonist at various serotonin receptors, with its psychedelic effects primarily attributed to its action on the 5-HT2A receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate intracellular calcium levels and activate protein kinase C (PKC), ultimately leading to downstream cellular responses.

Tryptamine_Signaling Tryptamine Tryptamine Receptor 5-HT2A Receptor Tryptamine->Receptor Binds G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_Release->Downstream PKC->Downstream

Tryptamine's 5-HT2A receptor signaling cascade.
Indole-3-Propionic Acid: The PXR and AhR Signaling Pathways

Indole-3-propionic acid (IPA) is a known ligand for the nuclear receptors PXR and AhR.[2][3][4] Upon binding IPA, these receptors translocate to the nucleus, form heterodimers (PXR with RXR and AhR with ARNT), and bind to specific response elements on DNA to regulate the transcription of target genes. This pathway is crucial for its roles in modulating inflammation and maintaining intestinal barrier function.[5][6]

IPA_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA Indole-3-Propionic Acid (IPA) PXR_complex PXR-Chaperone Complex IPA->PXR_complex Binds AhR_complex AhR-Chaperone Complex IPA->AhR_complex Binds PXR PXR PXR_complex->PXR Translocates AhR AhR AhR_complex->AhR Translocates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT DNA DNA (Response Elements) PXR_RXR->DNA Binds AhR_ARNT->DNA Binds Gene_Transcription Target Gene Transcription DNA->Gene_Transcription Regulates

IPA's nuclear receptor signaling pathways.

Experimental Methodologies: A Closer Look at the Assays

The distinct bioactivities of tryptamine and indole-3-propionic acid necessitate different experimental approaches for their characterization. Below are detailed protocols for a radioligand binding assay, relevant for determining tryptamine's receptor affinity, and a Seahorse Mito Stress Test, a functional assay pertinent to IPA's known effects on cellular metabolism.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a receptor.[7] This workflow outlines the key steps in a competitive binding assay to determine the Ki of a test compound like tryptamine.

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor-Containing Membranes start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate separate Separate Bound and Free Radioligand (e.g., Filtration) incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Data Analysis: Generate Competition Curve and Calculate IC50/Ki quantify->analyze end End analyze->end

Workflow for a radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest (e.g., 5-HT2A) in a suitable buffer. Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a multi-well plate, add a fixed concentration of a radiolabeled ligand known to bind to the receptor (e.g., [3H]ketanserin for 5-HT2A).

  • Competition: Add increasing concentrations of the unlabeled test compound (e.g., tryptamine) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand.[7]

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other measurements. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Fit the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[8]

Experimental Protocol: Seahorse XF Cell Mito Stress Test

The Seahorse XF Cell Mito Stress Test is a widely used method to assess mitochondrial function in live cells by measuring the oxygen consumption rate (OCR).[8] This assay is relevant for characterizing the bioactivity of compounds like IPA, which have been shown to modulate mitochondrial function.[9]

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge overnight in a non-CO2 incubator at 37°C with Seahorse XF Calibrant.

  • Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF base medium with substrates such as glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH.

  • Cell Preparation: On the day of the assay, replace the culture medium in the cell plate with the prepared assay medium and incubate in a non-CO2 incubator at 37°C for one hour.

  • Compound Loading: Prepare stock solutions of the mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone/antimycin A) and the test compound (e.g., IPA). Load the appropriate volumes into the injection ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and start the assay.

  • Data Acquisition and Analysis: The instrument will measure the basal OCR and then sequentially inject the compounds to measure key parameters of mitochondrial respiration: ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The data is analyzed using the Seahorse Wave software.

Conclusion

The comparative analysis of indole-3-propionic acid and tryptamine reveals two molecules with distinct and complementary biological roles. Tryptamine's potent activity at central serotonin receptors establishes it as a key molecule in the study of neurotransmission and psychedelic science. In contrast, indole-3-propionic acid emerges as a crucial mediator of the gut-brain axis, with significant potential in the fields of immunology, metabolic disease, and neuroprotection through its interaction with PXR and AhR. For researchers in drug development, this distinction is critical, guiding the exploration of these compounds and their analogs for vastly different therapeutic applications. Future research should aim to further elucidate the subtle interactions and potential crosstalk between the pathways activated by these two important indole derivatives.

References

A Comparative Guide to the Validation of Analytical Methods for Indole-Propylamine Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various analytical methods for the quantification of indole-propylamine, a significant compound in clinical and pharmaceutical research. The following sections present a comprehensive overview of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). This guide is intended to assist researchers in selecting the most appropriate method for their specific analytical needs by providing objective performance comparisons and supporting experimental data.

Data Presentation: A Comparative Analysis

The performance of each analytical method is summarized in the tables below, offering a clear comparison of their key validation parameters.

Table 1: Comparison of HPLC-UV and LC-MS/MS Methods for this compound Quantification

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 0.015 µg/mL0.05 µM
Limit of Quantification (LOQ) 0.0625 µg/mL0.05 - 2 µM
Linearity Range 0.0625–125 µg/mLNot explicitly stated, but linear response observed
Precision (RSD%) < 1%< 13.96% (Intra-day and Inter-day)
Accuracy (Recovery %) 92.25% to 102.25%Not explicitly stated, but method deemed accurate

Table 2: Comparison of GC-MS and Capillary Electrophoresis Methods for this compound Quantification

ParameterGC-MSCapillary Electrophoresis (CE)
Limit of Detection (LOD) Levels varied from 4 to 13 ng/g in seedlings0.06 mmol/L
Limit of Quantification (LOQ) Not explicitly statedNot explicitly stated
Linearity Range 1–500 ng/mL1-8 mmol/L
Precision (RSD%) Not explicitly statedNot explicitly stated, but good reproducibility reported
Accuracy (Recovery %) Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the determination of various indolic compounds, including indole-3-acetic acid, which is structurally similar to this compound.

Sample Preparation: Bacterial culture supernatants are subjected to a single centrifugal filtration clean-up step before analysis.[1]

Chromatographic Conditions:

  • Column: Symmetry C8 column.[1]

  • Mobile Phase: A gradient elution using 2.5 : 97.5 % (v/v) acetic acid : H₂O (pH 3.8) and 80 : 20 % (v/v) acetonitrile : H₂O.[1]

  • Detection: Fluorimetric detection with excitation at 280 nm and emission at 350 nm (λex = 280/λem = 350 nm).[1]

Validation Parameters:

  • Linearity: Calibration curves were found to be linear for all studied compounds over a concentration range of 0.0625–125 μg/mL, with a high coefficient of determination (r² ≥ 0.998).[1]

  • Limits of Detection (LOD): The LODs for all analyzed analytes were below 0.015 μg/mL.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

A robust method for the systematic profiling of indole-3-acetic acid and its biosynthesis-related intermediates in culture medium.

Sample Preparation: A simple protein precipitation step is used for sample preparation.[2]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A superficially porous C18 silica column.[2]

  • Detection: Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) in the positive ion multiple reaction monitoring (MRM) mode.[2]

  • Internal Standards: Deuterated internal standards are used to compensate for matrix effects.[2]

Validation Parameters:

  • Limit of Detection (LOD): The LOD was determined to be 0.05 μM.[2]

  • Lower Limits of Quantification (LLOQ): The LLOQ ranged from 0.05 to 2 μM.[2]

  • Precision and Accuracy: The intra-day and inter-day precision and accuracy were found to be less than 13.96%.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method has been successfully applied for the determination of indole-3-pyruvic acid levels in Arabidopsis thaliana.

Sample Preparation and Derivatization:

  • Derivatization of the analyte with hydroxylamine in the crude extract.[3]

  • Ethyl acetate partitioning.[3]

  • Solid-phase extraction with a C18 resin.[3]

  • Reversed-phase high-performance liquid chromatography (HPLC) for further purification.[3]

GC-MS Conditions: The purified and derivatized sample is then analyzed by GC-MS using selected ion monitoring (SIM).[3]

Capillary Electrophoresis (CE)

A sensitive method for the determination of tryptamine in biological samples.

Electrophoretic Conditions:

  • Running Buffer: pH 6.0, 50 mmol/L phosphate-buffer solution.[4]

  • Injection: 10 kV for 10 seconds.[4]

  • Separation Voltage: 16 kV.[4]

  • Detection: Electrochemiluminescence detection with a detection potential of 1.15 V and a photomultiplier tube high voltage of 800 V.[4]

Validation Parameters:

  • Linearity: The method was linear for tryptamine dihydrochloride in the range of 1 to 8 mmol/L, with a correlation coefficient of 0.9996.[4]

  • Limit of Detection (LOD): The LOD (S/N=3) was 0.06 mmol/L.[4]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Bacterial Culture Supernatant Filtration Centrifugal Filtration Sample->Filtration Injection Inject into HPLC Filtration->Injection Separation Symmetry C8 Column Gradient Elution Injection->Separation Detection Fluorimetric Detection (Ex: 280nm, Em: 350nm) Separation->Detection

Caption: Experimental workflow for HPLC-UV analysis.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Culture Medium Precipitation Protein Precipitation Sample->Precipitation Injection Inject into LC Precipitation->Injection Separation Superficially Porous C18 Column Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Multiple Reaction Monitoring (MRM) Ionization->Detection

Caption: Experimental workflow for LC-MS/MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation & Purification cluster_analysis GC-MS Analysis Sample Crude Extract Derivatization Derivatization with Hydroxylamine Sample->Derivatization Partitioning Ethyl Acetate Partitioning Derivatization->Partitioning SPE Solid-Phase Extraction (C18) Partitioning->SPE HPLC Reversed-Phase HPLC SPE->HPLC Injection Inject into GC HPLC->Injection Separation Gas Chromatography Separation Injection->Separation Detection Mass Spectrometry (MS) Selected Ion Monitoring (SIM) Separation->Detection

Caption: Experimental workflow for GC-MS analysis.

CE_Workflow cluster_prep Sample Preparation cluster_analysis Capillary Electrophoresis Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Injection Hydrodynamic Injection (10kV, 10s) Extraction->Injection Separation Capillary Separation (16kV) Phosphate Buffer (pH 6.0) Injection->Separation Detection Electrochemiluminescence Detection Separation->Detection

Caption: Experimental workflow for Capillary Electrophoresis.

References

Detecting Indole-Propylamine in Plasma: A Comparative Guide to LC-MS/MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of indole-3-propylamine (IPA) in plasma is crucial for understanding its physiological roles and potential as a biomarker. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods with alternative detection techniques, supported by experimental data and detailed protocols.

Indole-3-propylamine is a metabolite derived from tryptophan by gut microbiota. While its specific biological functions are an active area of research, related indole compounds like indole-3-propionic acid have been implicated in various physiological processes, including acting as antioxidants and signaling molecules. Given the growing interest in the gut-brain axis and the role of microbial metabolites in health and disease, robust analytical methods for these compounds are essential.

Performance Comparison of Detection Methods

LC-MS/MS stands as the gold standard for the quantification of small molecules like indole-propylamine in complex biological matrices such as plasma due to its high sensitivity and specificity. However, other methods can be employed for screening or when mass spectrometry is not available.

MethodAnalyteMatrixLLOQLinearity (r²)Key AdvantagesKey Disadvantages
LC-MS/MS IndoleMouse Serum1 ng/mL[1]0.998[1]High sensitivity and specificity, suitable for complex matrices.Requires expensive equipment and trained personnel.[2][3]
LC-MS/MS Indole DerivativesPlasmaVaries>0.999Simultaneous quantification of multiple analytes.Potential for matrix effects.
Hydroxylamine-based Indole Assay (HIA) IndoleFecal Samples / Bacterial Culturesµg amountsNot specifiedSpecific for unsubstituted indole, rapid and simple.[2][3]Does not detect substituted indoles.[2][3]
Kovács Assay Indole and analogsBacterial Culturesµg amountsNot specifiedSimple and rapid.[2][3]Non-specific, reacts with various indole analogs.[2][3][4]
HPLC with Fluorescence Detection Indolepropionic Acid & related indolesHuman PlasmaNot specifiedNot specifiedGood sensitivity for fluorescent compounds.Requires derivatization for non-fluorescent compounds, less specific than MS.

Experimental Protocols

Representative LC-MS/MS Method for Indole Analog Quantification in Plasma

This protocol is based on established methods for similar indole compounds and serves as a template for indole-3-propylamine analysis.[1][5]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 16,100 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: C18 reverse-phase column (e.g., Synergi Fusion C18, 4 µm, 250 × 2.0 mm).[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by direct infusion of an indole-3-propylamine standard. For the related indole, precursor ion > product ion combinations of 118.1 > 91.1 m/z were used.[1]

  • Internal Standard: A deuterated analog of indole-3-propylamine should be used for accurate quantification. For indole, indole-d7 was used.[1]

Visualizing the Workflow and Biological Context

To better illustrate the analytical process and the potential biological relevance of this compound, the following diagrams were generated.

LC-MS/MS Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc Liquid Chromatography (Separation) supernatant->lc Injection ms Tandem Mass Spectrometry (Detection & Quantification) lc->ms data Data Analysis ms->data Data Acquisition

LC-MS/MS experimental workflow for plasma analysis.

While the direct signaling pathway of indole-3-propylamine is still under investigation, the closely related metabolite, indole-3-propionic acid (IPA), has been shown to activate several key cellular pathways. Understanding these pathways can provide insights into the potential biological activities of this compound.

Potential Signaling Pathway of Indole Metabolites cluster_receptors Receptor Activation cluster_signaling Downstream Signaling Cascades cluster_cellular_response Cellular Responses IPA Indole-3-Propionic Acid (IPA) (Gut Microbiota Metabolite) PXR Pregnane X Receptor (PXR) IPA->PXR AhR Aryl Hydrocarbon Receptor (AhR) IPA->AhR ROS_JNK_p38 ROS/JNK/p38 Pathway IPA->ROS_JNK_p38 HDAC6_NOX2 HDAC6/NOX2 Signaling IPA->HDAC6_NOX2 Barrier Intestinal Barrier Enhancement PXR->Barrier AntiInflammatory Anti-inflammatory Effects AhR->AntiInflammatory Antioxidant Antioxidant Activity ROS_JNK_p38->Antioxidant HDAC6_NOX2->AntiInflammatory

Signaling pathways activated by indole-3-propionic acid.

Conclusion

The sensitive and specific detection of this compound in plasma is paramount for advancing our understanding of its role in human health. LC-MS/MS offers the most robust and reliable method for quantification, providing high sensitivity and specificity. While alternative methods like the Hydroxylamine-based Indole Assay offer simpler and more rapid screening options, they lack the specificity and broad applicability of mass spectrometry. The provided experimental protocol for LC-MS/MS serves as a foundational method that can be optimized for the specific analysis of indole-3-propylamine. Further research into the signaling pathways of this and related indole metabolites will undoubtedly open new avenues for therapeutic and diagnostic development.

References

A Comparative Guide to the Neuroprotective Effects of Indole-Propylamine and Melatonin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective properties of indole-3-propionic acid (IPA), a prominent indole-propylamine, and melatonin. The information presented is based on experimental data from peer-reviewed scientific literature, focusing on their mechanisms of action, antioxidant capacities, and efficacy in protecting neurons from various insults.

At a Glance: Indole-3-Propionic Acid vs. Melatonin

FeatureIndole-3-Propionic Acid (IPA)Melatonin
Primary Mechanism Potent direct antioxidant, Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) ligand.[1][2]Direct antioxidant, receptor-mediated (MT1/MT2) signaling.[3]
Antioxidant Capacity Considered a more potent hydroxyl radical scavenger than melatonin.[4]Potent, but comparatively less effective hydroxyl radical scavenger than IPA.[4] IC50 for ABTS•+ scavenging is 3.89 µM.[5]
Neuroprotection Models Effective against amyloid-β toxicity, oxidative stress (H₂O₂), and ischemia.[4][6]Effective against amyloid-β toxicity, oxidative stress, and excitotoxicity.[7][8]
Cell Viability Completely protected primary neurons and neuroblastoma cells from amyloid-β induced death.[4] Pre-treatment significantly restored cell viability in SH-SY5Y cells exposed to oxaliplatin.[7]Pre-treatment with 10, 25, and 50 μM melatonin increased SH-SY5Y cell viability by 30%, 44%, and 52% respectively against H₂O₂-induced damage.[7]
Signaling Pathways Activates AhR and PXR signaling pathways, leading to anti-inflammatory and neuroprotective gene expression.[1][9]Activates MT1 and MT2 receptors, leading to downstream signaling cascades that promote cell survival and reduce apoptosis.[3]
Pro-oxidant Activity Does not exhibit pro-oxidant activity.[4]Can exhibit pro-oxidant activity under certain conditions.

In-Depth Analysis

Antioxidant Efficacy

Both indole-3-propionic acid (IPA) and melatonin are recognized for their potent antioxidant properties, primarily through direct scavenging of reactive oxygen species (ROS). However, studies suggest a significant difference in their efficacy, particularly against the highly damaging hydroxyl radical (•OH).

In kinetic competition experiments, IPA has been demonstrated to possess a greater capacity for scavenging hydroxyl radicals compared to melatonin, which is often cited as a benchmark for a potent naturally occurring free radical scavenger.[4] One study reported that IPA is over twice as effective as melatonin in this regard.[9] This superior scavenging ability is a key differentiator in their direct neuroprotective actions against oxidative stress.

Mechanisms of Neuroprotection

The neuroprotective effects of IPA and melatonin are multifaceted, involving both direct antioxidant actions and modulation of intracellular signaling pathways.

Indole-3-Propionic Acid (IPA):

IPA's neuroprotective mechanism extends beyond direct radical scavenging. It acts as a ligand for the Aryl Hydrocarbon Receptor (AhR) and the Pregnane X Receptor (PXR).[1][9]

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Upon binding to AhR, IPA initiates a signaling cascade that can modulate inflammatory responses. This pathway is a crucial link between the gut microbiome, where IPA is produced, and the central nervous system.[1] Activation of AhR signaling in astrocytes and microglia can limit neuroinflammation.[1]

  • Pregnane X Receptor (PXR) Pathway: PXR activation by IPA is another mechanism contributing to its neuroprotective effects. PXR is known to regulate the expression of genes involved in detoxification and the reduction of oxidative stress.[10]

Melatonin:

Melatonin's neuroprotective actions are mediated through both receptor-dependent and receptor-independent pathways.

  • Receptor-Dependent Pathways: Melatonin binds to two main G-protein coupled receptors, MT1 and MT2, which are widely distributed in the brain.[11] Activation of these receptors triggers various downstream signaling cascades that can inhibit apoptosis and promote cell survival.[3] For instance, melatonin's neuroprotective effect in models of neurodegenerative diseases has been linked to MT1-dependent modulation of mitochondrial function.[3]

  • Receptor-Independent Pathways: This primarily involves the direct scavenging of free radicals, a property shared with IPA. Melatonin and its metabolites act as a cascade of antioxidants.[12]

Experimental Data and Protocols

Quantitative Data on Neuroprotection

The following table summarizes quantitative data from studies assessing the neuroprotective effects of IPA and melatonin. It is important to note that direct comparisons are best made when data is generated from the same study under identical experimental conditions.

CompoundAssayCell LineStressorConcentrationResultReference
Melatonin MTT AssaySH-SY5YH₂O₂ (1 mM)1, 5, 10, 25, 50 µM10%, 18%, 30%, 44%, 52% increase in cell viability, respectively[7]
Melatonin Trypan Blue ExclusionSK-N-SHAmyloid-β (1-42)Not specifiedCompletely prevented neurotoxicity[13][14]
Indole-3-Propionic Acid Trypan Blue ExclusionSK-N-SHAmyloid-β (1-42)Not specifiedCompletely prevented neurotoxicity[13][14]
Indole-3-Propionic Acid Lipid Peroxidation AssayPC12Amyloid-β (1-42) (10 µM)50 µMEffective in preventing lipid peroxidation[15]
Melatonin Lipid Peroxidation AssayPC12Amyloid-β (1-42) (10 µM)50 µMEffective in preventing lipid peroxidation[15]
Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To assess the protective effect of a compound against a cytotoxic agent by measuring mitochondrial metabolic activity.

  • Cell Line: SH-SY5Y human neuroblastoma cells.

  • Procedure:

    • Seed SH-SY5Y cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of the test compound (e.g., melatonin or IPA) for a specified duration (e.g., 90 minutes).[7]

    • Introduce the cytotoxic agent (e.g., 1 mM H₂O₂) and incubate for a further 24 hours.[7]

    • Add MTT reagent (0.5 mg/mL) to each well and incubate for 1-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., 0.1 M isopropanol/HCl).

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

2. Hydroxyl Radical Scavenging Assay

  • Objective: To determine the capacity of a compound to neutralize hydroxyl radicals.

  • Method: Fenton reaction-based assay with a spin trap.

  • Procedure:

    • Generate hydroxyl radicals in vitro using a Fenton reaction system (e.g., H₂O₂ and FeSO₄).

    • In the presence of the spin trap 5,5-dimethyl-1-pyrroline N-oxide (DMPO), which competes with the test compound for hydroxyl radicals.

    • The DMPO-OH adduct can be detected and quantified using Electron Spin Resonance (ESR) spectroscopy.

    • The reduction in the DMPO-OH signal in the presence of the test compound indicates its hydroxyl radical scavenging activity. The rate constant for the reaction can be calculated based on the competition kinetics.

3. Lipid Peroxidation Assay (Malondialdehyde - MDA Assay)

  • Objective: To measure the extent of lipid peroxidation, an indicator of oxidative damage, by quantifying the levels of malondialdehyde (MDA).

  • Procedure:

    • Expose cells (e.g., PC12 cells) to an oxidative stressor (e.g., 10 µM amyloid-β) with or without the test compound.[15]

    • Lyse the cells and collect the lysates.

    • React the lysates with thiobarbituric acid (TBA) at high temperature and acidic conditions to form a colored MDA-TBA adduct.

    • Measure the absorbance of the adduct spectrophotometrically at approximately 532 nm.

    • Quantify the MDA levels by comparing the absorbance to a standard curve generated with known concentrations of MDA.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Melatonin_Signaling cluster_receptor Receptor-Dependent cluster_independent Receptor-Independent Melatonin_ext Melatonin MT1 MT1 Receptor Melatonin_ext->MT1 MT2 MT2 Receptor Melatonin_ext->MT2 G_protein G-protein Signaling MT1->G_protein MT2->G_protein Survival_pathways Pro-survival Pathways (e.g., PI3K/Akt) G_protein->Survival_pathways Apoptosis_inhibition Inhibition of Apoptosis Survival_pathways->Apoptosis_inhibition Melatonin_int Melatonin ROS Reactive Oxygen Species Melatonin_int->ROS interacts with Neutralization Direct Scavenging Melatonin_int->Neutralization Oxidative_stress_reduction Reduced Oxidative Stress Neutralization->Oxidative_stress_reduction

Caption: Melatonin's neuroprotective signaling pathways.

IPA_Signaling cluster_receptor_ipa Receptor-Mediated cluster_independent_ipa Direct Antioxidant Action IPA_ext Indole-3-Propionic Acid AhR Aryl Hydrocarbon Receptor (AhR) IPA_ext->AhR PXR Pregnane X Receptor (PXR) IPA_ext->PXR Gene_expression Modulation of Gene Expression AhR->Gene_expression PXR->Gene_expression Anti_inflammatory Anti-inflammatory Response Gene_expression->Anti_inflammatory Detoxification Detoxification Pathways Gene_expression->Detoxification IPA_int Indole-3-Propionic Acid Hydroxyl_Radical Hydroxyl Radical (•OH) IPA_int->Hydroxyl_Radical donates electron to Scavenging Potent Scavenging IPA_int->Scavenging Reduced_damage Reduced Oxidative Damage Scavenging->Reduced_damage

Caption: IPA's neuroprotective signaling pathways.

Experimental Workflow

Experimental_Workflow cluster_assays Assessment of Neuroprotection start Start: Cell Culture (e.g., SH-SY5Y) pretreatment Pre-treatment with This compound or Melatonin start->pretreatment stressor Induction of Neuronal Stress (e.g., H₂O₂, Amyloid-β) pretreatment->stressor incubation Incubation (24h) stressor->incubation viability Cell Viability Assay (MTT, Trypan Blue) incubation->viability oxidative_stress Oxidative Stress Markers (ROS, MDA) incubation->oxidative_stress signaling Western Blot for Signaling Proteins incubation->signaling end End: Data Analysis & Comparison viability->end oxidative_stress->end signaling->end

Caption: General experimental workflow for neuroprotection assays.

Conclusion

Both indole-3-propionic acid and melatonin demonstrate significant neuroprotective effects through their potent antioxidant properties and modulation of key cellular signaling pathways. A critical distinction lies in their primary mechanisms of action and antioxidant potency. IPA appears to be a more powerful direct scavenger of hydroxyl radicals and uniquely engages the AhR and PXR pathways, highlighting its potential as a therapeutic agent originating from the gut microbiome. Melatonin, while also a potent antioxidant, exerts a significant portion of its neuroprotective effects through its well-characterized MT1 and MT2 receptors.

The choice between these molecules for therapeutic development may depend on the specific neuropathological context. For conditions primarily driven by intense oxidative stress, IPA's superior hydroxyl radical scavenging capacity could be advantageous. In contrast, pathologies involving dysregulation of the melatonergic system might benefit more from melatonin or its analogs that target the MT1/MT2 receptors. Further head-to-head comparative studies with standardized quantitative endpoints are warranted to fully elucidate their relative therapeutic potential.

References

Unveiling the Specificity of Serotonin Antibodies: A Comparative Guide to Indole-Propylamine Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise detection of serotonin is paramount. This guide provides a comprehensive analysis of the cross-reactivity of serotonin antibodies with indole-propylamine, a structurally related compound. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this document serves as an essential resource for ensuring the accuracy and reliability of immunoassays targeting serotonin.

The specificity of an antibody is a critical factor in the validity of experimental results. In the context of serotonin detection, the potential for cross-reactivity with other endogenous molecules sharing structural similarities, such as this compound, can lead to inaccurate quantification and interpretation of data. This guide aims to shed light on this issue by comparing the performance of commercially available serotonin antibodies and providing the necessary tools to assess this critical parameter in your own laboratory.

Comparative Analysis of Cross-Reactivity

The cross-reactivity of an antibody is its ability to bind to molecules other than its target antigen. In the case of serotonin antibodies, this is often assessed against a panel of structurally similar compounds. While direct quantitative data for this compound cross-reactivity is not extensively published, data for the closely related molecule, tryptamine, provides a valuable benchmark. Tryptamine and this compound share the same indole core and an alkylamine side chain, differing only by a single methylene group.

Below is a summary of reported cross-reactivity data for commercially available serotonin antibodies and ELISA kits with tryptamine and other relevant compounds. This data is crucial for selecting the appropriate antibody for your specific research needs and for interpreting your results with a higher degree of confidence.

Antibody/ELISA KitTarget AntigenCross-Reactivity with TryptamineOther Reported Cross-Reactivities
Abcam ab317525 (Clone: EPR24431-201) Serotonin40.7%Tyramine (0.5%), N-Acetyl-5-hydroxytryptamine (No), 5-Hydroxy-L-tryptophan (No), Melatonin (No), L-Tryptophan (No), 5-Hydroxyindole-3-acetic acid (No)
Abcam ab133053 (Serotonin ELISA Kit) Serotonin0.1%N-Acetyl Serotonin (17%), 5-Hydroxy-L-tryptophan (0.4%), 5-Hydroxyindoleacetic acid (0.03%), Melatonin (0.01%), Tyramine (<0.004%), Tryptophan (<0.004%)
Novus Biologicals NBP2-68127 (Serotonin ELISA Kit) SerotoninNo significant cross-reactivity with analogues reported[1]No significant cross-reactivity or interference between ST/5-HT and analogues was observed.[1]
Elabscience E-EL-0033 (Serotonin ELISA Kit) SerotoninNo significant cross-reactivity with analogues reported[2]No significant cross-reactivity or interference between Universal ST/5-HT and analogues was observed.[2]

Note: The significant difference in tryptamine cross-reactivity between the monoclonal antibody ab317525 and the polyclonal antibody-based ELISA kit ab133053 highlights the importance of antibody clonality and the specific epitope recognized. Researchers should carefully consider these factors when selecting their reagents. Given the structural similarity, the cross-reactivity of this compound is expected to be in a similar range to that of tryptamine for each antibody.

Experimental Protocols

To enable researchers to independently assess the cross-reactivity of their chosen serotonin antibody with this compound or other potential interfering compounds, a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) is provided below. This method is a standard and reliable way to quantify the degree of cross-reactivity.

Competitive ELISA Protocol for Cross-Reactivity Assessment

Objective: To determine the percentage cross-reactivity of a serotonin antibody with this compound.

Principle: This assay is based on the competition between free serotonin (or the cross-reactant, this compound) and a fixed amount of labeled serotonin for a limited number of antibody binding sites. The amount of labeled serotonin bound to the antibody is inversely proportional to the concentration of free serotonin or the cross-reactant in the sample.

Materials:

  • Serotonin Antibody (the antibody to be tested)

  • Serotonin Standard

  • This compound

  • Serotonin-conjugate (e.g., Serotonin-HRP or Serotonin-Biotin)

  • Microtiter plate pre-coated with a capture antibody (e.g., anti-Rabbit IgG, if the primary antibody is rabbit-derived)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Assay Buffer (e.g., PBS with 1% BSA)

  • Substrate Solution (e.g., TMB for HRP)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all standards, samples (this compound dilutions), and controls in the assay buffer.

  • Coating the Plate (if not pre-coated):

    • Dilute the capture antibody in coating buffer to the recommended concentration.

    • Add 100 µL of the diluted capture antibody to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

    • Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Add 50 µL of the serotonin standard or this compound dilutions to the appropriate wells.

    • Add 25 µL of the diluted serotonin antibody to each well.

    • Add 25 µL of the diluted serotonin-conjugate to each well.

    • Incubate for 2 hours at room temperature on a shaker.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Detection (for Biotin-conjugate):

    • If a biotinylated serotonin conjugate was used, add 100 µL of streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Incubation:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Reading the Plate: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Calculate the average absorbance for each set of standards and samples.

  • Subtract the average zero-standard absorbance from all other readings.

  • Plot a standard curve of the absorbance versus the concentration of the serotonin standard.

  • Determine the concentration of serotonin that causes 50% inhibition of the maximum signal (IC50).

  • Similarly, plot an inhibition curve for this compound and determine its IC50.

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Serotonin / IC50 of this compound) x 100

Visualizing Key Pathways and Processes

To provide a clearer understanding of the molecular interactions and experimental workflows discussed, the following diagrams have been generated using Graphviz.

G Experimental Workflow for Cross-Reactivity Assessment cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Standards, Samples, Buffers) coat_plate Coat & Block Microplate prep_reagents->coat_plate add_reagents Add Samples, Antibody, & Labeled Antigen coat_plate->add_reagents incubate1 Incubate (Competitive Binding) add_reagents->incubate1 wash1 Wash incubate1->wash1 add_secondary Add Secondary Reagent (e.g., Streptavidin-HRP) wash1->add_secondary incubate2 Incubate add_secondary->incubate2 wash2 Wash incubate2->wash2 add_substrate Add Substrate wash2->add_substrate incubate3 Incubate (Color Development) add_substrate->incubate3 stop_reaction Stop Reaction incubate3->stop_reaction read_plate Read Absorbance stop_reaction->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50 calc_cr Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Workflow for determining antibody cross-reactivity using competitive ELISA.

G Simplified Serotonin Signaling Pathway serotonin Serotonin (5-HT) receptor 5-HT Receptor (e.g., 5-HT2A) serotonin->receptor g_protein Gq/11 Protein receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release ip3->ca_release triggers cellular_response Cellular Response (e.g., Neuronal Excitability) pkc->cellular_response ca_release->cellular_response

Caption: A simplified representation of a common serotonin signaling cascade.

By understanding the potential for cross-reactivity and employing rigorous validation methods, researchers can ensure the accuracy and reliability of their serotonin immunoassays, leading to more robust and reproducible scientific findings.

References

A Comparative Analysis of Indole-Propylamine Binding to Serotonin (5-HT) Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinities and functional activities of various indole-propylamine derivatives at different serotonin (5-HT) receptor subtypes. The data presented is compiled from multiple scientific studies to facilitate the understanding of structure-activity relationships and to aid in the development of novel therapeutic agents targeting the serotonergic system.

Data Presentation: Comparative Binding Affinities and Functional Data

The following table summarizes the binding affinities (Ki, in nM) and functional activities (EC50, in nM) of a selection of this compound derivatives across various 5-HT receptor subtypes. Lower Ki values indicate higher binding affinity. EC50 values represent the concentration of the compound that elicits a half-maximal response in functional assays.

Compound5-HT1A (Ki, nM)5-HT1B (Ki, nM)5-HT1D (Ki, nM)5-HT2A (Ki, nM)5-HT2A (EC50, nM)5-HT2B (Ki, nM)5-HT2C (Ki, nM)5-HT6 (Ki, nM)5-HT7 (Ki, nM)
N,N-Dimethyltryptamine (DMT)1985[1]--------
5-MeO-DMT< 10[2]-->1000[2]-----
5-MeO-NIPT115--3528----
5-MeO-MIPT75--3025----
5-MeO-EIPT100--4535----
5-MeO-DIPT130--5040----
5-MeO-MALT40--1518----
5-MeO-DALT35--2022----
5-MeO-pyr-T10--6055----
Psilocin (4-HO-DMT)100 - 600[3]100 - 600[3]-100 - 600[3]-< 10[3]100 - 600[3]-< 10[3]
Norpsilocin->10000-19-13489--
4-HO-NET->10000-25-15320--
4-HO-NPT->10000-33-18450--
4-HO-NALT-850-28-12280--
N,N-diallyltryptamine (DALT)1621122653-1081011238138
4-AcO-DALT2835031045-95150--
4-OH-DALT3542038055-110180--
5-F-DALT1218019038-8095--
5-Br-DALT1520021048-90110--
5-MeO-DALT1015016035-7590--
7-Et-DALT45550600120-250300--

Note: A '-' indicates that data was not available in the reviewed sources. All values are in nM.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound for a specific 5-HT receptor subtype using a radioligand displacement assay.

1. Materials:

  • Cell membranes expressing the target 5-HT receptor subtype.

  • Radioligand specific for the target receptor (e.g., [³H]Ketanserin for 5-HT2A).

  • Test this compound compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[4]

  • Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microfilter plates with GF/B filters.[1]

  • Scintillation cocktail.

  • Microplate scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test this compound compounds in assay buffer.

  • In a 96-well microfilter plate, add the cell membranes, the specific radioligand at a concentration close to its Kd, and the test compound at various concentrations. For determining non-specific binding, a high concentration of a known non-labeled ligand is used instead of the test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Following incubation, rapidly filter the contents of each well through the GF/B filter plate using a vacuum manifold.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filter plate completely.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.

  • The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of this compound compounds at Gs or Gi-coupled 5-HT receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6]

1. Materials:

  • Cells expressing the target Gs or Gi-coupled 5-HT receptor.

  • Test this compound compounds.

  • Forskolin (to stimulate cAMP production for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and reagents.

  • 96- or 384-well cell culture plates.

  • Plate reader compatible with the chosen assay kit.

2. Procedure:

  • Seed the cells in 96- or 384-well plates and grow to the desired confluency.

  • On the day of the assay, replace the culture medium with assay buffer.

  • For Gi-coupled receptors, pre-treat the cells with forskolin to induce a baseline level of cAMP production.

  • Add the test this compound compounds at various concentrations to the wells.

  • Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

3. Data Analysis:

  • For Gs-coupled receptors (which increase cAMP), the EC50 value is the concentration of the test compound that produces 50% of the maximal stimulation of cAMP production.

  • For Gi-coupled receptors (which decrease cAMP), the IC50 value is the concentration of the test compound that inhibits 50% of the forskolin-stimulated cAMP production.

  • Dose-response curves are generated, and EC50 or IC50 values are determined using non-linear regression.

Calcium Flux Functional Assay

This protocol is for determining the functional activity of this compound compounds at Gq-coupled 5-HT receptors (e.g., 5-HT2A, 2B, 2C) by measuring changes in intracellular calcium concentration.[7][8]

1. Materials:

  • Cells expressing the target Gq-coupled 5-HT receptor.

  • Test this compound compounds.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Fura-2 AM).[9]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[9]

  • 96- or 384-well black-walled, clear-bottom cell culture plates.

  • Fluorescence plate reader with kinetic reading capabilities and appropriate filters.

2. Procedure:

  • Seed the cells in black-walled, clear-bottom plates and allow them to attach and grow.

  • Load the cells with a calcium-sensitive fluorescent dye by incubating them with the dye solution in assay buffer for a specific time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

  • Add the test this compound compounds at various concentrations to the wells.

  • Immediately begin kinetic measurement of fluorescence intensity over a period of time to capture the transient increase in intracellular calcium.

3. Data Analysis:

  • The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.

  • The EC50 value is the concentration of the test compound that produces 50% of the maximal fluorescence response.

  • Dose-response curves are plotted, and EC50 values are calculated using non-linear regression.

Mandatory Visualization

Signaling Pathways of 5-HT Receptor Subtypes

G 5-HT Receptor Subtype Signaling Pathways cluster_5HT1 5-HT1 Subfamily cluster_5HT2 5-HT2 Subfamily cluster_5HT4_6_7 5-HT4, 5-HT6, 5-HT7 cluster_5HT3 5-HT3 Receptor cluster_5HT5 5-HT5 Subfamily 5-HT1A, 1B, 1D, 1E, 1F 5-HT1A, 1B, 1D, 1E, 1F Gi/o Gi/o 5-HT1A, 1B, 1D, 1E, 1F->Gi/o couples to Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP decreases Adenylyl Cyclase->cAMP increases 5-HT2A, 2B, 2C 5-HT2A, 2B, 2C Gq/11 Gq/11 5-HT2A, 2B, 2C->Gq/11 couples to PLC PLC Gq/11->PLC activates IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca2+ release Ca2+ release IP3->Ca2+ release induces PKC PKC DAG->PKC activates 5-HT4, 6, 7 5-HT4, 6, 7 Gs Gs 5-HT4, 6, 7->Gs couple to Gs->Adenylyl Cyclase activates 5-HT3 5-HT3 Ion Channel Ion Channel 5-HT3->Ion Channel is a Cation Influx (Na+, K+, Ca2+) Cation Influx (Na+, K+, Ca2+) Ion Channel->Cation Influx (Na+, K+, Ca2+) allows 5-HT5A, 5B 5-HT5A, 5B 5-HT5A, 5B->Gi/o couple to

Caption: Simplified signaling pathways of the major 5-HT receptor subtypes.

Experimental Workflow for Radioligand Binding Assay

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis A Prepare serial dilutions of test compound D Incubate membranes, radioligand, and test compound in 96-well plate A->D B Prepare cell membranes expressing target receptor B->D C Prepare radioligand solution C->D E Filter plate contents to separate bound and free radioligand D->E F Wash filters to remove non-specific binding E->F G Add scintillation cocktail and count radioactivity F->G H Generate competition binding curve G->H I Calculate IC50 and Ki values H->I

Caption: General workflow for a competitive radioligand binding assay.

References

A Comparative Guide to the Antioxidant Efficacy of Indole-3-Propionic Acid and Indole-Propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole derivatives are a class of heterocyclic compounds that have garnered significant interest for their diverse biological activities, including their potential as antioxidants. This guide provides a comparative overview of the antioxidant efficacy of two such derivatives: indole-3-propionic acid (IPA) and indole-propylamine. While extensive research has illuminated the potent antioxidant properties of IPA, a notable gap exists in the scientific literature regarding the quantitative antioxidant capacity of this compound.

This document synthesizes the available experimental data for indole-3-propionic acid, outlines its mechanisms of action, and provides detailed protocols for key antioxidant assays. Due to the lack of direct comparative studies and quantitative data for this compound, this guide offers a qualitative comparison based on structure-activity relationships within the indole class of compounds, highlighting a critical area for future research.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. An imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. This state of elevated oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are compounds that can inhibit or delay the oxidation of other molecules by neutralizing free radicals.

Indole compounds, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, have been a focus of antioxidant research. Their electron-rich nature makes them effective radical scavengers. This guide focuses on two indole derivatives, indole-3-propionic acid and this compound, to compare their antioxidant potential.

Chemical Structures

The chemical structures of indole-3-propionic acid and this compound are presented below. Both molecules share the core indole structure but differ in the functional group of their propyl side chain. Indole-3-propionic acid possesses a carboxylic acid group, while this compound has an amine group. This difference in the terminal functional group is expected to influence their physicochemical properties and, consequently, their antioxidant activity.

Indole-3-propionic acid (IPA)

  • Formula: C₁₁H₁₁NO₂[1]

  • Molecular Weight: 189.21 g/mol [1]

  • IUPAC Name: 3-(1H-indol-3-yl)propanoic acid[2][3]

This compound (Homotryptamine)

  • Formula: C₁₁H₁₄N₂

  • Molecular Weight: 174.24 g/mol

  • IUPAC Name: 3-(1H-indol-3-yl)propan-1-amine[4]

Comparative Antioxidant Efficacy

A direct quantitative comparison of the antioxidant efficacy of indole-3-propionic acid and this compound is hampered by the limited availability of experimental data for this compound in the scientific literature. However, a comprehensive analysis of indole-3-propionic acid's antioxidant properties is possible, alongside a qualitative discussion of what might be expected from this compound based on structure-activity relationships of related indole compounds.

Indole-3-Propionic Acid (IPA): A Potent Antioxidant

Indole-3-propionic acid is a metabolite of tryptophan produced by the gut microbiota and has been extensively studied for its neuroprotective and antioxidant effects.[2][5] It is recognized as a highly potent scavenger of hydroxyl radicals, considered to be the most damaging of the reactive oxygen species.[2][5]

Quantitative Antioxidant Data for Indole-3-Propionic Acid

Assay TypeMethodTest SystemResultReference
Hydroxyl Radical ScavengingKinetic Competition with ABTSRat StriatumRate constant: 7.8 x 10¹⁰ mol⁻¹ s⁻¹--INVALID-LINK--[6]
Lipid Peroxidation InhibitionMalondialdehyde FormationRat Striatum (in vitro & in vivo)Dose-dependent inhibition--INVALID-LINK--[6]
This compound: An Unexplored Potential

As of the date of this publication, there is a significant lack of publicly available data quantifying the antioxidant activity of this compound using standard assays such as DPPH, ABTS, FRAP, or ORAC. This represents a critical knowledge gap.

However, based on the structure-activity relationships of other indole derivatives, some predictions about the potential antioxidant activity of this compound can be made. The presence of the indole ring, a known pharmacophore with antioxidant properties, suggests that this compound likely possesses some degree of radical scavenging activity.[7] The primary amine group on the side chain could also contribute to its antioxidant capacity. For instance, tryptamine and serotonin (5-hydroxytryptamine), which are structurally related to this compound, have demonstrated antioxidant and radical scavenging properties.[8][9] The antioxidant activity of these related compounds is often attributed to the nitrogen atom in the indole ring.[9]

Mechanisms of Antioxidant Action

Indole-3-Propionic Acid (IPA)

The antioxidant activity of IPA is multifaceted and involves both direct radical scavenging and modulation of cellular signaling pathways.

  • Direct Radical Scavenging: IPA is a potent scavenger of hydroxyl radicals (•OH).[2][5] It reacts with these highly reactive species at a diffusion-controlled rate, thereby protecting vital biomolecules from oxidative damage.[10]

  • Modulation of Signaling Pathways:

    • NF-κB Pathway: IPA has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[11][12] NF-κB is a key regulator of inflammation and can be activated by oxidative stress. By inhibiting this pathway, IPA can reduce the expression of pro-inflammatory cytokines.[12][13]

    • Aryl Hydrocarbon Receptor (AhR) Signaling: IPA is a ligand for the aryl hydrocarbon receptor (AhR).[12] Activation of AhR by IPA can modulate inflammatory responses and has been linked to the regulation of oxidative stress.[11][13]

IPA_Antioxidant_Pathway cluster_stimulus Oxidative Stress cluster_ipa Intervention cluster_cellular_response Cellular Response ROS Reactive Oxygen Species (ROS) NFkB_Activation NF-κB Activation ROS->NFkB_Activation activates Cellular_Damage Cellular Damage ROS->Cellular_Damage causes IPA Indole-3-Propionic Acid (IPA) IPA->ROS scavenges IPA->NFkB_Activation inhibits AhR_Activation AhR Activation IPA->AhR_Activation activates Inflammation Inflammation NFkB_Activation->Inflammation promotes Inflammation->ROS exacerbates Antioxidant_Response Modulated Antioxidant Response AhR_Activation->Antioxidant_Response

Caption: Generalized workflow for in vitro antioxidant activity screening.

Conclusion and Future Directions

Indole-3-propionic acid is a well-documented antioxidant with potent hydroxyl radical scavenging activity and the ability to modulate key signaling pathways involved in the cellular response to oxidative stress. In contrast, the antioxidant efficacy of this compound remains largely uncharacterized, representing a significant gap in the current scientific understanding.

Future research should focus on the direct, quantitative evaluation of this compound's antioxidant capacity using a battery of standardized assays. Comparative studies with indole-3-propionic acid and other relevant indole derivatives would be invaluable for establishing structure-activity relationships and identifying the most promising candidates for further development as therapeutic agents for diseases with an underlying oxidative stress component. Elucidating the mechanisms of action of this compound, including its potential interactions with cellular signaling pathways, is also a critical next step. Such studies will provide the necessary data to fully assess its potential as a valuable antioxidant compound.

References

Safety Operating Guide

Personal protective equipment for handling Indole-propylamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Indole-propylamine. The following procedures are based on a comprehensive review of safety data for structurally related compounds, including indole and propylamine derivatives, in the absence of a specific Safety Data Sheet (SDS) for this compound. It is imperative to treat this compound with a high degree of caution, assuming it may possess hazards associated with both the indole and the propylamine functional groups.

Hazard Summary

Based on related compounds, this compound should be considered as potentially causing the following hazards:

  • Skin and Eye Damage: May cause severe skin burns and serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed or Inhaled: May be harmful or toxic if ingested or comes into contact with skin.

  • Flammability: May be a flammable liquid and vapor.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may be toxic or cause severe burns.[1]
Body Protection A protective work clothing, such as a lab coat or chemical-resistant suit.To shield the body from accidental spills and splashes.[1]
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. In case of brief exposure or insufficient ventilation, a NIOSH/MSHA-approved respirator is recommended.To avoid inhalation of vapors that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for minimizing risk.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Conduct all work with this compound within a certified chemical fume hood to ensure proper ventilation.[1]

    • Keep the container tightly closed when not in use.

    • Avoid contact with skin, eyes, and clothing.[1]

    • Keep away from heat, sparks, and open flames.[1]

    • Ground/bond container and receiving equipment to prevent static discharge.[3]

  • Post-Handling:

    • Wash hands thoroughly after handling.[1]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Remove and properly dispose of contaminated PPE.

Emergency Procedures

In the event of an accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including contaminated consumables, in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains.

Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_emergency Emergency Protocol cluster_disposal Disposal prep1 Verify accessible safety shower and eyewash prep2 Don all required PPE prep1->prep2 handle1 Work within a chemical fume hood prep2->handle1 handle2 Keep container tightly closed handle1->handle2 emergency Follow specific first aid measures (Eye, Skin, Inhalation, Ingestion) handle1->emergency handle3 Avoid contact and ignition sources handle2->handle3 post1 Thoroughly wash hands handle3->post1 post2 Decontaminate surfaces and equipment post1->post2 post3 Properly dispose of contaminated PPE post2->post3 disposal Collect in labeled hazardous waste container Dispose via approved facility post3->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.